AkaLumine hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.ClH/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20;/h3-10,14H,11H2,1-2H3,(H,19,20);1H/b5-3+,6-4+;/t14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCNKVAGZCXXHX-SSRSOBHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AkaLumine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Synthetic Substrate for Enhanced Bioluminescence Imaging
AkaLumine hydrochloride is a synthetic analog of D-luciferin, the natural substrate for firefly luciferase (Fluc).[1][2][3] Its fundamental mechanism of action is to serve as a substrate in a luciferase-catalyzed oxidation reaction to produce light, a process known as bioluminescence.[1][4] Unlike its natural counterpart, this compound has been specifically engineered to generate near-infrared (NIR) light, with a maximum emission wavelength of approximately 677 nm.[1][3][5][6] This NIR emission is a critical feature, as light in this spectral window (650-900 nm) exhibits significantly reduced absorption by biological tissues, such as hemoglobin and water, allowing for deeper and more sensitive in vivo imaging.[1][5]
The efficiency of this reaction is further amplified when this compound is paired with Akaluc, a genetically engineered luciferase. Akaluc was developed through directed evolution of firefly luciferase to be a more efficient catalyst for this compound.[7][8] This optimized enzyme-substrate pairing, often referred to as the "AkaBLI" system, can produce bioluminescence signals that are 10 to over 100 times brighter than the conventional D-luciferin/luciferase system, particularly in deep tissue settings.[6][7][8] The enhanced signal intensity allows for the non-invasive detection of a small number of cells and the tracking of cellular activity over time in living animals.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in comparison to other commonly used luciferin (B1168401) substrates.
| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 | Reference |
| Maximum Emission Wavelength (λmax) | 677 nm | ~578 nm | Not Specified | [1][2] |
| Tissue Penetration (8mm thick tissue) | ~8.3-fold higher than D-luciferin | Baseline | ~6.7-fold lower than AkaLumine-HCl | [1] |
| Relative Signal Intensity (in vivo, deep tissue) | Up to 100-fold higher than D-luciferin/Fluc | Baseline | Not Specified | [7] |
| Km for recombinant Fluc protein | 2.06 µM | Not Specified | Not Specified | [3] |
| Optimal Concentration for Maximal Signal (in vitro) | ~2.5 µM | >250 µM (not saturated) | >250 µM (not saturated) | [3] |
| Animal Model | Administration Route | Dose of AkaLumine-HCl | Comparator | Key Finding | Reference |
| Mice (LLC/luc subcutaneous tumor) | Intraperitoneal | 3.3 mM | D-luciferin (3.3 mM) | Significantly higher emission intensity | [5] |
| Mice (intracranial glioma) | Intraperitoneal | 25 mg/kg | D-luciferin (150 mg/kg) | >100-fold higher signal intensity | [7] |
| Mice (intravenous LLC/luc cells) | Intravenous | 5 mM | CycLuc1 (5 mM) | 3.3-fold increase in detection sensitivity | [1] |
| Drosophila | Oral (in food) | 1.0 mM | D-luciferin (1.0 mM) | ~5-fold greater signal | [2] |
Key Experimental Protocols
In Vitro Bioluminescence Assay
Objective: To quantify the bioluminescence signal from cells expressing luciferase with different substrates.
Methodology:
-
Cell Culture: Mouse lung cancer cells (LLC/luc) or other luciferase-expressing cell lines are cultured in appropriate media.
-
Plating: Cells are seeded into a 96-well plate at a density of approximately 4 x 10^5 cells per well.
-
Substrate Addition: this compound or D-luciferin is added to the wells at various concentrations (e.g., ranging from 2.5 µM to 250 µM). A solution of 5 mM ATP magnesium is also added to the cells.[3]
-
Image Acquisition: Bioluminescence imaging is performed using an IVIS Spectrum device or a similar cooled CCD camera-based imaging system.[7] Images are acquired continuously every 1-2 minutes with an exposure time of 2-5 seconds.
-
Data Analysis: The total bioluminescence radiance (photons/sec/cm²/sr) is quantified using analysis software such as Living Image.[7] Baseline correction is performed by subtracting the signal from parental cells not expressing luciferase.
In Vivo Bioluminescence Imaging of Subcutaneous Tumors
Objective: To non-invasively monitor the growth of subcutaneous tumors in live animals.
Methodology:
-
Tumor Cell Implantation: Luciferase-expressing cancer cells (e.g., 3 x 10^5 LLC/luc cells) are suspended in a solution like PBS and mixed with an equal volume of Geltrex.[1] The cell suspension is then injected subcutaneously into the flank of the mice.
-
Substrate Administration: Once tumors are established, mice are intraperitoneally injected with this compound (e.g., 25 mg/kg) or D-luciferin (e.g., 150 mg/kg).[7]
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) during the imaging procedure.
-
Image Acquisition: Imaging is performed using an IVIS Spectrum imager. Images are acquired every 2 minutes with an exposure time of 1 minute.[7] The maximal signal obtained is used for analysis.
-
Data Analysis: The bioluminescence signal intensity is quantified over the tumor region and can be tracked over time to monitor tumor growth or response to therapy.
Visualizations
Caption: The enzymatic reaction pathway of this compound.
Caption: A typical experimental workflow for in vivo bioluminescence imaging.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
AkaLumine Hydrochloride: A Technical Guide to a Near-Infrared Luciferin Analog
For Researchers, Scientists, and Drug Development Professionals
AkaLumine hydrochloride is a synthetic luciferin (B1168401) analog that has emerged as a powerful tool in bioluminescence imaging (BLI). Its unique properties, most notably its near-infrared (NIR) light emission, offer significant advantages for deep-tissue in vivo imaging, enabling researchers to monitor biological processes with enhanced sensitivity and accuracy. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.
Chemical Structure and Properties
This compound, chemically known as (S)-2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic acid hydrochloride, is a water-soluble salt of the AkaLumine free base.[1][2] Its structure is characterized by a thiazolecarboxylic acid core linked to a dimethylaminophenyl butadienyl side chain.
Below is a 2D representation of the chemical structure of this compound:
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (S)-2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic acid hydrochloride | [1] |
| Synonyms | AkaLumine HCl, TokeOni | [1][2] |
| CAS Number | 2558205-28-8 | [1] |
| Molecular Formula | C₁₆H₁₉ClN₂O₂S | [1][3] |
| Molecular Weight | 338.85 g/mol | [1][4] |
| Exact Mass | 338.0856 u | [1] |
| Appearance | Solid powder | [1] |
| Purity | ≥90% (HPLC) | [2] |
| Bioluminescence Peak | 677 nm | [1][5][6] |
| Km for Fluc | 2.06 µM | [1][4][5] |
| Solubility (Water) | <40 mM | [2][6] |
| Solubility (DMSO) | 120 mg/mL (354.14 mM) | [4] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store dry and protected from light. | [1][4] |
Mechanism of Action and Signaling Pathway
This compound functions as a substrate for firefly luciferase (Fluc) and its engineered variants, such as Akaluc.[5][7] The underlying mechanism is a bioluminescent reaction that mirrors the native luciferin-luciferase system but with a significant red shift in the emitted light. This near-infrared emission is crucial for in vivo applications as it penetrates biological tissues more effectively than the light produced by D-luciferin (emission peak ~562 nm).[6]
The bioluminescence reaction is an oxidative process catalyzed by luciferase. In the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺), AkaLumine is converted to an adenylate intermediate. Subsequent oxidation of this intermediate by molecular oxygen leads to the formation of an excited-state oxyluciferin analog, which then decays to its ground state, releasing energy in the form of light.[6]
The following diagram illustrates the simplified workflow of AkaLumine-based bioluminescence imaging.
Experimental Protocols and Methodologies
The following are generalized protocols for the application of this compound in common experimental settings, based on information from various suppliers and research articles.
In Vitro Cell-Based Assays
This protocol outlines the use of this compound for detecting luciferase expression in cultured cells.
-
Cell Preparation:
-
Culture cells expressing firefly luciferase or a variant thereof in a 96-well plate.
-
A typical cell density is 2 x 10⁵ cells per well, suspended in 100 µL of a suitable buffer like PBS or serum-free medium.[5]
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound. It can be dissolved in deionized water or DMSO.[4] For example, a 40 mg/mL stock solution can be prepared by dissolving 40 mg of this compound in 1 mL of solvent.[4]
-
Prepare a working solution of this compound at a concentration ranging from 1 µM to 100 µM.[5] The optimal concentration may vary depending on the cell type and luciferase expression level, with maximal signals often achieved at concentrations as low as 2.5 µM.[5]
-
If required, prepare a 5 mM solution of ATP with magnesium.[5]
-
-
Luminescence Measurement:
In Vivo Animal Imaging
This protocol provides a general guideline for using this compound for bioluminescence imaging in animal models, such as mice.
-
Animal Preparation:
-
Substrate Administration:
-
Bioluminescence Imaging:
-
Following substrate administration, imaging can be performed. The time to peak signal may vary depending on the administration route and the biological question. For IP injection, imaging is often performed around 15 minutes post-injection.[9]
-
Use an in vivo imaging system equipped to detect near-infrared signals.[7]
-
Set the imaging parameters, such as exposure time, field of view, and binning, and keep them consistent for longitudinal studies.[7]
-
Acquire images at multiple time points to capture the peak signal.[7]
-
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission spectrum allows for highly sensitive detection of biological targets in deep tissues, making it an invaluable tool for preclinical research in areas such as oncology, neuroscience, and infectious disease.[1][6][7] The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. medkoo.com [medkoo.com]
- 2. TokeOni | Bioluminescent Substrates | Tocris Bioscience [tocris.com]
- 3. This compound | C16H19ClN2O2S | CID 124203055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
The Advent of Near-Infrared Bioluminescence: A Technical Guide to the Discovery and Development of AkaLumine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioluminescence imaging (BLI) has become an indispensable tool in preclinical research, enabling the non-invasive monitoring of cellular and molecular processes in living subjects. However, the utility of the conventional D-luciferin/firefly luciferase system is limited by the suboptimal tissue penetration of its yellow-green light emission. This technical guide provides an in-depth overview of the discovery, development, and properties of AkaLumine hydrochloride, a synthetic luciferin (B1168401) analog that generates near-infrared (NIR) light, thereby offering significantly enhanced sensitivity for deep-tissue imaging. We will detail its chemical characteristics, mechanism of action, synthesis, and key experimental protocols, presenting quantitative data in structured tables and illustrating critical pathways and workflows with diagrams.
Introduction: Overcoming the Limitations of Conventional Bioluminescence
The firefly luciferase (Fluc)-catalyzed oxidation of D-luciferin is a cornerstone of in vivo imaging, producing light that can be detected externally to track biological events. The emitted light, however, has a maximum wavelength (λmax) of approximately 562 nm.[1] Light in this region of the spectrum is readily absorbed and scattered by biological tissues, particularly by hemoglobin and melanin, which significantly attenuates the signal from deep-tissue sources.[1] This limitation spurred the development of novel luciferin analogs with red-shifted emission spectra, aiming to move into the "optical window" of biological tissues (roughly 650-900 nm), where light absorption is minimized, allowing for greater penetration and detection sensitivity.[1]
The Discovery of AkaLumine: A Red-Shifted Solution
A significant breakthrough in this area was the development of AkaLumine, a synthetic luciferin analog designed to produce light in the near-infrared spectrum.[2] The key structural modification in AkaLumine compared to D-luciferin is the extension of the π-conjugated system, which is responsible for the substantial red-shift in its emission spectrum.[3] This innovation laid the groundwork for a new generation of bioluminescence imaging with unprecedented sensitivity for deep-tissue applications.
To address the poor water solubility of the AkaLumine free base, which limited its in vivo applicability, the hydrochloride salt, this compound, was synthesized. This salt form exhibits greatly enhanced solubility in aqueous solutions, making it a practical and effective substrate for in vivo studies.[2]
Chemical and Physical Properties
This compound possesses distinct chemical and physical properties that contribute to its superiority for in vivo imaging compared to the traditional D-luciferin.
| Property | This compound | D-luciferin | CycLuc1 |
| Chemical Name | (4S)-2-[(1E,3E)-4-[4-(Dimethylamino)phenyl]-1,3-butadien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid hydrochloride | (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | - |
| Molecular Formula | C₁₆H₁₉ClN₂O₂S · xHCl[4] | C₁₁H₈N₂O₃S₂ | - |
| Molecular Weight | 338.85 g/mol (free base)[4] | 280.3 g/mol | - |
| Maximum Emission Wavelength (λmax) | ~677 nm[1][3] | ~562 nm[1] | - |
| Kₘ for Firefly Luciferase | 2.06 μM[5] | - | - |
| Solubility in Water | >10 mg/mL[4] | - | - |
Mechanism of Action: The Bioluminescent Reaction
The bioluminescence of this compound is generated through a reaction catalyzed by firefly luciferase, following a mechanism analogous to that of D-luciferin. The process can be broken down into two main steps:
-
Adenylation: In the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺), the carboxylic acid group of AkaLumine is adenylated by firefly luciferase to form an AkaLumine-AMP intermediate.[3]
-
Oxidative Decarboxylation: This intermediate then reacts with molecular oxygen, leading to oxidative decarboxylation and the formation of an excited-state oxyluciferin analog. As this molecule returns to its ground state, it releases a photon of light in the near-infrared spectrum.[3]
The AkaBLI System: Enhancing the Signal
To further amplify the signal from AkaLumine, researchers developed an engineered firefly luciferase mutant named "Akaluc."[6] Through directed evolution, Akaluc was optimized to use AkaLumine more efficiently than the native firefly luciferase, resulting in a bioluminescent signal that can be up to 1,000 times brighter.[6] This combination, known as the AkaBLI system, enables unprecedented sensitivity, allowing for the detection of single cells in deep tissues of freely moving animals.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving the synthesis of the AkaLumine free base followed by its conversion to the hydrochloride salt. The synthesis of the AkaLumine free base was first reported by Iwano et al. in Tetrahedron in 2013.[7]
Step 1: Synthesis of AkaLumine Free Base (Based on the likely synthetic route)
-
Reaction: Condensation of 4-(dimethylamino)cinnamaldehyde with (S)-2-cyanothiazolidine-4-carboxylic acid.
-
Reagents and Solvents: 4-(dimethylamino)cinnamaldehyde, (S)-2-cyanothiazolidine-4-carboxylic acid, a suitable base (e.g., piperidine (B6355638) or pyridine), and a solvent such as ethanol (B145695) or methanol.
-
Procedure:
-
Dissolve 4-(dimethylamino)cinnamaldehyde and (S)-2-cyanothiazolidine-4-carboxylic acid in the chosen solvent.
-
Add the base catalyst to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the AkaLumine free base.
-
Step 2: Synthesis of this compound from AkaLumine Free Base [2]
-
Reagents and Solvents: AkaLumine free base, 4 M HCl in Dioxane, Ethyl acetate (B1210297).
-
Procedure:
-
Suspend the AkaLumine free base (e.g., 20 mg, 0.066 mmol) in a suitable solvent.
-
Add 4 M HCl in Dioxane (e.g., 0.5 ml) to the suspension.
-
Vortex the mixture for 10 minutes.
-
Centrifuge the mixture to pellet the precipitate.
-
Separate the supernatant and wash the precipitate with ethyl acetate three times.
-
Dry the precipitate under vacuum to obtain this compound.
-
In Vitro Bioluminescence Assay[5]
-
Cell Preparation: Plate cells expressing firefly luciferase (e.g., 2x10⁵ cells/well) in a 96-well plate.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO). Prepare a solution of ATP and magnesium (e.g., 5 mM).
-
Assay Procedure:
-
To each well, add this compound to the desired final concentration (e.g., 1-100 µM).
-
Add the ATP/magnesium solution.
-
Immediately measure the bioluminescence using a luminometer or an in vivo imaging system.
-
In Vivo Bioluminescence Imaging[5]
-
Animal Models: Use animal models (e.g., mice) with cells expressing firefly luciferase, typically introduced via subcutaneous or orthotopic injection.
-
Substrate Administration: Administer this compound via intraperitoneal (IP) injection. The typical dose can range, but a concentration of around 30 mM in a 100-200 µL injection volume has been reported.[7]
-
Imaging: Anesthetize the animals and place them in an in vivo imaging system. Acquire images at various time points post-injection (e.g., starting at 15 minutes) to determine the peak signal.
Advantages and Applications
The primary advantage of this compound is its ability to generate NIR light, which leads to:
-
Increased Deep-Tissue Sensitivity: The longer wavelength light is less absorbed and scattered by tissues, allowing for the detection of signals from deeper within the body, such as the lungs and brain.[2]
-
Higher Signal-to-Noise Ratio: Reduced tissue autofluorescence in the NIR region contributes to a better signal-to-noise ratio.
-
Brain Penetrance: this compound has been shown to cross the blood-brain barrier, enabling high-fidelity imaging of neural activity.[6]
These advantages have made this compound and the AkaBLI system invaluable for a wide range of research applications, including:
-
Oncology: Tracking tumor growth, metastasis, and response to therapy.[6]
-
Neuroscience: Monitoring neural activity and gene expression in the brain.[6]
-
Immunology: Following the trafficking and fate of immune cells.
-
Stem Cell Research: Tracking the engraftment and differentiation of transplanted stem cells.[6]
Conclusion
The discovery and development of this compound represent a significant advancement in the field of bioluminescence imaging. By shifting the emission spectrum into the near-infrared window, this synthetic luciferin analog has overcome a major limitation of the conventional D-luciferin system, enabling researchers to visualize cellular and molecular events in deep tissues with unprecedented sensitivity. The continued development of novel luciferin analogs and engineered luciferases, building on the foundation laid by AkaLumine, promises to further expand the capabilities of in vivo imaging and provide deeper insights into the complexities of biology and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
A Technical Deep Dive: AkaLumine Hydrochloride vs. D-luciferin for Advanced Bioluminescence Imaging
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of AkaLumine hydrochloride and D-luciferin, two key substrates in the field of bioluminescence imaging. We will explore their core mechanisms, comparative performance, and detailed experimental protocols to inform substrate selection for sensitive and quantitative in vivo studies.
Bioluminescence imaging (BLI) has become an indispensable tool in preclinical research, enabling the non-invasive monitoring of biological processes in living subjects. The foundational components of the most common BLI system are a luciferase enzyme and its corresponding luciferin (B1168401) substrate. The oxidation of the luciferin, catalyzed by the luciferase, results in the emission of light, which can be detected and quantified. For decades, D-luciferin has been the gold standard substrate for firefly luciferase (Fluc). However, the advent of synthetic luciferin analogs, such as this compound, has opened new avenues for enhanced sensitivity, particularly for deep-tissue imaging.
Core Principles and Signaling Pathway
The fundamental principle of bioluminescence involving firefly luciferase and its substrates is an ATP-dependent oxidative decarboxylation. In the presence of ATP and magnesium ions, luciferase adenylates the luciferin substrate. This activated intermediate then reacts with molecular oxygen, leading to the formation of a transient, high-energy dioxetanone. The decomposition of this intermediate releases carbon dioxide and produces an excited-state oxyluciferin, which then decays to its ground state by emitting a photon of light.[1][2][3]
Comparative Analysis of Substrate Properties
The choice between D-luciferin and this compound hinges on their distinct physicochemical and spectral properties, which translate to significant differences in performance, especially in in vivo applications.
| Property | D-luciferin | This compound | References |
| Emission Maximum (λmax) | ~562 nm (yellow-green) | ~677 nm (near-infrared) | [4][5] |
| Tissue Penetration | Lower, due to absorption by hemoglobin and melanin | 5 to 8.3-fold higher than D-luciferin | [4] |
| Optimal Luciferase | Wild-type Firefly Luciferase (Fluc) | Engineered Firefly Luciferase (Akaluc) for maximal brightness | [6][7] |
| In Vivo Signal Intensity | Standard | >40-fold higher than D-luciferin with Fluc; up to 100-fold higher with Akaluc | [4][7][8] |
| Solubility | Water-soluble | High water solubility (<40 mM) | [4] |
| Substrate Concentration for Max Signal | Dose-dependent increase | Maximal signals at very low concentrations | [4][9] |
| Background Signal | Minimal | Potential for higher background signals in some tissues (e.g., liver) | [9] |
In-Depth Performance Comparison
Spectral Properties and Tissue Penetration: The most significant advantage of this compound is its near-infrared (NIR) light emission.[5] Biological tissues, particularly hemoglobin and melanin, strongly absorb light in the yellow-green spectrum where D-luciferin emits.[4] The red-shifted emission of AkaLumine falls within the "optical window" of biological tissues, resulting in significantly less attenuation and allowing for the detection of signals from deeper anatomical locations.[4][5] Studies have shown that AkaLumine bioluminescence has 5 to 8.3 times greater penetration through tissue sections compared to D-luciferin.[4]
Signal Brightness and Sensitivity: In combination with its engineered luciferase partner, Akaluc, the AkaLumine system (often referred to as AkaBLI) can generate signals that are up to 100 times brighter in vivo than the traditional D-luciferin/Fluc system.[7][8] Even with wild-type Fluc, AkaLumine has demonstrated over 40-fold higher signal intensity in subcutaneous tumor models compared to D-luciferin at the same concentration.[4] This enhanced brightness allows for the detection of smaller numbers of cells, making it particularly advantageous for studies involving early tumor development, metastasis, or tracking of rare cell populations.[7]
Pharmacokinetics and Dosing: this compound has been shown to produce maximal signals at very low concentrations, with its effectiveness being less dose-dependent compared to D-luciferin.[4][9] This characteristic can be beneficial in reducing the amount of substrate required per experiment. However, it is important to note that some studies have reported higher background signals in certain tissues, such as the liver, with AkaLumine, which could be a consideration for specific experimental models.[9]
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible bioluminescence imaging data. Below are generalized, yet detailed, methodologies for in vitro and in vivo experiments comparing D-luciferin and this compound.
In Vitro Plate-Based Luminescence Assay
This protocol is designed to compare the light output of cells expressing a luciferase reporter when treated with either D-luciferin or this compound.
Methodology:
-
Cell Preparation: Seed cells stably expressing firefly luciferase (or Akaluc) in a 96-well, opaque-walled plate at a desired density (e.g., 1 x 10⁴ cells/well). Culture the cells overnight in standard growth medium.
-
Substrate Preparation:
-
D-luciferin: Prepare a stock solution (e.g., 30 mg/mL) in sterile, nuclease-free water.[10] For the assay, dilute the stock solution in cell culture medium to the desired final concentration (e.g., 150 µg/mL or 250 µM).[7][10]
-
This compound: Prepare a stock solution (e.g., 2.5 mg/mL) in sterile water or PBS.[7][11] Dilute to the desired final concentration (e.g., 250 µM) in cell culture medium.[7]
-
-
Luminescence Measurement:
-
Just prior to imaging, remove the growth medium from the wells and replace it with the medium containing the prepared substrate.
-
Immediately place the plate in a plate reader with luminescence detection capabilities or an in vivo imaging system.
-
Acquire images at various time points (e.g., every 1-2 minutes for 20 minutes) to determine the peak signal.[7]
-
-
Data Analysis: Quantify the light output from each well as total flux (photons/second). Compare the signal intensity and kinetics between the two substrates.
In Vivo Bioluminescence Imaging in a Xenograft Mouse Model
This protocol outlines a typical experiment to compare the efficacy of D-luciferin and this compound for imaging subcutaneous tumors in mice.
Methodology:
-
Animal Model Preparation: Subcutaneously implant luciferase-expressing tumor cells into the flank of immunocompromised mice. Allow tumors to grow to a predetermined size (e.g., 50-100 mm³).
-
Substrate Preparation:
-
Imaging Procedure:
-
Anesthetize the mice using isoflurane (B1672236) or another appropriate anesthetic.
-
Administer the prepared substrate via intraperitoneal (IP) injection.[7][12]
-
Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire a series of images over time to capture the peak of the bioluminescent signal. For IP injections, the peak signal for D-luciferin is typically 10-20 minutes post-injection, while for AkaLumine it may vary.[4][12] It is recommended to perform a kinetic study for each new model.[12]
-
If comparing both substrates in the same animal, ensure a sufficient washout period between administrations (e.g., 4 hours after D-luciferin injection before administering AkaLumine).[4]
-
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor area.
-
Quantify the bioluminescent signal within the ROI as total flux (photons/second/cm²/steradian).
-
Compare the signal intensity, signal-to-noise ratio, and kinetics between the two substrates.
-
Conclusion and Future Perspectives
This compound represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission and superior brightness, especially when paired with the Akaluc luciferase, provide researchers with a powerful tool for highly sensitive deep-tissue imaging. While D-luciferin remains a robust and cost-effective option for many applications, particularly for superficial targets, AkaLumine offers distinct advantages for studies requiring the detection of low cell numbers or deep-seated biological processes. The choice between these two substrates should be guided by the specific requirements of the experimental model, including the location and nature of the target, the required sensitivity, and budgetary considerations. As research continues to push the boundaries of in vivo imaging, the development and application of novel luciferin analogs like AkaLumine will undoubtedly play a pivotal role in advancing our understanding of complex biological systems.
References
- 1. goldbio.com [goldbio.com]
- 2. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohsu.edu [ohsu.edu]
- 11. Glycogen engineering improves the starvation resistance of mesenchymal stem cells and their therapeutic efficacy in pulmonary fibrosis | eLife [elifesciences.org]
- 12. sites.duke.edu [sites.duke.edu]
A Technical Guide to the Spectral Properties of AkaLumine Hydrochloride Emission
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral properties of AkaLumine hydrochloride, a near-infrared (NIR) emitting luciferin (B1168401) analog. Its unique characteristics offer significant advantages for deep-tissue in vivo imaging compared to traditional bioluminescent substrates like D-luciferin. This document details its emission profile, quantum efficiency, and the experimental protocols required for its characterization, providing a comprehensive resource for professionals in biomedical research and drug development.
Core Spectral and Kinetic Properties
This compound is a synthetic luciferin analog designed for bioluminescence imaging (BLI). When catalyzed by firefly luciferase (Fluc), it undergoes an oxidation reaction that produces light in the near-infrared spectrum.[1][2] This red-shifted emission is a critical advantage for in vivo applications, as light in this spectral window (approximately 650-900 nm) experiences significantly lower absorption by endogenous chromophores like hemoglobin and melanin, allowing for greater tissue penetration and higher sensitivity for detecting signals from deep within a subject.[1][2][3]
Data Presentation: Comparative Spectral Properties
The following table summarizes the key spectral and kinetic parameters of this compound in comparison to other common luciferins.
| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 |
| Emission Maximum (λmax) with native Fluc | 675-677 nm[1][2][4][5] | 562 nm[1][2] | 604 nm[1] |
| Emission Maximum (λmax) with Akaluc | ~650 nm[2] | N/A | N/A |
| Quantum Yield (Φ) | 4.0 ± 0.5% (for d-AkaLumine)[2] | ~48% (at pH 8.0)[2] | Not Available |
| Michaelis Constant (Km) for Fluc | 2.06 μM[2] | Not Available | Not Available |
| Solubility (in water) | <40 mM[1] | Not Available | Not Available |
Bioluminescent Reaction and Imaging Workflow
The generation of light from AkaLumine-HCl follows a classic enzyme-substrate reaction. This process is the foundation for all its applications in bioluminescence imaging, both in vitro and in vivo.
Bioluminescent Signaling Pathway
The fundamental reaction involves the enzyme luciferase catalyzing the oxidation of the substrate AkaLumine-HCl, which leads to the creation of an excited-state product that emits a photon upon returning to its ground state.
Caption: The luciferase-catalyzed oxidation of AkaLumine-HCl.
General In Vivo Imaging Workflow
For in vivo studies, AkaLumine-HCl is administered to an animal model engineered to express luciferase in specific cells or tissues. The emitted NIR light is then captured and quantified using a highly sensitive imaging system.
Caption: Standard workflow for in vivo bioluminescence imaging.
Experimental Protocols
Accurate characterization of AkaLumine-HCl's spectral properties requires specific and controlled experimental procedures.
Protocol for Measuring Bioluminescence Emission Spectrum
This protocol details the steps to measure the emission spectrum of AkaLumine-HCl both in vitro and in vivo.
Objective: To determine the peak emission wavelength (λmax) of the AkaLumine-HCl bioluminescent reaction.
A. In Vitro Measurement
-
Cell Culture: Culture cells expressing firefly luciferase to >80% confluency.
-
Reagent Preparation: Prepare a stock solution of AkaLumine-HCl.
-
Measurement Setup: Use a fluorescence spectrophotometer or a plate reader with spectral scanning capabilities. For a spectrophotometer, use a cuvette with a suitable volume (e.g., 200 µl).[6]
-
Reaction Initiation: Add the luciferase-expressing cells to the cuvette, followed by the AkaLumine-HCl substrate to initiate the reaction.[6]
-
Data Acquisition: Immediately begin spectral scanning. Set the instrument parameters to measure luminescence across a wavelength range of at least 500 nm to 800 nm.[4][6] Set an appropriate gate time (e.g., 200 ms) and emission slit width (e.g., 20 nm).[6]
-
Analysis: Plot the bioluminescence intensity against wavelength to identify the λmax.
B. In Vivo Measurement
-
Animal Model: Use a mouse bearing a subcutaneous tumor of luciferase-expressing cells (e.g., LLC/luc).[1]
-
Substrate Administration: Intraperitoneally inject the AkaLumine-HCl solution into the mouse.[1]
-
Imaging System: Place the anesthetized mouse in an in vivo imaging system (IVIS) equipped with a series of bandpass filters (e.g., 18-20 filters covering a range from 500 nm to 840 nm).[1][7]
-
Spectral Imaging: Acquire a sequence of images, one for each bandpass filter.[7]
-
Data Analysis: For a defined region of interest over the tumor, measure the photon flux for each filtered image. Plot the flux against the central wavelength of the filter to reconstruct the emission spectrum and determine the in vivo λmax.[7]
Caption: Workflow for determining the bioluminescence emission spectrum.
Protocol for Determining Michaelis Constant (Km)
This protocol is used to determine the affinity of luciferase for AkaLumine-HCl.
Objective: To calculate the Km value, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
-
Reagent Preparation: Prepare a solution of recombinant firefly luciferase enzyme and a series of AkaLumine-HCl solutions at varying concentrations (e.g., from 0.1 µM to 100 µM).[1]
-
Reaction Setup: In a multi-well plate, combine the luciferase enzyme with each concentration of the AkaLumine-HCl substrate.
-
Luminescence Measurement: Use a luminometer to measure the integrated bioluminescence intensity for each reaction well.
-
Data Analysis: Plot the initial reaction velocity (bioluminescence intensity) against the substrate concentration.
-
Calculation: Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The Km and Vmax values can be determined from the intercepts and slope of the resulting linear plot.[1]
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission profile, characterized by a peak at approximately 677 nm, overcomes the limitations of tissue attenuation associated with shorter wavelength emitters like D-luciferin.[1][2] While its quantum yield is lower than that of D-luciferin, the superior tissue penetration of its emitted photons results in a higher signal-to-noise ratio for deep-tissue applications.[2] When paired with the engineered enzyme Akaluc, the resulting AkaBLI system can produce a signal that is 100 to 1,000 times brighter than conventional systems, enabling unprecedented sensitivity for non-invasive in vivo imaging.[4][8] The detailed protocols and compiled data in this guide provide a foundational resource for researchers aiming to leverage the powerful capabilities of AkaLumine-HCl in their work.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. medilumine.com [medilumine.com]
- 6. static.igem.org [static.igem.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Aqueous Formulation: A Technical Guide to the Solubility and Stability of AkaLumine Hydrochloride
For Immediate Release
[City, State] – [Date] – In the intricate world of bioluminescence imaging, the success of in vivo and in vitro studies hinges on the meticulous preparation and stability of luciferin (B1168401) analogs. AkaLumine hydrochloride, a potent substrate for firefly luciferase that emits near-infrared light, offers unparalleled sensitivity for deep-tissue imaging. However, its effective use is intrinsically linked to its behavior in aqueous buffer systems. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering crucial data and protocols for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their experimental outcomes.
Executive Summary
This document delves into the critical physicochemical properties of this compound, with a primary focus on its solubility in various solvents and its stability profile. While specific quantitative data on its stability in a range of pH buffers is not extensively available in the public domain, this guide compiles existing solubility data and outlines best practices for storage and handling. Furthermore, it provides detailed, generalized experimental protocols for determining solubility and assessing stability, which can be adapted for specific laboratory settings. Visual diagrams illustrating the firefly luciferase signaling pathway and a typical experimental workflow for stability testing are also included to facilitate a deeper understanding of the principles and procedures involved.
Solubility Profile of this compound
This compound exhibits significantly improved aqueous solubility compared to its free base counterpart, a key advantage for its application in biological assays. The following table summarizes the available quantitative data on its solubility in common laboratory solvents. It is recommended to use sonication to aid dissolution in aqueous solutions.
| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water (H₂O) | 25 - <40 | 73.78 - <118.03 | Sonication is recommended.[1] |
| Dimethyl Sulfoxide (DMSO) | 120 | 354.14 | Sonication is recommended.[1] |
| Saline | 3.57 | 10.54 | Requires sonication. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 4 | ≥ 11.80 | Clear solution. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 4 | ≥ 11.80 | Clear solution.[2] |
Table 1: Solubility of this compound in Various Solvents.
Stability of this compound: Considerations and Best Practices
Key Stability Factors:
-
pH: The stability of luciferin analogs can be pH-dependent. While specific data for this compound is lacking, it is advisable to prepare solutions in buffers with a pH that is optimal for the luciferase enzyme activity, typically in the neutral to slightly alkaline range (pH 7-8).
-
Light: this compound is photosensitive. Exposure to light can lead to degradation and a subsequent decrease in bioluminescent signal. Therefore, it is crucial to protect all solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Temperature: For long-term storage, this compound powder should be kept at -20°C or -80°C. Stock solutions, once prepared, should be stored at -20°C for short-term use (up to one month) or at -80°C for longer periods (up to six months). It is recommended to prepare solutions fresh whenever possible.[2]
-
Oxidation: The bioluminescence reaction itself is an oxidative process. To prevent premature degradation, it is advisable to use degassed solvents for solution preparation, although this is not always standard practice.
Experimental Protocols
The following sections provide detailed, albeit generalized, protocols for determining the solubility and stability of this compound. These should be adapted and validated for specific experimental conditions.
Protocol for Solubility Determination
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Centrifuge
Procedure:
-
Add an excess amount of this compound powder to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains undissolved.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Calculate the solubility in mg/mL or mM.
Protocol for Stability Assessment in Different pH Buffers
This protocol describes a general procedure for evaluating the stability of this compound in various pH buffers over time using HPLC.
Materials:
-
This compound stock solution of known concentration
-
A series of buffers at different pH values (e.g., pH 4.0, 7.0, 9.0)
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer)
-
Temperature-controlled incubator or water bath
-
Amber vials
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in each of the selected pH buffers to a final concentration suitable for HPLC analysis.
-
Dispense aliquots of each solution into amber vials and seal them.
-
Store the vials at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.
-
Analyze the samples immediately by HPLC to determine the concentration of the remaining this compound.
-
Monitor for the appearance of any degradation peaks in the chromatogram.
-
Plot the concentration of this compound as a function of time for each pH condition.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each pH.
Visualizing the Core Mechanisms and Workflows
To further aid researchers, the following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of this compound and a logical workflow for its stability assessment.
Caption: Bioluminescent pathway of this compound.
Caption: Experimental workflow for stability assessment.
Conclusion
This compound stands as a superior substrate for sensitive, deep-tissue bioluminescence imaging. A thorough understanding of its solubility and stability is indispensable for its effective application. This guide provides a foundational understanding of these properties, offering both compiled data and actionable protocols. While a comprehensive, publicly available dataset on its stability in various buffers is currently limited, the provided guidelines on storage and handling, coupled with the outlined experimental procedures, empower researchers to optimize their use of this compound and ensure the integrity of their scientific investigations. Further in-house stability studies are recommended for specific buffer systems and experimental conditions to guarantee the highest level of data quality.
References
A Technical Guide to Near-Infrared Bioluminescence Imaging with AkaLumine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Barriers of Conventional Bioluminescence Imaging
Bioluminescence imaging (BLI) is a powerful and widely adopted modality in preclinical research for non-invasively monitoring cellular and molecular processes within a living organism.[1] The technique relies on the detection of light produced by a luciferase enzyme during the oxidation of a luciferin (B1168401) substrate.[2] The most common system utilizes firefly luciferase (FLuc) and its substrate, D-luciferin, which emits light with a spectral peak around 562 nm.[1][2]
A significant limitation of this conventional system is the poor penetration of visible light through biological tissues.[1] Key components like hemoglobin and water strongly absorb light in the 400-600 nm range, leading to substantial signal attenuation.[3][4] This "tissue barrier" restricts the sensitivity of BLI, particularly for deep-tissue targets, making it challenging to accurately quantify biological processes in internal organs like the brain, lungs, or liver.[3][5]
To circumvent this, researchers have focused on developing bioluminescent systems that emit light in the near-infrared (NIR) window (650-900 nm), where tissue absorption is minimized.[4] A groundbreaking solution in this area is the synthetic luciferin analog, AkaLumine , and its corresponding engineered luciferase, Akaluc .[3][6] This guide provides a comprehensive overview of the advantages, quantitative performance, and experimental protocols associated with the AkaLumine-based NIR bioluminescence system.
The AkaLumine/Akaluc System: A Brighter, Deeper View
The AkaLumine system represents a significant leap forward in BLI technology. It consists of two key components:
-
AkaLumine: A synthetic analog of D-luciferin.[3] Its hydrochloride salt, AkaLumine-HCl , was developed to address the poor water solubility of the original compound, making it highly suitable for in vivo applications.[2] When AkaLumine-HCl reacts with firefly luciferase, it produces a NIR-shifted light emission with a peak wavelength of approximately 677 nm.[2][4]
-
Akaluc: An engineered variant of firefly luciferase.[3] Developed through directed evolution, Akaluc is specifically optimized to use AkaLumine as its substrate, resulting in a dramatically brighter signal compared to the reaction between native FLuc and AkaLumine.[3][6] The combined AkaLumine/Akaluc system, often referred to as AkaBLI , can produce a signal that is 100 to 1000 times brighter than the conventional FLuc/D-luciferin system in vivo.[7][8]
The fundamental mechanism of light production is analogous to the native firefly system, involving the luciferase-mediated oxidation of the luciferin substrate in the presence of ATP and oxygen.
Core Advantages of Near-Infrared Bioluminescence with AkaLumine
The shift to NIR light emission provides several distinct and quantifiable advantages over the traditional D-luciferin system.
Superior Tissue Penetration
The primary advantage of the AkaLumine system is its ability to generate light that can travel more effectively through biological tissue. The ~677 nm emission peak falls squarely within the "optical window" where light absorption by hemoglobin and water is significantly reduced.[4] This results in less signal attenuation and allows for the detection of bioluminescent sources from much deeper within the body.[2][9]
Dramatically Increased Detection Sensitivity
The combination of enhanced tissue penetration and, particularly with the Akaluc enzyme, a brighter intrinsic reaction leads to a substantial increase in detection sensitivity.[6] This allows researchers to:
-
Detect much smaller numbers of cells. The AkaBLI system has demonstrated the ability to detect even single cells in deep tissues like the lung.[10]
-
Monitor biological events with greater accuracy in deep-seated organs, such as tracking glioma expansion in the brain.[6][11]
-
Obtain robust signals from tissues that are notoriously difficult to image, with reports of a 1500-fold increase in detection sensitivity in the brain compared to the D-luciferin/FLuc reaction.[12]
High Efficacy at Low Substrate Concentrations
AkaLumine-HCl achieves maximal or near-maximal signal output at significantly lower concentrations than D-luciferin.[2][10] While the signal from D-luciferin is often dose-dependent, AkaLumine-HCl can produce a strong and stable signal even at low doses.[2][13] This characteristic is advantageous as it can reduce the amount of substrate required per experiment and minimize potential variations in signal due to heterogeneous substrate bioavailability across different tissues.[2][14]
Favorable Pharmacokinetics for In Vivo Imaging
AkaLumine-HCl exhibits a relatively long half-life in serum (~40 minutes), which contributes to a more stable, glow-type reaction in vivo.[13][14] This sustained signal is beneficial for experimental design, allowing for a wider time window to acquire images without significant signal decay and enabling more consistent quantitative analysis across multiple subjects.[2][14]
Quantitative Data Summary
The performance advantages of AkaLumine and the AkaBLI system are evident in the quantitative data compiled from multiple studies.
| Parameter | D-luciferin / FLuc | AkaLumine-HCl / FLuc | AkaLumine-HCl / Akaluc (AkaBLI) | Reference(s) |
| Peak Emission Wavelength (λmax) | ~562 nm | ~677 nm | ~650-677 nm | [2][3][15] |
| Tissue Penetration | Baseline | 5 to 8.3-fold higher than D-luciferin | Significantly higher than D-luciferin | [2][9] |
| Relative Signal Intensity (in vivo) | Baseline | >40-fold higher (subcutaneous) | 100 to 1000-fold higher (deep tissue) | [2][7][16] |
| Effective Substrate Concentration | High, dose-dependent | Low, saturates quickly | Low, saturates quickly | [2][10][13] |
| Water Solubility | Good | High (as HCl salt) | High (as HCl salt) | [2][3] |
Note: Performance metrics can vary based on the animal model, cell type, luciferase expression levels, and imaging equipment.
Experimental Protocols
The following are generalized protocols for utilizing AkaLumine-HCl in bioluminescence imaging. Researchers should optimize these protocols for their specific experimental setup and cell lines.
Protocol for In Vitro Cell-Based Assay
This protocol describes the measurement of bioluminescence from luciferase-expressing cells in culture.
-
Cell Preparation: a. Plate cells expressing either Firefly Luciferase (FLuc) or Akaluc in an opaque-walled multi-well plate (e.g., 96-well white plate) to prevent crosstalk. b. Culture cells to the desired confluency. The number of cells will directly impact signal intensity.[10]
-
Substrate Preparation: a. Prepare a stock solution of AkaLumine-HCl in sterile, nuclease-free water or PBS. A typical stock concentration is 10-30 mM.[8] b. Dilute the stock solution in cell culture medium to the desired final working concentration. For AkaLumine-HCl, concentrations as low as 2.5-25 µM can yield strong signals.[2][8] For comparison, D-luciferin is often used at 150-250 µM.[11][17]
-
Bioluminescence Measurement: a. Remove the old medium from the cells and add the medium containing the prepared AkaLumine-HCl. b. Immediately place the plate in a plate-reading luminometer or a BLI system (e.g., IVIS Spectrum). c. Acquire images. Typical exposure times for in vitro assays range from 2 seconds to 1 minute.[11][17]
-
Data Analysis: a. Use the accompanying software (e.g., Living Image) to define regions of interest (ROIs) over the wells. b. Quantify the signal as total photon flux or radiance (photons/sec or photons/sec/cm²/sr).
Protocol for In Vivo Animal Imaging
This protocol outlines the steps for performing BLI on a mouse model with luciferase-expressing cells.
-
Animal and Cell Preparation: a. Implant luciferase-expressing cells into the mouse model (e.g., subcutaneously, intravenously, or orthotopically). Allow sufficient time for tumors or cell populations to establish as required by the experimental design.[16] b. Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Substrate Preparation and Administration: a. Prepare a sterile solution of AkaLumine-HCl in saline or PBS. A typical concentration for injection is 30 mM.[8] b. Administer the AkaLumine-HCl solution to the mouse. Intraperitoneal (i.p.) injection is common.[11][16] A typical dose is 25 mg/kg or a volume of 100-200 µL of a 30 mM solution.[8][11] c. Note: If comparing with D-luciferin, a 4-hour interval between injections is recommended to allow the signal from the first substrate to diminish completely.[2][4]
-
Bioluminescence Imaging: a. Place the anesthetized mouse inside the imaging chamber of the BLI system (e.g., IVIS). b. Acquire images. Imaging can begin shortly after injection and continue over time to capture peak signal. The signal from AkaLumine-HCl is often stable and sustained.[14] c. Typical imaging parameters for in vivo work are an exposure time of 1 minute, medium binning, and an open emission filter to collect all emitted photons.[11][17] For spectral analysis, specific emission filters (e.g., 660 nm, 680 nm) can be used.[2]
-
Data Analysis: a. Use the imaging software to draw ROIs around the areas of expected signal (e.g., tumor site, specific organs). b. Quantify the bioluminescent signal as total photon flux or radiance. c. For longitudinal studies, ensure consistent ROI placement and imaging parameters across all time points.
Key Considerations and Limitations
While the AkaLumine system offers profound advantages, researchers should be aware of certain considerations:
-
Background Signal: Some studies have reported a low-level, non-specific signal from the liver region in naïve mice injected with AkaLumine-HCl.[10][12][18] This should be considered when imaging targets in or near the liver.
-
Toxicity: The use of AkaLumine-HCl, which is prepared in an acidic solution, may raise concerns about toxicity with repeated, long-term administration.[12] However, studies involving oral administration in fly models showed no noticeable toxicity.[3]
-
Cost and Availability: As a synthetic analog, the cost and availability of AkaLumine-HCl may differ from that of the more widely produced D-luciferin.
Conclusion
The development of AkaLumine and the engineered Akaluc luciferase marks a pivotal advancement in the field of bioluminescence imaging. By shifting the emission spectrum into the near-infrared window, this system effectively overcomes the primary obstacle of light attenuation by biological tissues. The resulting improvements in tissue penetration and detection sensitivity empower researchers to visualize and quantify biological processes with unprecedented clarity and accuracy, especially in deep-tissue contexts. For drug development professionals and scientists studying complex diseases in animal models, the AkaLumine/Akaluc system provides a more robust, sensitive, and quantitative tool for non-invasive, longitudinal analysis.
References
- 1. Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. asianscientist.com [asianscientist.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. electronicspecifier.com [electronicspecifier.com]
- 10. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 038888 - CAG-LSL-KZ-Akaluc Strain Details [jax.org]
- 16. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the AkaLumine-Akaluc Bioluminescence System
The field of in vivo imaging has been significantly advanced by the development of bioluminescent reporter systems. Among these, the AkaLumine-Akaluc system has emerged as a powerful tool for sensitive, non-invasive, and longitudinal monitoring of biological processes in deep tissues. This guide provides a comprehensive overview of the core components, mechanism, quantitative performance, experimental protocols, and applications of this next-generation bioluminescence technology, intended for researchers, scientists, and professionals in drug development.
Core Components and Mechanism
The AkaLumine-Akaluc system is comprised of two key components: a synthetic luciferin (B1168401) analog, AkaLumine, and an engineered luciferase enzyme, Akaluc. This system was designed to overcome the limitations of the traditional D-luciferin and firefly luciferase (Fluc) system, namely the suboptimal tissue penetration of the emitted light.
AkaLumine is a firefly luciferin analog that, when utilized as a substrate for luciferase, generates a near-infrared (NIR) light emission.[1][2] Its hydrochloride salt, AkaLumine-HCl, is often used to improve water solubility.[3] The emission peak of the light produced from the reaction of AkaLumine is in the NIR window, where biological tissues have minimal light absorption by hemoglobin and water, allowing for significantly improved deep-tissue imaging.[1][4]
Akaluc is a mutant of firefly luciferase that was developed through directed evolution to specifically enhance the brightness of the bioluminescent reaction with AkaLumine.[1][5] It contains 28 amino acid substitutions relative to the wild-type firefly luciferase.[6] This engineered enzyme, when paired with AkaLumine, results in a bioluminescence signal that is substantially brighter than the conventional D-luciferin/Fluc system, particularly in in vivo applications.[1][5]
The fundamental mechanism of the AkaLumine-Akaluc system is analogous to that of other luciferase-based systems. In the presence of adenosine (B11128) triphosphate (ATP) and oxygen, Akaluc catalyzes the oxidative decarboxylation of AkaLumine, resulting in the emission of photons.
Quantitative Performance Data
The superiority of the AkaLumine-Akaluc system over the conventional D-luciferin-Fluc system is evident in its quantitative performance metrics.
| Parameter | AkaLumine-Akaluc System | D-luciferin-Fluc System | Reference(s) |
| Peak Emission Wavelength | ~675 nm | ~560 nm | [1][4] |
| In Vitro Brightness | ~10-40 times brighter | Standard | [5][7] |
| In Vivo Brightness | 100-1000 times brighter | Standard | [1][4] |
| Tissue Penetration | High (Near-Infrared) | Low (Green-Yellow) | [1][5] |
Table 1: Comparison of AkaLumine-Akaluc and D-luciferin-Fluc Systems. This table highlights the key performance differences between the two bioluminescent systems.
| Property | Value | Reference(s) |
| Chemical Name | (4S)-2-[(1E,3E)-4-[4-(Dimethylamino)phenyl]-1,3-butadien-1-yl]-4,5-dihydro-4-thiazolecarboxylic acid hydrochloride | [7] |
| Molecular Weight | 302.39 (Free Base) | [7] |
| Formula | C₁₆H₁₈N₂O₂S·xHCl | [7] |
| Purity | ≥90% | [7] |
| Solubility | Soluble to 5 mg/ml in water with gentle warming and to 10 mg/ml in DMSO. | [7] |
Table 2: Properties of AkaLumine-HCl. This table provides key physicochemical properties of the AkaLumine substrate.
| Application | AkaLumine-Akaluc Detection Limit | D-luciferin-Fluc Detection Limit | Reference(s) |
| In Vitro Cell Detection | As low as 5 cells | ~500 cells | [8] |
| In Vivo Glioma Tracking | As few as 5,000 transplanted cells | >100,000 cells | [1] |
Table 3: In Vivo Detection Sensitivity. This table showcases the enhanced sensitivity of the AkaLumine-Akaluc system in detecting small numbers of cells.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the AkaLumine-Akaluc system. Below are generalized protocols for key experiments.
In Vitro Luciferase Assay for Akaluc Expression Validation
-
Cell Culture: Culture cells engineered to express Akaluc in an appropriate medium.
-
Cell Seeding: Seed the cells in a white-walled, clear-bottom 96-well plate at a desired density (e.g., 4 x 10⁵ cells per well).
-
Substrate Preparation: Prepare a working solution of AkaLumine-HCl in an appropriate solvent (e.g., water or DMSO).
-
Substrate Addition: Add the AkaLumine-HCl solution to each well to the final desired concentration.
-
Luminescence Measurement: Immediately measure the bioluminescence signal using a plate reader or a cooled CCD camera system.
In Vivo Bioluminescence Imaging
-
Cell Line Preparation: Engineer the cells of interest to express Akaluc, for example, using a lentiviral vector.
-
Animal Model: Implant the Akaluc-expressing cells into the animal model (e.g., intracranial injection for glioma models or intravenous injection for metastasis models).
-
Substrate Administration: Prepare a sterile solution of AkaLumine-HCl (e.g., 2.5 mg/ml in water or 30 mM).[4][5] Administer the substrate to the animal via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Anesthesia: Anesthetize the animal to prevent movement during imaging.
-
Imaging: Place the animal in a light-tight imaging chamber equipped with a cooled CCD camera. Acquire images at specified time points post-substrate administration.
-
Data Analysis: Quantify the bioluminescent signal from the region of interest using appropriate software.
Visualization of System Advantages
The primary advantage of the AkaLumine-Akaluc system is its ability to overcome the light attenuation properties of biological tissues.
Applications in Research and Drug Development
The high sensitivity and deep-tissue imaging capabilities of the AkaLumine-Akaluc system have led to its adoption in a variety of research and drug development applications.
-
Oncology: This system is extensively used for the sensitive tracking of cancer cell proliferation, metastasis, and response to therapy.[5] For instance, it has enabled the visualization of glioma expansion in the brain and the detection of minimal residual disease in breast cancer models.[5][8] The ability to detect very small numbers of cancer cells is particularly valuable for studying early-stage tumor growth and recurrence.[5]
-
Gene Expression Monitoring: The AkaLumine-Akaluc system serves as a highly sensitive reporter for monitoring gene expression dynamics in vivo.[3][9] Studies in Drosophila have demonstrated its utility in the non-invasive, temporal tracking of gene expression in deep tissues and in a small number of cells.[3][9]
-
Neuroscience: The brain-penetrant nature of AkaLumine allows for high-fidelity imaging of neural activity deep within the brain of freely moving animals, a feat that was challenging with previous bioluminescent systems.[1][4]
-
Cell-Based Therapies: While some studies suggest advantages for the traditional Fluc system in specific contexts of systemically administered cell therapies[10], the high sensitivity of the AkaLumine-Akaluc system holds promise for tracking the fate and biodistribution of locally administered therapeutic cells.
-
Protein-Protein Interactions: The development of split-Akaluc reconstitution assays enables the study of protein-protein interactions in deep tissues, offering a powerful tool for cell signaling research.[11]
Advantages and Considerations
Advantages:
-
Superior Brightness: The system produces a significantly brighter signal than conventional systems, enhancing detection sensitivity.[1][4]
-
Near-Infrared Emission: The red-shifted light emission allows for improved penetration through biological tissues, enabling imaging of deep-seated cells and organs.[4][5]
-
High Sensitivity: The system can detect a very small number of cells, making it ideal for studying early-stage disease and minimal residual disease.[1][8]
-
Non-invasive and Longitudinal Imaging: Like other bioluminescence methods, it allows for the repeated imaging of the same animal over time, reducing the number of animals required for a study and providing dynamic data.
Considerations:
-
Substrate Cost: The cost of the AkaLumine substrate is currently higher than that of D-luciferin, which may be a consideration for large-scale or long-term studies.[5]
-
System-Specific Optimization: As with any reporter system, optimal results require careful optimization of experimental parameters, such as substrate concentration and timing of administration.
Conclusion
The AkaLumine-Akaluc bioluminescence system represents a significant advancement in in vivo imaging technology. Its enhanced brightness, near-infrared light emission, and high sensitivity provide researchers and drug developers with an unparalleled ability to non-invasively visualize and quantify biological processes deep within living organisms. As the technology continues to be refined and applied to new research areas, it is poised to further accelerate our understanding of complex biological systems and the development of novel therapeutics.
References
- 1. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 2. AkaLumine | Aka Lumine | Luciferase Substrate | TargetMol [targetmol.com]
- 3. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 038888 - CAG-LSL-KZ-Akaluc Strain Details [jax.org]
- 7. rndsystems.com [rndsystems.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Advent of AkaLumine Hydrochloride: A Technical Guide to Brighter, Deeper In Vivo Imaging
For researchers, scientists, and professionals in drug development, the quest for more sensitive and accurate in vivo imaging modalities is perpetual. Traditional bioluminescence imaging (BLI), while a cornerstone of preclinical research, has long been hampered by the limited tissue penetration of light emitted by the D-luciferin/Firefly luciferase system. The development of AkaLumine hydrochloride, a synthetic luciferin (B1168401) analog, in conjunction with its engineered luciferase counterpart, Akaluc, represents a significant leap forward, enabling unprecedented sensitivity for deep-tissue imaging.
This technical guide delves into the core principles of in vivo imaging using this compound, providing a comprehensive overview of its mechanism of action, comparative advantages, and detailed experimental protocols.
Core Principles and Mechanism of Action
The fundamental limitation of the conventional D-luciferin/Firefly luciferase (Fluc) system lies in its emission spectrum. The reaction produces light with a maximum wavelength (λmax) of approximately 562 nm.[1] This yellow-green light is readily absorbed by biological tissues, particularly by hemoglobin and melanin, leading to significant signal attenuation when imaging deep-seated biological processes.[1][2]
This compound was developed to overcome this hurdle. It is a synthetic analog of D-luciferin that, when reacting with luciferase, emits light in the near-infrared (NIR) region, with a maximum wavelength of around 677 nm.[1][2][3] This longer wavelength light is less susceptible to absorption and scattering by tissues, allowing for significantly improved penetration and detection of signals from deep within a living organism.[1][3][4]
To maximize the light output from this compound, a mutant of firefly luciferase, named Akaluc, was engineered through directed evolution.[2][4][5][6] This enzyme is a more efficient catalyst for this compound, resulting in a bioluminescent reaction that can be up to 1,000 times brighter in the mouse brain than the conventional D-luciferin/Fluc system.[5][7] The combination of this compound and Akaluc is often referred to as the AkaBLI system.[3][5][7]
Quantitative Advantages of the AkaLumine/Akaluc System
The superiority of the AkaLumine/Akaluc system for in vivo imaging is not merely qualitative. Quantitative data from various studies consistently demonstrate its enhanced sensitivity and deep-tissue imaging capabilities.
| Parameter | D-luciferin / Fluc System | AkaLumine-HCl / Akaluc System | Fold Improvement | Reference |
| Peak Emission Wavelength | ~562 - 578 nm | ~677 nm | N/A | [1][2] |
| In Vitro Signal Intensity | Baseline | >10x brighter | >10 | [4][6] |
| In Vivo Signal Intensity (General) | Baseline | Up to 100x brighter | Up to 100 | [4][6] |
| In Vivo Signal Intensity (Mouse Brain) | Baseline | Up to 1000x brighter | Up to 1000 | [5][7] |
| Tissue Penetration (4mm tissue) | Baseline | 5x higher than D-luciferin | 5 | [1] |
| Tissue Penetration (8mm tissue) | Baseline | 8.3x higher than D-luciferin | 8.3 | [1] |
Experimental Protocols
Successful in vivo imaging with this compound requires careful adherence to established protocols. The following provides a generalized methodology for in vivo bioluminescence imaging in mice.
Materials
-
This compound (water-soluble)[1]
-
Sterile, nuclease-free water or Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca2+ or Mg2+
-
Animal model expressing Akaluc luciferase
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (27-30 gauge for intravenous injection)
Substrate Preparation
-
Dissolve this compound in sterile water or DPBS to the desired stock concentration. A working solution of 2.5 mg/ml in water has been previously used.[4] For intraperitoneal injections, a concentration of 30 mM has also been reported.[3]
-
Ensure complete dissolution. The high water solubility of AkaLumine-HCl facilitates this process.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[8]
Animal Preparation and Substrate Administration
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Shave the area of interest to minimize light scattering from fur.[6]
-
Administer the prepared this compound solution. The route of administration can be intraperitoneal (IP), intravenous (IV), or oral.[2][8]
-
The timing between substrate administration and imaging is crucial for capturing the peak signal. This can vary depending on the animal model and administration route. A kinetic study is recommended to determine the optimal imaging window.[8] Generally, peak signal times are approximately 10-20 minutes post-IP injection and 2-5 minutes post-IV injection.[8]
In Vivo Imaging
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire images using an open filter or appropriate emission filters for the near-infrared spectrum.
-
Set the exposure time based on the signal intensity. Exposure times of 1 minute are commonly used.[6][7][9]
-
Analyze the images using the accompanying software to quantify the bioluminescent signal (e.g., in photons/sec/cm²/sr).
Visualizing the Process
To better understand the workflows and underlying principles, the following diagrams have been generated.
Caption: Comparison of conventional and AkaLumine bioluminescence pathways.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianscientist.com [asianscientist.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
- 8. sites.duke.edu [sites.duke.edu]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Quantum Yield of AkaLumine Hydrochloride and Other Luciferins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of the quantum yield of AkaLumine hydrochloride against other prevalent luciferins used in bioluminescence research. The document details the experimental protocols for quantum yield determination and bioluminescence imaging, and visualizes the core biochemical pathways and experimental workflows.
Introduction to Bioluminescence and Quantum Yield
Bioluminescence is the emission of light by a living organism, a phenomenon driven by the enzymatic oxidation of a substrate called luciferin (B1168401). The efficiency of this light-producing reaction is quantified by the bioluminescence quantum yield (QY), defined as the ratio of the number of emitted photons to the number of reacted luciferin molecules. A higher quantum yield signifies a more efficient conversion of chemical energy into light, a critical factor for sensitive detection in various research applications, particularly in deep-tissue in vivo imaging.
This compound, a synthetic luciferin analogue, has gained prominence due to its near-infrared (NIR) emission profile, which allows for enhanced light penetration through biological tissues. This guide provides a quantitative comparison of its quantum yield with other widely used luciferins, including the natural D-luciferin and other synthetic analogues like CycLuc1 and Diphenylterazine (DTZ).
Comparative Analysis of Luciferin Quantum Yields
The selection of a luciferin/luciferase pair is often dictated by the desired emission wavelength and the brightness of the signal. The quantum yield is a key determinant of the intrinsic brightness of a bioluminescent reaction.
| Luciferin | Luciferase | Reported Quantum Yield (Φ) | Emission Max (λmax) | Key Characteristics |
| This compound | Firefly Luciferase (FLuc) | 0.040 ± 0.005 (4.0 ± 0.5%) | ~677 nm | Near-infrared emission, high tissue penetration, and high water solubility. |
| D-luciferin | Firefly Luciferase (FLuc) | ~0.48 (~48%) | ~562 nm | The natural and most common substrate for firefly luciferase, exhibiting high quantum yield but with limited tissue penetration due to its shorter wavelength emission. |
| CycLuc1 | Firefly Luciferase (FLuc) | Increased relative to D-luciferin | ~599 nm | A synthetic analog with a rigidified structure, leading to a higher relative quantum yield and improved brain permeability compared to D-luciferin. |
| Diphenylterazine (DTZ) | Engineered Luciferases | High | ~480-502 nm | A synthetic luciferin with high quantum yield and red-shifted emission, often used with engineered luciferases for bright, sustained signals. |
Note: The quantum yield of luciferins can be influenced by various factors, including the specific luciferase enzyme used, pH, temperature, and the presence of cofactors.
Signaling Pathway of Firefly Luciferase Bioluminescence
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that requires D-luciferin, adenosine (B11128) triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen.
A Technical Guide to AkaLumine Hydrochloride for Advanced Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AkaLumine hydrochloride, a next-generation luciferin (B1168401) analog for highly sensitive in vivo and in vitro bioluminescence imaging (BLI). This document details its commercial availability, key technical specifications, and established experimental protocols. Furthermore, it illustrates the underlying biochemical reaction and typical experimental workflows using standardized diagrams to facilitate understanding and implementation in a research setting.
Introduction to this compound
This compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase.[1] Its unique chemical structure results in the emission of near-infrared (NIR) light, with a peak wavelength of approximately 677 nm, when oxidized by firefly luciferase (FLuc) or its engineered variants like Akaluc.[1][2] This NIR emission falls within the "optical window" of biological tissues, where the absorption by hemoglobin and water is minimal. Consequently, this compound enables significantly deeper tissue penetration of the bioluminescent signal compared to conventional D-luciferin, which emits in the yellow-green spectrum (~562 nm).[1] This property makes it an invaluable tool for sensitive, non-invasive imaging of biological processes deep within living organisms.[1][3]
The hydrochloride salt form of AkaLumine confers enhanced water solubility, facilitating its administration in animal models.[1] When combined with the engineered luciferase, Akaluc, the resulting "AkaBLI" system can produce a bioluminescent signal that is 100 to 1,000 times brighter than the traditional FLuc/D-luciferin system in vivo.[3][4] This enhanced brightness allows for the detection of a smaller number of cells and the visualization of cellular and molecular events with unprecedented sensitivity.
Commercial Suppliers and Availability
This compound is available from several commercial suppliers, ensuring its accessibility for the research community. The following table summarizes the key information from prominent vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Product Name(s) | Catalog Number(s) | Purity | Available Quantities | Storage Conditions |
| FUJIFILM Wako | AkaLumine-HCl (TokeOni) | 012-26701, 018-26703 | ≥80% (HPLC) | 1 mg, 10 mg | -80°C |
| MedChemExpress | This compound | HY-112641A | 99.92% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | -20°C, protect from light, stored under nitrogen |
| AOBIOUS | AkaLumine-HCl (TokeOni) | AOB9983 | ≥98% by HPLC | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 0°C (short term), -20°C (long term), desiccated |
| Sigma-Aldrich | TokeOni AkaLumine-HCl | 808350 | Not specified | 5 mg, 25 mg, 100 mg, 200 mg | -20°C |
| Tocris Bioscience | TokeOni | 6555 | ≥90% (HPLC) | 5 mg, 25 mg | -20°C |
| Clinisciences | AkaLumine-HCl (TokeOni) | AOB9983 | ≥98% by HPLC | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 0°C (short term), -20°C (long term), desiccated |
| Glixx Laboratories | AkaLumine-HCl | GLXC-08891 | >98% (HPLC) | Not specified | 4°C |
| MedKoo Biosciences | AkaLumine HCl | 128013 | Not specified | Not specified | -20°C |
| Vitro Biotech | Luc2 Substrate (AkaLumine-HCl) | VBDWMS02 | Not specified | 500 µL | -80°C (shipped on dry ice) |
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound in both in vitro and in vivo settings. These protocols are based on established procedures from peer-reviewed publications.
In Vitro Luciferase Assay
This protocol is designed for quantifying luciferase activity in cell lysates or with recombinant enzyme.
Materials:
-
Cells expressing luciferase (e.g., transfected with a luciferase reporter plasmid)
-
This compound
-
ATP
-
Magnesium (e.g., MgSO₄)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
96-well white, opaque plates
-
Luminometer or bioluminescence imaging system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile, nuclease-free water or DMSO). Store aliquots at -20°C, protected from light.
-
Prepare an ATP and magnesium solution (e.g., 100 mM ATP, 100 mM MgSO₄ in water).
-
-
Cell Lysis (for intracellular luciferase):
-
Wash cells with PBS.
-
Add an appropriate volume of cell lysis buffer and incubate according to the manufacturer's instructions.
-
Centrifuge the lysate to pellet cell debris.
-
-
Assay:
-
In a 96-well white plate, add 20 µL of cell lysate or recombinant luciferase solution.
-
Prepare the assay buffer by diluting the this compound stock solution and the ATP/magnesium solution to their final working concentrations in an appropriate buffer (e.g., PBS). A final concentration of 100 µM this compound and 5 mM ATP/magnesium is a common starting point.[2]
-
Add 100 µL of the assay buffer to each well.
-
Immediately measure the bioluminescence using a luminometer or an in vivo imaging system.
-
In Vivo Bioluminescence Imaging
This protocol describes the non-invasive imaging of luciferase-expressing cells in small animal models.
Materials:
-
Animal model with luciferase-expressing cells (e.g., tumor xenograft, transgenic animal)
-
This compound
-
Sterile saline or PBS for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Preparation of this compound Solution:
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
If imaging a specific region, it may be necessary to shave the fur to reduce light scatter.
-
-
Substrate Administration:
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points after substrate injection to determine the peak signal. The signal typically peaks around 15-20 minutes post-injection.[7]
-
Typical imaging parameters include an exposure time of 1 second to 1 minute, medium to large binning, and an open emission filter for total photon flux measurement.[5][6]
-
-
Data Analysis:
-
Use the imaging system's software to define regions of interest (ROIs) and quantify the bioluminescent signal in photons per second.
-
Signaling Pathways and Experimental Workflows
The high sensitivity of the this compound and Akaluc system allows for the investigation of cellular processes and signaling pathways in real-time within a living organism.
Luciferase Reporter Gene Assay for Signaling Pathway Analysis
A common application is the use of a luciferase reporter gene under the control of a promoter that is responsive to a specific signaling pathway. For instance, to study the unfolded protein response (UPR), the Akaluc gene can be fused to a reporter that is activated upon the splicing of X-box binding protein 1 (Xbp1) mRNA by the Ire1 pathway.[8]
Caption: UPR signaling pathway leading to Akaluc expression.
General Experimental Workflow for In Vivo Bioluminescence Imaging
The following diagram outlines the typical workflow for an in vivo imaging experiment using this compound.
Caption: Workflow for in vivo bioluminescence imaging.
Luciferase-AkaLumine Hydrochloride Reaction
The fundamental biochemical reaction involves the luciferase-catalyzed oxidation of this compound in the presence of ATP and magnesium, resulting in the emission of light.
Caption: Luciferase-catalyzed reaction with AkaLumine-HCl.
Conclusion
This compound, particularly when paired with the engineered luciferase Akaluc, represents a significant advancement in the field of bioluminescence imaging. Its near-infrared emission and high quantum yield provide researchers with a highly sensitive tool for non-invasive, longitudinal studies of cellular and molecular events in deep tissues. The commercial availability and well-documented experimental protocols make this technology accessible for a wide range of applications in basic research and drug development. This guide serves as a foundational resource for scientists and professionals seeking to leverage the power of this compound in their research endeavors.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Role of Firefly Luciferase in AkaLumine Hydrochloride-Powered Bioluminescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of firefly luciferase in the bioluminescent reaction with AkaLumine hydrochloride. It details the underlying biochemical mechanisms, presents key quantitative data, outlines experimental protocols, and provides visual representations of the reaction pathways and workflows. This document is intended to serve as a comprehensive resource for professionals utilizing this advanced bioluminescence system in research and development.
Executive Summary
Bioluminescence imaging (BLI) has become an indispensable tool in preclinical research for the non-invasive monitoring of biological processes in vivo.[1] The firefly luciferase (Fluc) and D-luciferin system has been a standard for these applications.[1][2] However, the light emission from this reaction, which peaks around 562 nm, is significantly attenuated by biological tissues.[1] The development of the synthetic luciferin (B1168401) analog, this compound, and its engineered luciferase counterpart, Akaluc, represents a significant advancement in the field.[3][4][5] This system produces near-infrared (NIR) light, which offers superior tissue penetration, leading to enhanced sensitivity for deep-tissue imaging.[1][5][6] This guide focuses on the core of this technology: the enzymatic reaction catalyzed by firefly luciferase that enables AkaLumine to produce its characteristic bright, red-shifted light.
The Core Reaction: Firefly Luciferase and this compound
The fundamental role of firefly luciferase in the AkaLumine reaction is that of a catalyst. The enzyme orchestrates a two-step oxidative decarboxylation of AkaLumine, a process that is critically dependent on the presence of adenosine (B11128) triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen (O2).[2]
The reaction mechanism can be summarized as follows:
-
Adenylation: Firefly luciferase first adenylates AkaLumine using ATP. This step forms an AkaLuminyl-AMP intermediate and releases pyrophosphate (PPi).[7]
-
Oxidation and Light Emission: The AkaLuminyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring.[7] This is followed by decarboxylation, which produces an electronically excited oxyluciferin analog. As this molecule relaxes to its ground state, it releases a photon of light.[7]
The unique chemical structure of AkaLumine, with its extended π-conjugation system, is responsible for the near-infrared emission of the light produced.[2]
Signaling Pathway Diagram
Caption: Biochemical pathway of the AkaLumine-luciferase reaction.
Quantitative Data and Comparative Analysis
The advantages of the AkaLumine system over the traditional D-luciferin system are evident in their quantitative characteristics. AkaLumine exhibits a lower Michaelis constant (Km), indicating a higher affinity for firefly luciferase, and produces light with a longer wavelength, which is less susceptible to absorption by biological tissues.[8]
| Parameter | This compound | D-luciferin | Reference(s) |
| Emission Maximum (λmax) | ~677 nm | ~562 nm | [1] |
| Michaelis Constant (Km) | 0.195–2.78 µM | ~10 µM (in vitro), ~1 mM (in vivo) | [2][9] |
| Tissue Penetration | High (Near-Infrared) | Low (Visible - Yellow/Green) | [1][6] |
| Signal Intensity in vivo | >40-fold higher than D-luciferin at 1 mM | Baseline | [1] |
| Water Solubility | High (<40 mM) | Moderate | [1] |
Experimental Protocols
In Vitro Bioluminescence Assay
This protocol describes a standard method for measuring the bioluminescence of AkaLumine with firefly luciferase in a cell-based assay.
Materials:
-
Cells expressing firefly luciferase (e.g., LLC/luc)[10]
-
This compound solution (stock concentration: 30 mM in sterile water)[6]
-
D-luciferin solution (for comparison, stock concentration: 100 mM in sterile water)[6]
-
Cell culture medium
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed firefly luciferase-expressing cells into a 96-well plate at a density of 4 x 10^5 cells per well and culture overnight.[6]
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM) in cell culture medium.[8]
-
Remove the old medium from the cells and add the AkaLumine working solutions to the respective wells.
-
Immediately place the plate in a luminometer and begin measurements. For kinetic studies, take readings every 1-2 minutes for a desired period (e.g., 60 minutes).[3]
-
For endpoint assays, a single reading after a 10-15 minute incubation is typical.
-
Analyze the data by plotting luminescence (in relative light units, RLU, or photons/sec) against time or substrate concentration.
In Vivo Bioluminescence Imaging
This protocol outlines the general steps for performing in vivo imaging using AkaLumine in a mouse model with luciferase-expressing tumors.
Materials:
-
Mouse model with subcutaneously or orthotopically implanted luciferase-expressing tumor cells.
-
This compound solution (30 mM in sterile saline)[6]
-
In vivo imaging system (e.g., IVIS Spectrum)[3]
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Administer this compound via intraperitoneal (i.p.) injection. A typical dose is 100-200 µl of a 30 mM solution.[6]
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points post-injection (e.g., 10, 15, 20, 30, 60 minutes) to determine the peak signal. A 15-minute time point is often optimal.[6]
-
Set the emission filter to capture the near-infrared signal (e.g., 680 ± 10 nm).[6]
-
Analyze the images using appropriate software to quantify the bioluminescent signal from the region of interest (ROI), typically the tumor.
Experimental Workflow Diagram
Caption: A typical workflow for in vivo bioluminescence imaging.
Conclusion
The reaction between firefly luciferase and this compound offers a powerful and highly sensitive system for in vivo bioluminescence imaging. The catalytic efficiency of firefly luciferase, combined with the unique properties of AkaLumine, results in a bright, near-infrared signal that enables the detection of biological processes deep within living organisms with unprecedented clarity. Understanding the core principles and experimental considerations outlined in this guide is crucial for leveraging the full potential of this advanced imaging modality in scientific research and drug development.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 5. mdpi.com [mdpi.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 8. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic analysis and modeling of firefly luciferase as a quantitative reporter gene in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Revolutionizing Preclinical Cancer Research: A Technical Guide to AkaLumine Hydrochloride for Enhanced In Vivo Imaging
An in-depth exploration of the novel bioluminescent substrate, AkaLumine hydrochloride, for sensitive and deep-tissue imaging in cancer research. This guide is intended for researchers, scientists, and drug development professionals.
In the landscape of preclinical cancer research, the ability to accurately and non-invasively monitor tumor progression, metastasis, and therapeutic response in living subjects is paramount. Bioluminescence imaging (BLI) has emerged as a powerful tool for these longitudinal studies. The development of this compound, a synthetic luciferin (B1168401) analog, represents a significant advancement in this field, offering unprecedented sensitivity and deep-tissue visualization capabilities. This technical guide provides a comprehensive overview of the preliminary studies utilizing this compound, detailing its advantages, experimental protocols, and the quantitative data that underscore its superiority over traditional substrates.
Core Advantages of this compound
This compound, when used in conjunction with firefly luciferase (Fluc) or its engineered variant Akaluc, produces a near-infrared (NIR) light emission with a maximum wavelength of approximately 677 nm.[1][2] This is a critical advantage as light in the NIR spectrum is less susceptible to absorption and scattering by biological tissues, such as hemoglobin and melanin, compared to the shorter wavelength light produced by the conventional D-luciferin substrate (λmax ≈ 562 nm).[1] This key characteristic translates to significantly improved tissue penetration, enabling more sensitive detection of cancer cells located deep within the body.[1][3]
Studies have consistently demonstrated the superior performance of this compound in various cancer models. It allows for the detection of smaller tumor burdens, including micrometastases, and provides a more accurate quantification of tumor growth over time.[4][5] The combination of the Akaluc enzyme and this compound, known as the AkaBLI system, has been shown to be particularly potent, with reports of up to 100-fold greater sensitivity in vivo compared to the standard Fluc/D-luciferin system.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies, highlighting the enhanced performance of this compound compared to other bioluminescent substrates.
| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 | Fold Increase (AkaLumine-HCl vs. D-luciferin) | Fold Increase (AkaLumine-HCl vs. CycLuc1) | Cancer Model | Reference |
| In Vivo Bioluminescence Signal (Lung Metastasis) | - | - | - | 8.1 | - | Mouse Lung Carcinoma (LLC/luc) | [1] |
| In Vivo Bioluminescence Signal (Intracranial Glioma) | - | - | - | ~220 (Day 0), ~480 (Day 1), ~48 (Day 7) | - | Murine Glioma (GL261) | [4] |
| In Vitro Bioluminescence Signal | - | - | - | ~10 | - | Human Glioblastoma (U87MG), Murine Glioma (GL261) | [4] |
| In Vitro Cell Detection Limit | 5 cells | 500 cells | - | 100 | - | Murine Triple-Negative Breast Cancer (KB1P) | [5] |
| In Vivo Cell Detection Limit | ~1,000 cells | 10,000 cells | - | 10 | - | Murine Triple-Negative Breast Cancer (KB1P) | [5] |
| Tissue Penetration (8mm thick tissue) | - | - | - | 8.3 | 6.7 | - | [1] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound in research settings. The following sections outline typical experimental protocols for both in vitro and in vivo applications.
In Vitro Bioluminescence Assay
This protocol is designed to quantify the bioluminescent signal from cancer cells expressing luciferase in a multi-well plate format.
-
Cell Seeding: Seed cancer cells stably expressing firefly luciferase (or Akaluc) into a 24-well or 96-well plate at desired densities.
-
Substrate Preparation: Prepare a working solution of this compound. A common concentration is 5 mM in sterile water or phosphate-buffered saline (PBS).[3]
-
Substrate Addition: Add the this compound solution to each well. The final concentration can be optimized, but a typical starting point is 250 µM.[4]
-
Image Acquisition: Immediately after substrate addition, or following a short incubation period (e.g., 2-3 minutes), acquire bioluminescent images using an in vivo imaging system (e.g., IVIS Spectrum).[4]
-
Imaging Parameters:
-
Data Analysis: Quantify the bioluminescent signal (radiance) in each well using the accompanying software.
In Vivo Bioluminescence Imaging
This protocol outlines the steps for non-invasively imaging tumor-bearing animals.
-
Animal Model: Utilize mice bearing tumors derived from cancer cells engineered to express firefly luciferase or Akaluc. Common models include subcutaneous, orthotopic, or metastatic models.[1][3][4]
-
Substrate Preparation: Prepare a sterile solution of this compound. A typical concentration for injection is 2.5 mg/ml in water or 5 mM in PBS.[3][4]
-
Substrate Administration: Administer the this compound solution to the mice via intraperitoneal (i.p.) injection. A common dosage is 25 mg/kg.[4]
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
Image Acquisition: Place the anesthetized mouse in the imaging chamber of an in vivo imaging system. Begin image acquisition. The peak signal with this compound is often observed around 15-17 minutes post-injection.[5]
-
Imaging Parameters:
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the tumor sites and quantify the bioluminescent signal.
Visualizing Workflows and Concepts
The following diagrams illustrate key experimental workflows and the conceptual advantages of using this compound in cancer research.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. mdpi.com [mdpi.com]
- 4. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for In Vivo Bioluminescence Imaging with AkaLumine Hydrochloride
Introduction
AkaLumine hydrochloride is a synthetic analog of D-luciferin designed for enhanced in vivo bioluminescence imaging (BLI). Its reaction with firefly luciferase (Fluc) and its engineered variant, Akaluc, produces near-infrared (NIR) light with a peak emission around 677 nm.[1][2][3] This longer wavelength light is less absorbed and scattered by biological tissues compared to the yellow-green light produced by the traditional D-luciferin/luciferase system (peak emission ~562 nm).[2][4] Consequently, this compound enables significantly more sensitive detection of luciferase-expressing cells in deep tissues, making it an invaluable tool for preclinical research in oncology, immunology, and neuroscience.[2][5][6]
The AkaBLI system, which pairs AkaLumine with the engineered Akaluc luciferase, can produce a bioluminescence signal that is 100 to 1,000 times brighter than the conventional D-luciferin/Fluc system in vivo.[4] This enhanced brightness allows for the visualization of biological processes at greater depths and with higher clarity, even at the single-cell level in some applications.[4]
These application notes provide a detailed protocol for performing in vivo bioluminescence imaging using this compound as the substrate for firefly luciferase or its variants.
Key Advantages of this compound
-
Deep Tissue Imaging: The near-infrared emission spectrum (λmax ≈ 677 nm) allows for superior light penetration through biological tissues, minimizing absorption by hemoglobin and water.[1][2][7]
-
High Sensitivity: this compound can produce a significantly brighter signal compared to D-luciferin, with reports of over 40-fold higher signal intensity in subcutaneous tumor models.[2][5]
-
Low Substrate Concentration: Maximal or near-maximal signals can be achieved at lower concentrations compared to D-luciferin, which often shows a dose-dependent increase in signal.[2][3]
-
Favorable Pharmacokinetics: It exhibits a relatively long half-life in serum (approximately 40 minutes), providing a stable and prolonged signal for imaging.[2][5]
-
High Solubility: The hydrochloride salt form of AkaLumine has high solubility in water and physiological buffers.[2]
Quantitative Data Summary
For ease of comparison, the following tables summarize the key properties of this compound and provide a starting point for experimental design.
Table 1: Comparison of this compound and D-luciferin
| Property | This compound | D-luciferin |
| Peak Emission Wavelength | ~677 nm (Near-Infrared)[1][2][3] | ~562 nm (Yellow-Green)[2] |
| Enzyme Compatibility | Firefly Luciferase (Fluc), Akaluc[1][4] | Firefly Luciferase (Fluc) |
| Relative Signal Intensity | >40-fold higher than D-luciferin in some models[2][5] | Standard baseline |
| Tissue Penetration | High[2][6] | Moderate |
| Serum Half-life | ~40 minutes[2] | Shorter, variable |
| Optimal Concentration | Strong signal at low concentrations (e.g., 2.5 µM in vitro)[3] | Dose-dependent increase[3] |
| Km for Fluc | 2.06 µM[3] | Varies with conditions |
| Solubility | High in water/saline[2] | Good in water/saline |
Table 2: Recommended Starting Parameters for In Vivo Imaging
| Parameter | Recommended Value | Notes |
| Animal Model | Mouse | Protocol optimized for mice |
| Substrate Preparation | Dissolve in sterile water or DPBS to a working concentration of 2.5-5 mM[6][8] | Protect from light |
| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | i.v. may yield higher brightness[9] |
| Dosage (i.p.) | 25-50 mg/kg[6] | Lower doses may be sufficient |
| Time to Peak Signal | 15-20 minutes post-injection[7] | May vary with tumor model and location |
| Imaging System | IVIS Spectrum or similar | Open emission filter recommended for initial scans[2] |
| Exposure Time | 1 second to 1 minute[2][6][10] | Adjust based on signal intensity |
| Binning | Medium (4 or 8)[2] | Balances resolution and sensitivity |
| Field of View (FOV) | Dependent on animal size and imaging area | Adjust to capture the entire region of interest |
| f/stop | 1[2][6] | Maximizes light collection |
Experimental Protocols
Materials
-
This compound (e.g., Sigma-Aldrich #808350, FUJIFILM Wako #018-26703)[6]
-
Sterile, pyrogen-free water or Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Luciferase-expressing cells/animal model
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
-
Standard animal handling equipment
Protocol for In Vitro Bioluminescence Assay
-
Cell Seeding: Plate luciferase-expressing cells in a 96-well plate at a suitable density (e.g., 2 x 10^5 cells per well) and culture under standard conditions.
-
Substrate Preparation: Prepare a stock solution of this compound in sterile water or DPBS. A common final concentration for the assay is 100-250 µM.[3][6]
-
Assay: Add the this compound solution to each well. Some protocols also recommend the addition of ATP and magnesium to a final concentration of 5 mM each, especially for cell lysates.[3]
-
Imaging: Immediately image the plate using a bioluminescence imaging system. Acquire images sequentially for several minutes to determine the peak signal.
Protocol for In Vivo Bioluminescence Imaging
-
Substrate Preparation:
-
On the day of imaging, prepare a fresh solution of this compound.
-
Dissolve the powder in sterile water or DPBS to a working concentration, for example, 2.5 mg/mL.[6]
-
Protect the solution from light and keep it on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
If the tumor or target cells are in a region with dense fur, shave the area to improve signal detection.[6]
-
Place the anesthetized mouse inside the imaging chamber. A heated stage is recommended to maintain the animal's body temperature.
-
-
Substrate Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection. A typical dose is 25-50 mg/kg.[6] For a 25g mouse, a 25 mg/kg dose corresponds to 100 µL of a 2.5 mg/mL solution.
-
Alternatively, intravenous (i.v.) injection can be used.
-
-
Bioluminescence Imaging:
-
Begin acquiring images immediately after substrate injection.
-
For kinetic studies, acquire a series of images every 2-3 minutes for a duration of 30-40 minutes to capture the peak signal.[2][6] The peak signal for i.p. injection is typically observed around 15-20 minutes post-injection.[7]
-
Use an open emission filter for the initial scans to capture all emitted photons.[2] For more specific spectral analysis, filters can be used (e.g., 660±10 nm, 680±10 nm).[2]
-
Adjust the exposure time based on the signal strength to avoid saturation while ensuring a good signal-to-noise ratio.
-
-
Data Analysis:
-
Use the imaging system's software (e.g., Living Image) to define regions of interest (ROIs) over the target areas (e.g., tumor).
-
Quantify the bioluminescent signal as radiance (photons/second/cm²/steradian).
-
For longitudinal studies, ensure consistent ROI placement and imaging parameters across all time points.
-
Visualizations
Bioluminescent Reaction Pathway
Caption: Reaction mechanism of this compound with luciferase.
In Vivo Imaging Experimental Workflow
Caption: Step-by-step workflow for in vivo bioluminescence imaging.
Comparison of Tissue Penetration
References
- 1. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 5. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. mdpi.com [mdpi.com]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: AkaLumine Hydrochloride for In Vivo Bioluminescence Imaging in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
AkaLumine hydrochloride is a synthetic analog of D-luciferin designed for enhanced in vivo bioluminescence imaging (BLI). Its key advantage lies in producing near-infrared (NIR) light (λmax ≈ 677 nm) upon reaction with firefly luciferase (Fluc), which allows for significantly improved light penetration through biological tissues compared to the light emitted from the D-luciferin reaction (λmax ≈ 562 nm).[1] This property results in higher sensitivity for detecting luciferase-expressing cells in deep tissues.[1][2] Furthermore, AkaLumine-HCl is highly soluble in water and can produce strong bioluminescent signals at lower concentrations than D-luciferin.[1] These characteristics make it a valuable tool for sensitive and accurate non-invasive imaging in various mouse models.[1]
Quantitative Data Summary
The recommended dosage of this compound can vary depending on the specific experimental goals, the luciferase variant used (e.g., Fluc, Akaluc), the location of the target cells, and the desired signal intensity and duration. The following tables summarize the dosages reported in the literature.
Table 1: Recommended Dosages of this compound for In Vivo Imaging in Mice
| Dosage (Concentration) | Administration Route | Mouse Model | Key Findings | Reference |
| 1 mM | Intraperitoneal (i.p.) | Subcutaneous tumor | >40-fold higher signal than 1 mM D-luciferin. | [1] |
| 5 mM | Intravenous (i.v.) | Lung metastasis | 3.3-fold increased sensitivity compared to 5 mM CycLuc1. | [1] |
| 15 mM (5 µl/g b.w.) | Intraperitoneal (i.p.) | Transgenic mice | Sufficient for maximal Akaluc in vivo signal. | [3] |
| 25 mg/kg | Intraperitoneal (i.p.) | Intracranial glioma | Recommended dosage for Akaluc BLI. | [4][5] |
| 30 mM | Intraperitoneal (i.p.) | Striatum (AAV) | Used in combination with Akaluc for high emission. | [6] |
| 33 mM | Intraperitoneal (i.p.) | Lung metastasis | 8.1-fold higher signal compared to 33 mM D-luciferin. | [1] |
| 50 mg/kg (30 mM) | Intraperitoneal (i.p.) | Mammary fat pad tumor | Used for longitudinal monitoring of minimal residual disease. | [7] |
| 100 µL of 30 mM solution | Intraperitoneal (i.p.) | Mesenchymal stem cells | Reported to be associated with maximum signal in vivo. | [8] |
Table 2: Comparative Dosages of this compound and D-luciferin
| Substrate | Dosage | Administration Route | Mouse Model | Relative Signal Intensity (AkaLumine vs. D-luciferin) | Reference |
| AkaLumine-HCl | 1 mM | Intraperitoneal (i.p.) | Subcutaneous tumor | >40-fold higher | [1] |
| D-luciferin | 1 mM | Intraperitoneal (i.p.) | Subcutaneous tumor | [1] | |
| AkaLumine-HCl | 33 mM | Intraperitoneal (i.p.) | Lung metastasis | 8.1-fold higher | [1] |
| D-luciferin | 33 mM | Intraperitoneal (i.p.) | Lung metastasis | [1] | |
| AkaLumine-HCl | 25 mg/kg | Intraperitoneal (i.p.) | Intracranial glioma | ~8 to 480-fold higher (longitudinal) | [4] |
| D-luciferin | 150 mg/kg | Intraperitoneal (i.p.) | Intracranial glioma | [4] | |
| AkaLumine-HCl | 50 mg/kg | Intraperitoneal (i.p.) | Mammary fat pad tumor | [7] | |
| D-luciferin | 150 mg/kg | Intraperitoneal (i.p.) | Mammary fat pad tumor | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Determine the required concentration and volume: Based on the experimental design, calculate the amount of this compound needed. A common concentration for in vivo studies is 30 mM.[6][7]
-
Reconstitution:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the calculated volume of sterile water or DPBS to the vial containing the powder. For example, to prepare a 30 mM solution, dissolve the appropriate amount of AkaLumine-HCl in the solvent.
-
Vortex the solution thoroughly until the powder is completely dissolved. AkaLumine-HCl has high water solubility.[1]
-
-
Sterilization:
-
Filter the reconstituted solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
-
Storage:
-
For immediate use, the solution can be kept at room temperature, protected from light.
-
For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vivo Bioluminescence Imaging of Subcutaneous Tumors in Mice
Materials:
-
Mice bearing luciferase-expressing subcutaneous tumors
-
Prepared this compound solution (e.g., 30 mM)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Confirm proper anesthetization by lack of pedal reflex.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
-
Substrate Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection. A typical dose is 50 mg/kg.[7] For a 20g mouse, this would be 1 mg of AkaLumine-HCl. If using a 30 mM solution, the volume can be calculated accordingly.
-
-
Image Acquisition:
-
The optimal time for image acquisition after substrate injection can vary. It is recommended to perform a kinetic scan to determine the peak signal time for your specific model. Generally, imaging can begin 10-20 minutes post-injection.[6][7]
-
Set the imaging parameters on the in vivo imaging system. Typical settings include:
-
-
Data Analysis:
-
Use the accompanying software (e.g., Living Image) to quantify the bioluminescent signal.
-
Define regions of interest (ROIs) around the tumor and a background area.
-
Express the data as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Visualizations
Experimental Workflow for In Vivo Bioluminescence Imaging
Caption: General experimental workflow for in vivo bioluminescence imaging with this compound.
Logical Relationship of AkaLumine-HCl in Bioluminescence Production
Caption: Simplified diagram of the bioluminescent reaction involving this compound.
Considerations and Troubleshooting
-
Toxicity: Although generally well-tolerated, there have been reports of skin toxicity and non-specific signals in the liver with AkaLumine-HCl administration.[9][10] It is advisable to monitor the animals for any adverse reactions.
-
Kinetics: The pharmacokinetics of AkaLumine-HCl can differ from D-luciferin. It has a reported serum half-life of approximately 40 minutes.[1] The timing of imaging post-injection is crucial for obtaining optimal and reproducible results.
-
Luciferase Variant: The brightness of the signal can be significantly enhanced when AkaLumine-HCl is paired with the engineered luciferase, Akaluc.[3]
-
Background Signal: Some studies have noted a higher background signal with AkaLumine-HCl compared to D-luciferin.[2] Careful selection of background ROIs is important for accurate quantification.
-
Dose-Response: Unlike D-luciferin, the bioluminescent signal from AkaLumine-HCl appears to be less dependent on concentration, especially at lower doses, and can reach a plateau.[1]
By following these protocols and considering the outlined factors, researchers can effectively utilize this compound for highly sensitive in vivo bioluminescence imaging in mice.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of two mouse strains conditionally expressing bright luciferases with distinct emission spectra as new tools for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. biorxiv.org [biorxiv.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Deep-Tissue Tumor Imaging Using AkaLumine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted non-invasive technique for monitoring biological processes in preclinical research, particularly in oncology.[1] The conventional firefly luciferase (Fluc) and D-luciferin system, while effective, is limited by the relatively low tissue penetration of its emitted light (λmax ≈ 562 nm), which is significantly absorbed by hemoglobin and melanin.[1][2] To overcome this limitation, a synthetic luciferin (B1168401) analog, AkaLumine hydrochloride, has been developed.[2] In reaction with native firefly luciferase, this compound produces near-infrared (NIR) light with an emission maximum of approximately 677 nm.[1][2][3] This red-shifted emission falls within the "optical window" of biological tissues where light absorption by endogenous molecules is minimized, allowing for significantly enhanced sensitivity in deep-tissue imaging.[4]
Furthermore, the development of a mutant firefly luciferase, Akaluc, specifically engineered to utilize AkaLumine as a substrate, creates the AkaBLI system, which can be 100 to 1000 times brighter than the conventional Fluc/D-luciferin system in vivo.[5][6] These advancements offer researchers a more sensitive and accurate method for non-invasive imaging of deep-tissue tumors, enabling earlier detection, longitudinal monitoring of tumor growth, and assessment of therapeutic responses with greater precision.[1][5]
Principle of Action
This compound is a water-soluble luciferin analog that serves as a substrate for firefly luciferase and its engineered variant, Akaluc.[1][3] The enzymatic oxidation of AkaLumine by luciferase results in the emission of photons in the near-infrared spectrum. This NIR light has a greater ability to penetrate biological tissues compared to the light produced by the D-luciferin/luciferase reaction.
Caption: Enzymatic reaction of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in comparison to the conventional D-luciferin substrate.
Table 1: Spectroscopic and Physicochemical Properties
| Parameter | This compound | D-luciferin | Reference |
| Emission Maximum (λmax) | ~677 nm | ~562 nm | [1][2] |
| Solubility in Water | High (<40 mM) | Standard | [1] |
Table 2: In Vitro Performance
| Parameter | This compound | D-luciferin | Reference |
| Relative Photon Production (at optimal concentration) | >10-fold higher signal with Akaluc vs. Fluc/D-luciferin | Standard | [5] |
| Optimal Substrate Concentration | Lower concentrations achieve maximal signals | Higher concentrations required for maximal signal | [1] |
| Signal in LLC/luc cells (1 mM substrate) | >40-fold higher than D-luciferin | Standard | [1] |
Table 3: In Vivo Performance
| Parameter | This compound | D-luciferin | Reference |
| Tissue Penetration (8mm beef slice) | 8.3-fold higher | Standard | [2][3] |
| Signal from Subcutaneous Tumors | >40-fold higher at 1 mM | Standard | [1] |
| Signal from Lung Metastases | Up to 8-fold higher | Standard | [7] |
| In Vivo Signal with Akaluc | >100-fold higher than Fluc/D-luciferin | Standard | [5] |
| Recommended Intraperitoneal (i.p.) Dose | 25 mg/kg (for Akaluc) - 5 mM | 150 mg/kg | [5][8] |
| Serum Half-life | ~40 minutes | Shorter | [7] |
Experimental Protocols
In Vitro Assay for Comparing Substrate Performance
This protocol describes how to compare the bioluminescent output of this compound and D-luciferin using cancer cells expressing firefly luciferase.
Materials:
-
Cancer cell line stably expressing firefly luciferase (e.g., LLC/luc).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well black, clear-bottom plates.
-
This compound stock solution (e.g., 30 mM in sterile PBS).
-
D-luciferin stock solution (e.g., 30 mM in sterile PBS).
-
Plate reader with luminescence detection capabilities or a BLI system (e.g., IVIS Spectrum).
Procedure:
-
Seed the luciferase-expressing cancer cells into a 96-well black plate at a density of 4 x 10^5 cells per well and culture overnight.
-
Prepare serial dilutions of this compound and D-luciferin in cell culture medium to achieve a range of final concentrations (e.g., 2.5 µM to 250 µM).
-
Remove the old medium from the cells and add the substrate-containing medium to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the bioluminescence signal using a plate reader or an in vivo imaging system. For imaging systems, use an open emission filter with an exposure time of 30-60 seconds.
-
Quantify the total photon flux (photons/second) for each well and compare the signal intensities generated by the different substrates and concentrations.
In Vivo Deep-Tissue Tumor Imaging Protocol
This protocol outlines the procedure for non-invasive imaging of deep-tissue tumors (e.g., lung metastases or orthotopic brain tumors) in a mouse model.
Caption: General workflow for in vivo tumor imaging.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with lung metastases of LLC/luc cells).
-
This compound.
-
Sterile PBS.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS Spectrum) equipped with anesthesia unit.
Procedure:
-
Animal and Substrate Preparation:
-
Allow mice with established deep-tissue tumors to acclimate.
-
Prepare a fresh solution of this compound (e.g., 5 mM) in sterile PBS.[8]
-
-
Anesthesia and Injection:
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber of the IVIS system.
-
Wait for the optimal time for substrate distribution and peak signal. This is typically around 15 minutes post-injection.[4]
-
Acquire bioluminescent images. Typical acquisition parameters are:
-
-
Data Analysis:
-
Use the accompanying software (e.g., Living Image) to define regions of interest (ROIs) over the tumor area.
-
Quantify the bioluminescent signal as total photon flux (photons/second) or radiance (photons/second/cm²/steradian).
-
For longitudinal studies, maintain consistent imaging parameters and ROI placement for accurate comparison of tumor burden over time.
-
Ex Vivo Organ Imaging Protocol
To confirm the location of metastatic lesions, ex vivo imaging of organs can be performed immediately following the in vivo session.
Procedure:
-
Immediately after the final in vivo image acquisition, euthanize the mouse via a humane method.
-
Dissect the organ(s) of interest (e.g., lungs, brain, liver).
-
Place the excised organs in a non-luminescent petri dish and place them inside the imaging chamber.
-
Acquire a bioluminescent image. A shorter exposure time (e.g., 30 seconds) may be sufficient due to the absence of overlying tissue.[1]
-
Compare the ex vivo signal with the in vivo images to confirm the source of the bioluminescence.
Concluding Remarks
This compound represents a significant advancement in bioluminescence imaging technology, offering superior sensitivity for the detection of deep-tissue tumors. Its near-infrared emission profile overcomes the limitations of D-luciferin, enabling more accurate and quantitative assessment of tumor progression and therapeutic efficacy in preclinical models. When paired with the engineered Akaluc luciferase, the resulting AkaBLI system provides an exceptionally bright signal, further enhancing detection capabilities. The protocols provided herein offer a starting point for researchers to implement this powerful imaging modality in their studies.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating detection of deep cancers - ecancer [ecancer.org]
- 3. electronicspecifier.com [electronicspecifier.com]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianscientist.com [asianscientist.com]
- 7. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Magnetic Particle Imaging and Akaluc Bioluminescence Imaging for Tracking Cancer Cell Metastasis | MDPI [mdpi.com]
Monitoring Gene Expression in Drosophila with AkaLumine Hydrochloride: A High-Sensitivity, Non-Invasive Approach
Application Note & Protocol
Introduction
The study of gene expression dynamics is fundamental to understanding complex biological processes. In the model organism Drosophila melanogaster, traditional methods for quantifying gene expression, such as quantitative real-time PCR (qPCR), necessitate the extraction of nucleic acids, precluding longitudinal studies in the same individual. Bioluminescent reporter systems offer a non-invasive alternative, allowing for the temporal analysis of gene expression. The Akaluc/AkaLumine system, a novel bioluminescent pairing, provides significantly enhanced sensitivity for in vivo imaging compared to the conventional Firefly luciferase (Luc)/D-luciferin system, particularly for deep tissues and small cell populations.[1][2] This is attributed to the near-infrared light emission of the Akaluc/AkaLumine reaction, which has a higher tissue penetrance.[1][3]
This document provides detailed protocols for utilizing the Akaluc/AkaLumine system to monitor gene expression in Drosophila, along with comparative data and visualizations to guide researchers in its application.
Key Advantages of the Akaluc/AkaLumine System in Drosophila
-
Enhanced Sensitivity in Deep Tissues: The Akaluc/AkaLumine system provides a significantly stronger signal from deep tissues, such as the nervous system, compared to the Luc/D-luciferin system.[1]
-
Superior Signal from Small Cell Populations: This system is highly effective for monitoring gene expression in a small number of cells, like olfactory receptor neurons.[1]
-
Non-Invasive, Longitudinal Monitoring: Oral administration of AkaLumine allows for the continuous, non-invasive measurement of gene expression in freely moving flies over extended periods.[1][2]
-
No Observed Toxicity: Studies have shown no harmful effects on Drosophila from either short-term or long-term oral administration of AkaLumine hydrochloride.[1][2]
-
High Signal-to-Noise Ratio: The system produces a robust signal with minimal background, enabling clear detection of gene expression changes.[1]
Data Presentation
Table 1: Optimal Substrate Concentrations for In Vivo Bioluminescence in Drosophila
| Luciferase | Substrate | Optimal Concentration for Peak Signal (in fly food) | Fly Genotype for Testing |
| Akaluc | This compound | 1.0 mM | tubP-Gal4 > UAS-Venus-Akaluc |
| Luc | D-luciferin | 5.0 mM | tubP-Gal4 > UAS-Luc |
Data synthesized from figures 1c and 3a of the primary research article.[1]
Table 2: Comparison of Bioluminescence from Ubiquitously Expressed Luciferases
| Bioluminescent System | Substrate Concentration | Mean Luminescence (counts per second, cps) | Statistical Significance (p-value) |
| Luc/D-luciferin | 5.0 mM | ~1500 | *p < 0.05 |
| Akaluc/AkaLumine | 1.0 mM | ~2500 |
Data is an approximation based on the graphical representation in the source.[4]
Table 3: Comparison of Bioluminescence in the Drosophila Nervous System
| Bioluminescent System | Substrate Concentration | Mean Luminescence (counts per second, cps) | Statistical Significance (p-value) |
| Luc/D-luciferin | 5.0 mM | ~1000 | ****p < 0.0001 |
| Akaluc/AkaLumine | 1.0 mM | ~4000 |
Data is an approximation based on the graphical representation in the source, with flies expressing luciferase pan-neuronally (elav-Gal4).[4]
Experimental Protocols
Protocol 1: Preparation of AkaLumine-Containing Fly Food
Materials:
-
Standard Drosophila food
-
This compound (e.g., from FUJIFILM Wako)
-
Sterile water or appropriate solvent
-
Vials or multi-well plates for housing flies
Procedure:
-
Prepare the standard Drosophila food according to your laboratory's protocol and allow it to cool to a lukewarm temperature.
-
Prepare a stock solution of this compound. The solubility can be improved with AkaLumine-HCl.[1]
-
Add the this compound stock solution to the lukewarm fly food to achieve the desired final concentration (e.g., 1.0 mM for optimal signal with Akaluc).
-
Mix the food thoroughly to ensure an even distribution of the AkaLumine.
-
Dispense the AkaLumine-containing food into clean vials or the wells of a multi-well plate.
-
Allow the food to solidify completely before introducing the flies.
Protocol 2: In Vivo Monitoring of Gene Expression
Materials:
-
Drosophila expressing Akaluc under the control of a promoter of interest (e.g., using the GAL4/UAS system).
-
Vials or 24-well plates containing AkaLumine food.
-
A luminometer or a bioluminescence imaging system capable of detecting near-infrared signals.
Procedure:
-
Place a single fly into each vial or well of a multi-well plate containing the AkaLumine food.[1][2]
-
Incubate the flies on the AkaLumine-containing food for 24 hours prior to the start of measurements to ensure adequate substrate ingestion.[2][4]
-
For continuous monitoring, place the plate or vials into the luminometer/imaging system.[1][2]
-
Set the imaging parameters. For kinetic studies, it is recommended to acquire images every 2 to 5 minutes for a total of at least 45 minutes to determine the peak luminescence.
-
Acquire bioluminescence data over the desired time course. The signal has been shown to be stable for at least 48 hours.[1]
-
Analyze the luminescence data (e.g., in counts per second) to determine the temporal dynamics of gene expression.
Visualizations
Caption: Workflow for monitoring gene expression in Drosophila using AkaLumine.
Caption: Simplified diagram of the Akaluc/AkaLumine bioluminescent reaction.
References
- 1. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H19ClN2O2S | CID 124203055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Labeling with AkaLumine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AkaLumine hydrochloride is a synthetic analog of D-luciferin, the substrate for firefly luciferase.[1][2] This novel substrate offers significant advantages for bioluminescence imaging (BLI), particularly for in vivo studies. Its primary characteristic is the production of near-infrared (NIR) light, with an emission maximum of approximately 677 nm, upon reaction with firefly luciferase (Fluc).[1][2][3] This red-shifted emission falls within the NIR window of biological tissues, where light absorption by hemoglobin and melanin (B1238610) is minimal, allowing for significantly deeper tissue penetration and enhanced detection sensitivity of labeled cells in living organisms.[1][4]
These application notes provide detailed protocols for utilizing this compound for both in vitro and in vivo cell labeling and imaging. The information is intended to guide researchers in leveraging the superior properties of this compound for sensitive and quantitative assessment of biological processes.
Key Advantages of this compound
-
Deep Tissue Imaging: The near-infrared emission overcomes the limitations of D-luciferin's yellow-green light, which is readily absorbed by biological tissues.[1] this compound enables the visualization of cells deep within living animals.[4]
-
High Sensitivity: The enhanced light penetration and efficient reaction with luciferase result in a significantly higher signal-to-noise ratio, allowing for the detection of smaller numbers of cells.[5] In some models, the bioluminescence signals produced by AkaLumine-HCl were over 40-fold higher than those of D-luciferin.[1]
-
Improved Signal Kinetics: this compound can provide a stable and prolonged bioluminescent signal.[1]
-
High Water Solubility: The hydrochloride salt form of AkaLumine ensures good solubility in aqueous solutions, facilitating its preparation and administration for in vivo studies.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound in comparison to the traditional D-luciferin substrate. This data is compiled from various research publications and provides a reference for experimental design.
| Parameter | This compound | D-luciferin | References |
| Emission Maximum (λmax) | ~677 nm | ~562 nm | [1] |
| Enzyme | Firefly Luciferase (Fluc) & Akaluc | Firefly Luciferase (Fluc) | [1][4] |
| Km for Firefly Luciferase | 2.06 µM | - | [2][6] |
| In Vitro Signal Enhancement | >10-fold brighter signals than Fluc in vitro. | - | [5][7] |
| In Vivo Signal Enhancement | Up to 100-1000 times brighter signals in vivo with Akaluc. >40-fold higher than D-luciferin with Fluc. | - | [1][5][8] |
| Tissue Penetration | 5 to 8.3-fold higher penetration than D-luciferin bioluminescence. | - | [1] |
| Optimal In Vitro Concentration | Signal peaks at lower concentrations (starting from 2.5 µM). | Signal increases with concentration, not reaching saturation even at 250 µM. | [6] |
| Typical In Vivo Dosage (mice) | 25 - 50 mg/kg (intraperitoneal) | 150 mg/kg (intraperitoneal) | [7][9] |
Experimental Protocols
Protocol 1: In Vitro Cell Labeling and Imaging
This protocol outlines the steps for labeling luciferase-expressing cells in culture with this compound and acquiring bioluminescent images.
Materials:
-
Cells stably or transiently expressing firefly luciferase.
-
Standard cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
This compound.
-
Sterile, deionized water or DMSO for reconstitution.
-
96-well white, clear-bottom tissue culture plates.
-
Bioluminescence imaging system (e.g., IVIS Spectrum).
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed luciferase-expressing cells into a 96-well white, clear-bottom plate at a desired density (e.g., 2 x 10^5 cells/well in 100 µL of culture medium).
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound by dissolving it in sterile, deionized water or DMSO. A common stock concentration is 10 mM.[2] Store the stock solution at -20°C or -80°C, protected from light.[2]
-
On the day of the experiment, dilute the stock solution in cell culture medium or PBS to the desired working concentration. A starting concentration of 2.5 µM to 100 µM is recommended.[2][6]
-
-
Cell Labeling and Imaging:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the this compound working solution to each well.
-
Immediately place the plate in a bioluminescence imaging system.
-
Acquire images at various time points to determine the peak signal. Typically, measurements can be taken every 1-2 minutes starting 2-3 minutes after substrate addition.[7]
-
Set the imaging parameters as follows (can be optimized):
-
Workflow for In Vitro Cell Imaging
Caption: Workflow for in vitro cell imaging with AkaLumine-HCl.
Protocol 2: In Vivo Animal Imaging
This protocol provides a step-by-step guide for performing bioluminescence imaging in mice bearing luciferase-expressing cells using this compound.
Materials:
-
Mice bearing luciferase-expressing cells (e.g., tumor xenografts).
-
This compound.
-
Sterile, deionized water or saline for injection.
-
Anesthetic (e.g., isoflurane).
-
Syringes and needles for injection.
-
In vivo imaging system (e.g., IVIS Spectrum).
Procedure:
-
Preparation of this compound Injection Solution:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
-
Substrate Administration:
-
Bioluminescence Imaging:
-
Post-Imaging:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Return the animal to its cage.
-
Workflow for In Vivo Animal Imaging
Caption: Workflow for in vivo animal imaging with AkaLumine-HCl.
Mechanism of Action
The bioluminescence of this compound is generated through a chemical reaction catalyzed by the enzyme firefly luciferase. This process is dependent on the presence of adenosine (B11128) triphosphate (ATP) and molecular oxygen.
Signaling Pathway
Caption: Bioluminescent reaction of AkaLumine-HCl and luciferase.
Troubleshooting
-
Low Signal:
-
Ensure the cells are healthy and expressing sufficient levels of luciferase.
-
Optimize the concentration of this compound. While it is potent at low concentrations, very low cell numbers may require a higher concentration.
-
Check the viability of the this compound stock solution; avoid repeated freeze-thaw cycles.
-
For in vivo imaging, ensure proper injection of the substrate.
-
-
High Background (In Vivo):
-
Some studies have reported potential for hepatic background signals.[11] If this is an issue, consider alternative injection routes or imaging time points.
-
Conclusion
This compound is a powerful tool for bioluminescence imaging, offering significant improvements in sensitivity and deep-tissue visualization compared to traditional substrates. By following the detailed protocols and understanding the key quantitative parameters outlined in these application notes, researchers can effectively implement this technology to advance their studies in various fields, including oncology, immunology, and neuroscience.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 7. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AkaLumine Hydrochloride in Longitudinal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted non-invasive technique for longitudinal studies in living animals, enabling the real-time monitoring of biological processes such as tumor growth, metastasis, gene expression, and cellular trafficking.[1][2] The conventional firefly luciferase (Fluc) and D-luciferin system, however, is limited by the relatively low tissue penetration of its green/yellow light emission.[3][4] AkaLumine hydrochloride, a synthetic luciferin (B1168401) analog, in combination with the engineered luciferase Akaluc, offers a significantly more sensitive alternative. This system, often referred to as the AkaBLI system, produces near-infrared (NIR) light (λmax ≈ 677 nm), which is less absorbed and scattered by biological tissues, allowing for superior deep-tissue imaging.[4][5] These characteristics make the AkaLumine/Akaluc system exceptionally well-suited for longitudinal tracking of cells in deep tissues and for detecting small numbers of cells, which is critical in studies of minimal residual disease and early tumor development.[3][6][7]
Principle of the AkaLumine/Akaluc System
The AkaBLI system is based on the enzymatic reaction between the engineered firefly luciferase, Akaluc, and its substrate, this compound. Akaluc was developed through directed evolution of firefly luciferase to maximize the brightness of the bioluminescent reaction with AkaLumine.[3][7] This optimized enzyme-substrate pair generates a robust and sustained NIR light emission, enabling highly sensitive in vivo imaging.[4]
Advantages of this compound for In Vivo Imaging
-
Enhanced Sensitivity: The AkaLumine/Akaluc system can produce signals that are 10 to 100 times brighter in vivo compared to the conventional D-luciferin/Fluc system.[3] In some instances, particularly in deep tissues like the brain, the signal can be up to 1000 times stronger.[7]
-
Superior Deep-Tissue Penetration: The near-infrared light emitted from the AkaLumine/Akaluc reaction experiences significantly less absorption by hemoglobin and water, leading to better signal detection from deep anatomical locations such as the brain, lungs, and abdominal organs.[4][5]
-
Improved Signal-to-Noise Ratio: The high signal intensity and low background of the AkaBLI system contribute to an excellent signal-to-noise ratio, enabling the detection of a smaller number of cells.[8][9]
-
Longitudinal Monitoring: The non-invasive nature of BLI with AkaLumine allows for repeated imaging of the same animal over extended periods, providing valuable data on dynamic biological processes.[10][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the superior performance of the AkaLumine/Akaluc system compared to the D-luciferin/Fluc system for both in vitro and in vivo applications.
| Application | Cell Line | AkaLumine/Akaluc Signal Enhancement (vs. D-luciferin/Fluc) | Reference |
| In Vitro BLI | U87MG Glioma | 9.8-fold brighter | [3] |
| In Vitro BLI | GL261 Glioma | >10-fold brighter | [3] |
| In Vitro BLI | KB1P Organoids | 100-fold more sensitive (detection of 5 cells vs. 500 cells) | [8] |
| In Vivo Deep Tissue | Mouse Brain | Up to 1000-fold brighter | [7] |
| In Vivo Tumor Model | Intracranial Glioma | 8 to 480-fold higher signal depending on tumor size and time point | [11] |
| In Vivo Metastasis Model | Lung Metastases | 3.3-fold higher than CycLuc1 and 8.1-fold higher than D-luciferin | [4][12] |
| Parameter | This compound | D-luciferin | Reference |
| Emission Maximum (λmax) | ~677 nm | ~562 nm | [4] |
| Recommended In Vivo Dose (mice) | 25-50 mg/kg | 150 mg/kg | [3][8] |
| In Vitro Concentration | 250 µM | 250 µM | [3][8] |
| Water Solubility | High (<40 mM) | Good | [4] |
Experimental Protocols
In Vivo Bioluminescence Imaging Protocol for Longitudinal Tumor Monitoring in Mice
This protocol is adapted from studies on glioma and breast cancer models.[3][8]
Materials:
-
Mice bearing tumors expressing Akaluc luciferase
-
This compound (e.g., Sigma-Aldrich, FUJIFILM Wako)[3]
-
Sterile water for injection or phosphate-buffered saline (PBS)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Preparation of AkaLumine Solution: Prepare a working solution of this compound at a concentration of 2.5 mg/mL to 30 mM in sterile water or PBS.[3][8] Ensure the solution is fully dissolved.
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). If imaging the head or abdomen, it is recommended to shave the area to reduce light scatter.[3]
-
Substrate Administration: Administer the prepared this compound solution via intraperitoneal (i.p.) injection. A typical dose is 25-50 mg/kg.[3][8]
-
Imaging: Place the anesthetized mouse in the imaging chamber of the IVIS system. It is recommended to start imaging immediately after substrate injection and acquire images every 1-2 minutes to determine the peak signal, which is typically around 15-20 minutes post-injection.[3][8]
-
Image Acquisition Parameters (Example for IVIS Spectrum):
-
Exposure time: 1 second to 1 minute (adjust based on signal intensity)
-
Binning: Medium to Large
-
f/stop: 1
-
Field of View (FOV): Adjust to the size of the animal
-
Emission Filter: Open or appropriate for NIR imaging
-
-
Longitudinal Monitoring: For longitudinal studies, repeat the imaging procedure at desired time points (e.g., daily, weekly). It is crucial to maintain consistent imaging parameters and the timing of substrate administration relative to imaging across all sessions to ensure data comparability.[10][3]
-
Data Analysis: Use the accompanying software (e.g., Living Image) to quantify the bioluminescent signal from a defined region of interest (ROI). The data is typically expressed as total flux (photons/second) or radiance (photons/second/cm²/steradian).
In Vitro Bioluminescence Assay
This protocol is useful for validating the expression and activity of Akaluc in engineered cell lines.[3]
Materials:
-
Akaluc-expressing cells and control cells
-
This compound
-
Culture medium
-
Multi-well plates (e.g., 24-well or 96-well)
-
Plate reader with luminescence detection or an in vivo imaging system
Procedure:
-
Cell Seeding: Seed the Akaluc-expressing cells and control cells in a multi-well plate at a desired density.
-
Substrate Addition: Add this compound to the cell culture medium to a final concentration of 250 µM.[3]
-
Incubation: Incubate the plate for 2-3 minutes at room temperature or 37°C.[3]
-
Luminescence Measurement: Measure the bioluminescence using a plate reader or an IVIS system.
-
Data Analysis: Subtract the background luminescence from the control cells and compare the signal intensity of the Akaluc-expressing cells.
Considerations and Troubleshooting
-
Background Signal: Some studies have reported non-specific signals with this compound, particularly in the liver.[12] It is important to include control animals (without Akaluc-expressing cells) to establish the baseline background signal.
-
Substrate Stability and Storage: Store this compound powder at -20°C or -80°C, protected from light. Prepare fresh solutions for each experiment, as the stability of the solution over time may vary.
-
Toxicity: While generally considered safe for in vivo use, one study noted potential toxicity of AkaLumine-HCl, possibly due to the acidity of its solution.[9] It is advisable to monitor the health of the animals throughout a longitudinal study.
-
Cost: The cost of this compound can be higher than that of D-luciferin, which may be a consideration for large-scale or long-term studies.[3]
Conclusion
This compound, in conjunction with the Akaluc luciferase, provides a highly sensitive and robust system for in vivo bioluminescence imaging. Its superior deep-tissue penetration and bright signal make it an invaluable tool for longitudinal studies in living animals, particularly for applications requiring the detection of small cell populations or deep-tissue targets. By following standardized protocols and being mindful of the potential challenges, researchers can leverage the power of the AkaBLI system to gain deeper insights into complex biological processes in real-time.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. researchgate.net [researchgate.net]
- 7. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
- 8. biorxiv.org [biorxiv.org]
- 9. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal vs. Intravenous Injection of AkaLumine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AkaLumine hydrochloride is a synthetic luciferin (B1168401) analog that, in combination with the engineered luciferase Akaluc, generates a bright, near-infrared (NIR) bioluminescent signal (670-680 nm). This system, known as AkaBLI, offers significant advantages for in vivo imaging due to the deep tissue penetration of NIR light. The choice of administration route for this compound is a critical parameter that can significantly impact the kinetics, biodistribution, and overall intensity of the bioluminescent signal. This document provides a detailed comparison of intraperitoneal (IP) and intravenous (IV) injection of this compound, along with comprehensive protocols for both methods.
While intraperitoneal injection is more commonly reported in the literature due to its convenience, intravenous administration can offer a different pharmacokinetic profile that may be advantageous for specific experimental designs. Understanding the differences between these two routes is crucial for optimizing in vivo bioluminescence imaging studies.
Data Presentation: Intraperitoneal vs. Intravenous Administration
Direct comparative pharmacokinetic data for this compound administered via IP versus IV routes is limited in the current literature. However, based on available studies and general pharmacokinetic principles, the following tables summarize the expected and reported characteristics.
Table 1: General Comparison of Intraperitoneal and Intravenous Administration
| Feature | Intraperitoneal (IP) Injection | Intravenous (IV) Injection |
| Speed of Onset | Slower, requires absorption from the peritoneal cavity | Rapid, direct entry into systemic circulation |
| Peak Signal Time (Tmax) | Generally longer and more variable | Generally shorter and more consistent |
| Bioavailability | High, but may be subject to first-pass metabolism in the liver | 100% by definition |
| Signal Duration | Can be prolonged due to continued absorption | May be shorter due to rapid distribution and elimination |
| Ease of Administration | Relatively easy and less stressful for the animal | Technically more challenging, requires more skill |
| Potential Complications | Injection into abdominal organs (e.g., intestines, bladder), peritonitis | Infiltration, tail vein injury, embolism |
Table 2: Reported Pharmacokinetic and Dosing Parameters for this compound
| Parameter | Intraperitoneal (IP) Administration | Intravenous (IV) Administration |
| Typical Dosage (Mouse) | 25-50 mg/kg[1][2] or 30 mM solution[3] | 75 nmol/g[4] |
| Reported Serum Half-life | Approximately 40 minutes[5] | Data not explicitly available |
| Time to Peak Signal | Variable, imaging often performed 10-17 minutes post-injection[2][6] | Shorter than IP, imaging can begin within minutes |
| Signal Kinetics | Displays a stable "glow-type" reaction[5] | Expected to have a sharper peak and faster decay |
Experimental Protocols
Preparation of this compound Solution for Injection
This compound is soluble in water or phosphate-buffered saline (PBS).[5] The concentration of the solution should be prepared according to the desired final dosage and injection volume.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water or PBS
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound and sterile diluent to achieve the desired concentration (e.g., 2.5 mg/mL in water).[1]
-
In a sterile tube, dissolve the this compound powder in the sterile diluent.
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution protected from light and at an appropriate temperature as recommended by the manufacturer. For long-term storage, aliquoting and freezing at -20°C or -80°C is often recommended.
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
1 mL syringe with a 25-27 gauge needle
-
70% ethanol (B145695) for disinfection
Procedure:
-
Gently restrain the mouse, ensuring a firm but not overly restrictive grip. The mouse should be positioned to expose the abdomen.
-
Tilt the mouse slightly so that its head is lower than its hindquarters. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder injury.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or abdominal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Inject the this compound solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Proceed with bioluminescence imaging at the predetermined time point (typically 10-17 minutes post-injection).[2][6]
Protocol 2: Intravenous (IV) Injection of this compound in Mice (Tail Vein)
Materials:
-
Prepared this compound solution
-
Mouse restrainer (specifically designed for tail vein injections)
-
Heat lamp or warm water to dilate the tail veins
-
1 mL syringe with a 27-30 gauge needle
-
70% ethanol for disinfection
Procedure:
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may enter the hub of the needle. You can also inject a very small volume of the solution and observe for any swelling; if swelling occurs, the needle is not in the vein.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage.
-
Proceed with bioluminescence imaging. The signal will appear much more rapidly than with IP injection, so imaging can commence within minutes.
Mandatory Visualizations
Caption: Experimental workflow for in vivo bioluminescence imaging.
Caption: Bioluminescence reaction of this compound with Akaluc.
References
- 1. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging SARS-CoV-2 with AkaLumine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AkaLumine hydrochloride in conjunction with the engineered luciferase Akaluc for the sensitive in vivo imaging of viral infections, with a specific focus on SARS-CoV-2. This technology, often referred to as AkaBLI, offers superior sensitivity for deep-tissue imaging compared to conventional bioluminescence systems, making it an invaluable tool for studying viral pathogenesis, tissue tropism, and evaluating the efficacy of antiviral therapeutics and vaccines.[1][2][3]
Principle of the Technology
The AkaBLI system is based on the enzymatic reaction between the engineered luciferase, Akaluc, and its synthetic substrate, this compound.[4][5] Akaluc is a codon-optimized derivative of firefly luciferase that has been specifically evolved to efficiently catalyze the oxidation of this compound.[5][6] This reaction results in the emission of near-infrared (NIR) light with a peak wavelength of approximately 677 nm.[4][7][8] The NIR light has significantly better tissue penetration than the light produced by conventional luciferase-luciferin pairs (e.g., D-luciferin, which emits in the green-yellow spectrum), allowing for highly sensitive detection of signals from deep tissues such as the lungs.[2][7][8]
To image a viral infection like SARS-CoV-2, a recombinant virus is engineered to express the Akaluc gene.[1][2] When this recombinant virus infects an animal model, the Akaluc enzyme is expressed in the infected cells. Upon administration of this compound to the animal, the substrate is distributed throughout the body and reacts with the Akaluc in the infected tissues, producing a bioluminescent signal that can be detected and quantified using an in vivo imaging system (IVIS).[1] The intensity of the bioluminescence directly correlates with the level of viral replication, providing a real-time, non-invasive readout of the infection dynamics.[1]
Signaling Pathway Diagram
Caption: General signaling pathway of the AkaBLI system for in vivo imaging.
Materials and Reagents
| Material/Reagent | Supplier Example | Catalog Number Example |
| This compound | FUJIFILM Wako | 018-26703 |
| D-luciferin | PerkinElmer | 122799 |
| Recombinant Akaluc-expressing SARS-CoV-2 | (Requires custom generation) | N/A |
| VeroE6/TMPRSS2 cells | (Various) | N/A |
| Syrian Hamsters | (Various) | N/A |
| K18-hACE2 mice | (Various) | N/A |
| In Vivo Imaging System (IVIS) | PerkinElmer | (e.g., IVIS Spectrum) |
| Cell culture media (e.g., DMEM) | (Various) | N/A |
| Fetal Bovine Serum (FBS) | (Various) | N/A |
| Anesthesia (e.g., isoflurane) | (Various) | N/A |
Experimental Protocols
Generation of Recombinant Akaluc-Expressing SARS-CoV-2
This protocol outlines the general steps for creating a recombinant SARS-CoV-2 that expresses the Akaluc gene. Specific details may vary depending on the viral backbone and cloning strategy used.
-
Codon Optimization of Akaluc: The Akaluc gene sequence should be codon-optimized to match the GC content of the SARS-CoV-2 genome to ensure stable expression.[1]
-
Cloning Strategy: The codon-optimized Akaluc gene is typically inserted into the SARS-CoV-2 genome in place of accessory genes, such as ORF7a/b, which are often dispensable for replication in cell culture and in vivo.[3] A common strategy involves using a bacterial artificial chromosome (BAC) reverse genetics system.
-
Construction of the Recombinant BAC: The Akaluc gene is cloned into a BAC containing the full-length SARS-CoV-2 genome.
-
Rescue of Recombinant Virus: The recombinant BAC DNA is transfected into susceptible cells (e.g., VeroE6/TMPRSS2). The cells are monitored for cytopathic effect (CPE), and the supernatant containing the rescued virus is harvested.
-
Viral Stock Preparation and Titration: The rescued virus is propagated in susceptible cells to generate a high-titer viral stock. The infectious titer of the viral stock is determined by a standard method, such as a plaque assay or TCID50 assay.
-
Sequence Verification: The entire genome of the recombinant virus should be sequenced to confirm the presence and integrity of the Akaluc insert and to ensure no unintended mutations have occurred.
In Vivo Imaging of SARS-CoV-2 Infection in Syrian Hamsters
This protocol describes the procedure for intranasal infection of Syrian hamsters and subsequent in vivo bioluminescence imaging.
-
Animal Acclimatization: House Syrian hamsters (6-8 weeks old) in appropriate biosafety level 3 (BSL-3) facilities for at least one week before infection to allow for acclimatization.
-
Anesthesia: Anesthetize the hamsters using isoflurane (B1672236) or another appropriate anesthetic.
-
Intranasal Inoculation: Intranasally inoculate the anesthetized hamsters with the desired dose of Akaluc-expressing SARS-CoV-2 (e.g., 1 x 10^5 TCID50) in a small volume (e.g., 50 µL).
-
Bioluminescence Imaging:
-
At desired time points post-infection (e.g., daily from 1 to 7 days post-infection), anesthetize the infected hamsters.
-
Administer this compound via intraperitoneal (i.p.) injection. A typical dose is 75 nmol/g of body weight.[1]
-
Place the anesthetized animal in the imaging chamber of the IVIS.
-
Acquire bioluminescence images. Imaging can be performed sequentially for a set duration (e.g., every 3 minutes for 30 minutes) to determine the peak signal time.[7]
-
The following IVIS settings can be used as a starting point: exposure time: 1 min; field of view: E; binning: large; f/stop: 1.[9]
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the areas of expected signal (e.g., nasal cavity, lungs).
-
Quantify the bioluminescence signal as total flux (photons/second) within each ROI.
-
-
Parallel Virological and Histological Analysis:
-
At selected time points, a subset of animals can be euthanized for tissue collection.
-
Quantify viral RNA levels in tissues (e.g., lungs, nasal turbinates) using RT-qPCR.
-
Perform immunohistochemistry (IHC) on tissue sections to detect viral antigens (e.g., SARS-CoV-2 Nucleocapsid protein) to correlate with the bioluminescence signal.[1]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo imaging of SARS-CoV-2.
Data Presentation and Interpretation
Quantitative data from these experiments can be effectively summarized in tables to facilitate comparison between different viral variants, treatment groups, or time points.
Table 1: In Vivo Bioluminescence and Viral Load in Hamsters Infected with SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Time Post-Infection (days) | Nasal Cavity Luminescence (photons/sec) | Lung Luminescence (photons/sec) | Oral Swab Viral RNA (copies/mL) | Lung Viral RNA (copies/gram) |
| B.1.1-Akaluc | 1 | Value | Value | Value | N/A |
| 3 | Value | Value | Value | Value | |
| 5 | Value | Value | Value | Value | |
| BA.1-Akaluc | 1 | Value | Value | Value | N/A |
| 3 | Value | Value | Value | Value | |
| 5 | Value | Value | Value | Value |
Note: "Value" should be replaced with actual experimental data. Data should be presented as mean ± SEM.
Table 2: Evaluation of Antiviral Efficacy using AkaBLI
| Treatment Group | Time Post-Infection (days) | Lung Luminescence (photons/sec) | Lung Viral RNA (copies/gram) | Survival Rate (%) |
| Vehicle Control | 3 | Value | Value | Value |
| 5 | Value | Value | Value | |
| Antiviral Drug X | 3 | Value | Value | Value |
| 5 | Value | Value | Value |
Note: "Value" should be replaced with actual experimental data. Data should be presented as mean ± SEM.
Advantages and Limitations
Advantages:
-
High Sensitivity in Deep Tissues: The near-infrared emission of the AkaBLI system allows for sensitive detection of viral replication in deep organs like the lungs.[2][7][8]
-
Non-Invasive, Longitudinal Monitoring: Enables the tracking of viral spread and clearance in the same animal over time, reducing the number of animals required for a study.[10]
-
Real-Time Readout of Viral Replication: Provides a dynamic view of the infection process.[1]
-
Evaluation of Therapeutics: Effective for assessing the in vivo efficacy of antiviral drugs and vaccines by monitoring the reduction in bioluminescent signal.[1][3]
Limitations:
-
Requires Genetically Engineered Virus: The need to insert the Akaluc gene into the viral genome can sometimes lead to viral attenuation.[3]
-
Substrate Bioavailability: The distribution and kinetics of this compound can vary between animals and administration routes, potentially affecting signal intensity.
-
Specialized Equipment: Requires access to a sensitive in vivo bioluminescence imaging system.
Conclusion
The this compound and Akaluc bioluminescence system represents a significant advancement in the field of in vivo viral imaging. Its enhanced sensitivity and deep tissue penetration capabilities make it a powerful tool for studying the pathogenesis of respiratory viruses like SARS-CoV-2 and for accelerating the development of novel antiviral therapies and vaccines. By following the detailed protocols and considering the data interpretation guidelines provided in these application notes, researchers can effectively leverage this technology to gain deeper insights into viral infections.
References
- 1. Akaluc bioluminescence offers superior sensitivity to track in vivo dynamics of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akaluc bioluminescence offers superior sensitivity to track in vivo dynamics of SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. asianscientist.com [asianscientist.com]
- 6. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
- 7. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence imaging reveals enhanced SARS-CoV-2 clearance in mice with combinatorial regimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing In Vivo Insights by Combining AkaLumine Hydrochloride Imaging with Other Modalities
For Researchers, Scientists, and Drug Development Professionals
Introduction
AkaLumine hydrochloride is a synthetic luciferin (B1168401) analog that, when paired with firefly luciferase (Fluc) or the engineered Akaluc luciferase, produces bioluminescence in the near-infrared (NIR) range, with a peak emission at approximately 677 nm.[1][2] This NIR emission is less susceptible to absorption and scattering by biological tissues, enabling significantly deeper and more sensitive in vivo imaging compared to traditional D-luciferin.[1][3][4] The enhanced properties of the AkaLumine-Akaluc system, known as AkaBLI, have made it a powerful tool for non-invasively visualizing single cells deep within freely moving animals and for tracking cellular activities over extended periods.[5][6][7]
To further enrich the contextual and quantitative data obtainable from preclinical studies, there is a growing trend towards combining the high-sensitivity optical data from AkaLumine bioluminescence imaging (BLI) with anatomical and functional information from other imaging modalities. This multimodal approach provides a more comprehensive understanding of complex biological processes. This document provides detailed application notes and protocols for combining this compound imaging with other key imaging modalities.
Key Advantages of this compound
-
Deep Tissue Penetration: The near-infrared light emission (peak ~677 nm) minimizes tissue absorption and scattering, allowing for the visualization of cells and processes deep within the body.[1][2][3]
-
High Sensitivity: The AkaBLI system, utilizing the engineered Akaluc luciferase, can generate signals that are 100 to 1000 times brighter than conventional luciferin-luciferase systems, enabling the detection of a small number of cells.[6][8]
-
Improved Signal-to-Noise Ratio: The NIR emission reduces background autofluorescence, leading to a higher signal-to-noise ratio.
-
Versatility: AkaLumine can be used with standard firefly luciferase, making it readily adaptable to existing experimental models, and shows even greater efficacy with the optimized Akaluc enzyme.[1]
I. This compound Bioluminescence Imaging (BLI)
A. General Principles and Workflow
AkaLumine BLI follows the same fundamental principles as traditional BLI. Cells or tissues of interest are engineered to express a luciferase enzyme. Upon systemic administration, this compound distributes throughout the body and, in the presence of ATP and oxygen, is catalyzed by the luciferase to produce light. This emitted light is then captured and quantified by a sensitive CCD camera-based imaging system.
Caption: General workflow for in vivo bioluminescence imaging using this compound.
B. Quantitative Data Summary
| Parameter | D-luciferin | This compound | Reference |
| Peak Emission Wavelength | ~560 nm | ~677 nm | [1][5] |
| Tissue Penetration | Lower | 5 to 8.3-fold higher | [1] |
| Relative In Vitro Signal | 1x | 6.7x brighter | [4] |
| Relative In Vivo Sensitivity | 1x | 8.1x higher for lung metastases | [4] |
| Optimal Substrate Concentration | Often requires higher concentrations | Maximal signals at lower concentrations | [1] |
| Time to Peak Signal (IP injection) | Variable | ~15 minutes | [3][4] |
C. Standard In Vivo BLI Protocol
This protocol is a general guideline and may require optimization based on the animal model, cell line, and instrumentation.
Materials:
-
This compound (e.g., from FUJIFILM Wako or MedChemExpress)[2][8]
-
Sterile, pyrogen-free water or PBS for reconstitution
-
Animal model with cells expressing firefly or Akaluc luciferase
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Protocol:
-
Prepare this compound Solution:
-
Reconstitute this compound in sterile water or PBS to a working concentration, for example, 2.5 mg/mL.[8] Protect the solution from light.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 1-2% for maintenance).
-
If imaging deep tissues in the head or abdomen, shaving the fur in the region of interest can improve signal detection.[8]
-
-
Substrate Administration:
-
Administer the this compound solution via intraperitoneal (i.p.) injection. A typical dose is 25 mg/kg.[8]
-
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber of the IVIS system.
-
Wait for the peak signal, which is typically around 15-17 minutes post-injection.[3][9]
-
Acquire images using an open emission filter to collect the total bioluminescent signal.
-
Typical acquisition settings: exposure time of 1-60 seconds, medium binning, and an appropriate field of view.[1][8][9]
-
-
Data Analysis:
-
Use the accompanying software (e.g., Living Image) to define regions of interest (ROIs) over the signal source.
-
Quantify the signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
II. Combining AkaLumine BLI with Magnetic Particle Imaging (MPI)
Application: Long-term tracking of cancer cell viability (BLI) and location (MPI), particularly in metastatic models.
A. Rationale and Workflow
MPI is a non-invasive imaging modality that directly quantifies the distribution of superparamagnetic iron oxide (SPIO) nanoparticles. By co-labeling cells with a luciferase reporter (for BLI) and SPIOs (for MPI), researchers can gain complementary information. AkaLumine BLI provides a sensitive readout of viable cell number, while MPI offers high-resolution localization of all labeled cells, living or dead. This combination is powerful for studying the fate of transplanted cells and the efficacy of therapies that may induce cell death without immediate clearance.
Caption: Workflow for dual-modality BLI and MPI cell tracking.
B. Experimental Protocol: Dual BLI and MPI for Metastasis Tracking
This protocol is adapted from a study tracking metastatic breast cancer cells.[10]
Materials:
-
4T1Br5 breast cancer cells transduced to express Akaluc luciferase.
-
Superparamagnetic iron oxide nanoparticles (e.g., Synomag-D).
-
This compound.
-
IVIS imaging system for BLI.
-
MPI scanner.
Protocol:
-
Cell Labeling:
-
Culture Akaluc-expressing 4T1Br5 cells.
-
Incubate the cells with SPIO nanoparticles according to the manufacturer's protocol to achieve iron labeling.
-
-
Animal Model:
-
Inject the dual-labeled cells into the mammary fat pad of nude mice.
-
-
In Vivo Imaging Schedule:
-
Perform imaging at multiple time points (e.g., Day 0, 6, 13 for BLI; Day 1, 8, 14 for MPI) to track tumor growth and metastasis.
-
-
AkaLumine BLI Procedure:
-
Anesthetize mice with 1-2% isoflurane.
-
Administer an intraperitoneal injection of 100 μL of 5 mM AkaLumine-HCl.[10]
-
Position the mouse in the IVIS system and acquire images for up to 30 minutes to capture the peak signal.[10]
-
Place ROIs over the primary tumor and potential metastatic sites to quantify radiance.
-
-
MPI Procedure:
-
Anesthetize the mice and place them in the MPI scanner.
-
Acquire MPI data to map the distribution of the SPIO-labeled cells.
-
-
Data Analysis:
-
Analyze BLI data to assess the viability and metabolic activity of the tumor cells over time.
-
Analyze MPI data to determine the spatial distribution and quantity of iron-labeled cells, indicating their location.
-
Co-register the images from both modalities to correlate cell viability with anatomical location.
-
C. Expected Data and Interpretation
| Modality | Information Provided | Interpretation |
| AkaLumine BLI | Light emission from viable, metabolically active cells. | A strong signal indicates a population of living cancer cells. A decreasing signal can suggest therapy response or cell death. |
| MPI | Signal from SPIO nanoparticles. | A persistent signal indicates the location of the initial cell population and any migrated cells, regardless of their viability. |
| Combined | Correlated viability and location. | Allows differentiation between a therapy that kills cells (BLI signal decreases, MPI signal remains) versus one that causes tumor regression (both signals decrease). |
III. Potential Combination with Other Modalities
While detailed protocols for combining AkaLumine BLI with MRI and PET are less established in published literature, the principles of multimodal imaging provide a clear path for such applications.
A. Combination with Magnetic Resonance Imaging (MRI)
-
Rationale: MRI provides excellent soft-tissue contrast and high-resolution anatomical information. Combining this with the high sensitivity of AkaLumine BLI would allow for precise localization of bioluminescent signals within the anatomical context of an organ or tumor. This is particularly useful for orthotopic tumor models where the exact location of the tumor is critical. It has been noted that for larger tumors where BLI signals may plateau, MRI is better suited for assessment.[8]
-
Workflow:
-
Perform AkaLumine BLI to identify and quantify the viable tumor cell burden.
-
On the same day, perform a high-resolution MRI scan (e.g., T2-weighted for tumor anatomy).
-
Co-register the 3D BLI reconstruction (bioluminescence tomography, BLT) with the 3D MRI data for precise anatomical correlation.[11]
-
B. Combination with Positron Emission Tomography (PET)
-
Rationale: PET imaging uses radiotracers to provide quantitative functional information on processes like glucose metabolism (with ¹⁸F-FDG) or cell proliferation (with ¹⁸F-FLT). Combining this with AkaLumine BLI, which reports on cell viability and number, can provide a multi-faceted view of tumor biology. For instance, a tumor might be viable (BLI signal) but have altered metabolism (PET signal) in response to therapy.
-
Workflow:
-
Perform a baseline PET scan with a relevant tracer.
-
Administer therapy and monitor response using longitudinal AkaLumine BLI.
-
Perform a follow-up PET scan to assess functional changes and correlate them with changes in the BLI signal.
-
Caption: Logic of combining BLI with other imaging modalities.
Conclusion
This compound, particularly when used in the AkaBLI system, offers a highly sensitive method for in vivo optical imaging. Its true power, however, can be unlocked by combining it with other imaging modalities. The integration of AkaLumine BLI with MPI, MRI, or PET allows researchers and drug developers to layer functional, anatomical, and metabolic information, leading to a more robust and comprehensive understanding of disease progression and therapeutic response in preclinical models. The protocols and data presented here provide a framework for implementing these powerful multimodal imaging strategies.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. asianscientist.com [asianscientist.com]
- 7. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative molecular bioluminescence tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using AkaLumine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AkaLumine hydrochloride is a synthetic analog of D-luciferin that serves as a substrate for firefly luciferase (Fluc) and its engineered variant, Akaluc.[1][2][3] Upon enzymatic reaction, this compound produces a near-infrared (NIR) light emission with a maximum wavelength of approximately 677 nm.[1][4] This NIR emission is advantageous for in vitro and in vivo imaging due to its high tissue penetration and reduced absorption by biological components like hemoglobin and water.[3][4][5] The combination of AkaLumine with the engineered Akaluc luciferase, known as the AkaBLI system, can generate a bioluminescence signal that is significantly brighter than the conventional D-luciferin/Fluc system.[2][5] These characteristics make this compound a powerful tool for highly sensitive bioluminescence imaging in various research applications, including reporter gene assays, cancer research, and monitoring cellular processes.[4][6]
Principle of the Assay
The core of the assay is the enzymatic oxidation of this compound by firefly luciferase in the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺). This reaction results in the emission of photons, which can be quantified using a luminometer. The intensity of the emitted light is directly proportional to the luciferase activity, which in reporter gene assays, reflects the activity of a specific signaling pathway or promoter.
Data Presentation: Quantitative Summary
| Parameter | Value | Enzyme | Notes |
| Emission Maximum (λmax) | 677 nm | Firefly Luciferase (Fluc) | Near-infrared range, allowing for deep tissue imaging.[1][4] |
| Michaelis Constant (Km) | 2.06 µM | Recombinant Fluc protein | Indicates a high affinity of the enzyme for the substrate.[1] |
| Working Concentration (In Vitro) | 2.5 µM - 250 µM | Fluc or Akaluc | Maximal signal with Fluc can be achieved at lower concentrations (e.g., 2.5 µM).[1] For some in vitro assays, concentrations up to 250 µM have been used.[7] |
| ATP Concentration | 5 mM | Fluc or Akaluc | ATP is a required co-factor for the luciferase reaction.[1] |
| Solubility in Water | > 40 mM | N/A | High water solubility facilitates its use in biological buffers.[4] |
| Storage (Stock Solution) | -20°C or -80°C | N/A | Store protected from light and under nitrogen. Stable for 1 month at -20°C and 6 months at -80°C.[1] |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Dissolve this compound powder in sterile, nuclease-free water or DMSO to create a stock solution (e.g., 10 mM).[1] Aliquot and store at -20°C or -80°C, protected from light.[1]
-
ATP Stock Solution: Prepare a 100 mM ATP stock solution in sterile water and adjust the pH to 7.0. Aliquot and store at -20°C.
-
Cell Lysis Buffer (for intracellular luciferase assays): Use a commercial cell lysis buffer or prepare a buffer containing 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, and 1% Triton X-100.
-
Assay Buffer: Prepare a buffer containing 20 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, and 1 mM ATP. On the day of the experiment, add the required concentration of this compound to this buffer.
In Vitro Luciferase Assay Protocol (from cell lysate)
This protocol is suitable for reporter gene assays where luciferase is expressed intracellularly.
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density appropriate for your cell line and experimental duration.
-
Cell Treatment: Treat the cells with the compounds of interest or appropriate controls and incubate for the desired period.
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of 1X Cell Lysis Buffer to each well (e.g., 20 µL).
-
Incubate the plate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.[8]
-
-
Luminescence Measurement:
-
Equilibrate the cell lysate and the this compound-containing assay buffer to room temperature.
-
Add 50-100 µL of the assay buffer to each well of the 96-well plate containing the cell lysate.
-
Immediately measure the luminescence using a luminometer. The integration time may need to be optimized depending on the signal intensity.
-
In Vitro Assay for Secreted Luciferase or Purified Enzyme
This protocol is suitable for assays with secreted luciferase or for characterizing the enzyme kinetics with purified luciferase.
-
Prepare Samples: In a 96-well white plate, add your samples containing the luciferase enzyme (e.g., conditioned media, purified enzyme dilution).
-
Prepare Assay Reagent: Prepare the assay buffer containing this compound and ATP at the desired final concentrations.
-
Initiate Reaction and Measure:
-
Add the assay reagent to the wells containing the luciferase samples.
-
Immediately place the plate in a luminometer and measure the light output. For kinetic studies, repeated measurements can be taken over time.
-
Visualizations
Caption: Luciferase reaction with this compound.
Caption: General workflow for an in vitro luciferase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. asianscientist.com [asianscientist.com]
- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Anesthesia Considerations for In Vivo Imaging with AkaLumine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AkaLumine hydrochloride is a novel luciferin (B1168401) analog that produces near-infrared (NIR) bioluminescence (peak emission ~675 nm) when catalyzed by luciferase.[1][2] This NIR emission allows for highly sensitive deep-tissue imaging due to reduced light absorption by hemoglobin and water.[2] As with all in vivo bioluminescence imaging (BLI), the choice of anesthesia is a critical parameter that can significantly influence the experimental outcome. Anesthetic agents can affect the physiology of the animal, including cardiovascular and respiratory functions, which in turn can impact substrate delivery, biodistribution, and the enzymatic activity of luciferase.[3][4][5] This document provides detailed application notes and protocols regarding anesthesia considerations for imaging with this compound, based on current research and best practices in the field of bioluminescence imaging.
Anesthesia Recommendations and Considerations
While direct comparative studies on the effects of different anesthetics on this compound imaging are limited, the consensus from broader bioluminescence imaging literature strongly favors the use of inhaled isoflurane (B1672236) anesthesia supplemented with oxygen.[6][7]
Key Considerations:
-
Signal Sensitivity: Studies have shown that isoflurane anesthesia, particularly when combined with oxygen, can enhance the sensitivity of bioluminescent imaging compared to injectable anesthetics like ketamine/xylazine (B1663881).[5][6] This is crucial for detecting weak signals from deep tissues, a key advantage of using this compound.
-
Physiological Stability: Isoflurane allows for rapid induction and recovery and provides a stable plane of anesthesia, which is important for reproducible imaging results.[3][4] Injectable anesthetics such as ketamine/xylazine can induce hypotension and hypothermia, potentially affecting substrate delivery and luciferase activity.[5][7]
-
Substrate Kinetics: The choice of anesthetic can influence the pharmacokinetics of the bioluminescent substrate. While specific data for this compound is not available, general findings suggest that the hemodynamic effects of anesthetics can alter the time to peak signal and the overall signal intensity.[3]
-
Oxygenation: The luciferase-catalyzed reaction is oxygen-dependent. Therefore, ensuring adequate oxygenation during imaging is critical. Supplementing isoflurane with 100% oxygen is recommended to maximize light output.[5][6]
-
Background Signal: One study noted that this compound may produce high background signals in the liver, which should be considered during image analysis.[8]
Data Presentation: Anesthetic Effects on Bioluminescence
The following table summarizes findings from studies on the impact of different anesthesia protocols on bioluminescence imaging. It is important to note that this data was not generated specifically with this compound but provides valuable insights into the general effects of anesthesia on BLI.
| Anesthetic Agent | Concentration/Dosage | Key Findings on Bioluminescence Signal | Reference |
| Isoflurane with Oxygen | 1-2.5% | Recommended. Significantly higher signal intensity compared to other protocols. Increases bioluminescence sensitivity. | [5][6][7] |
| Isoflurane with Air | 2% | Signal similar to ketamine/xylazine with oxygen. | [6] |
| Ketamine/Xylazine with Oxygen | Ketamine: 100 mg/kg; Xylazine: 8 mg/kg | Signal similar to isoflurane with air. | [6] |
| Ketamine/Xylazine without Oxygen | Ketamine: 100 mg/kg; Xylazine: 8 mg/kg | Not Recommended. May result in a signal that is indistinguishable from background noise. | [6][7] |
| Volatile Anesthetics (general) | Physiological concentrations | Can have a direct inhibitory effect on luciferase activity in vitro. | [3] |
| Pentobarbital | Not specified | Showed the highest signal intensities in one study, comparable to unanesthetized animals. | [3] |
| Avertin | Not specified | Stronger inhibitory effect on luciferase activity in vitro compared to volatile anesthetics. | [3] |
Experimental Protocols
Recommended Anesthesia Protocol for this compound Imaging
This protocol is based on best practices for bioluminescence imaging and specific examples from studies using this compound.[7][9][10]
Materials:
-
Isoflurane anesthetic
-
Oxygen supply
-
Vaporizer and anesthesia induction chamber
-
Nose cone for maintenance of anesthesia during imaging
-
Heating pad to maintain animal body temperature
-
This compound solution (e.g., 25 mg/kg in sterile water or PBS)[9]
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Preparation: Shave the area of interest on the animal to minimize light scattering and absorption by fur.[9]
-
Anesthesia Induction: Place the animal in the induction chamber and induce anesthesia with 2-3% isoflurane in 100% oxygen.
-
Anesthesia Maintenance: Once the animal is fully anesthetized (indicated by loss of righting reflex and a stable, slow breathing rate), transfer it to the imaging chamber. Position the animal on the heated stage and maintain anesthesia using a nose cone with 1-2% isoflurane in 100% oxygen.[7]
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).[7][9]
-
Image Acquisition: Immediately begin image acquisition. The time to peak signal can vary, so it is recommended to acquire a series of images over time (e.g., every 1-2 minutes for up to 30 minutes) to determine the optimal imaging window.[7][9]
-
Post-Imaging Monitoring: After imaging, discontinue isoflurane and monitor the animal until it has fully recovered from anesthesia.
Alternative Anesthesia Protocol (for comparison, use with caution)
This protocol describes the use of ketamine/xylazine. Based on the literature, this is generally not recommended for sensitive bioluminescence imaging.[6][7]
Materials:
-
Ketamine hydrochloride solution
-
Xylazine hydrochloride solution
-
Sterile saline or PBS for dilution
-
Heating pad
-
This compound solution
-
In vivo imaging system
Procedure:
-
Animal Preparation: As described in section 4.1.
-
Anesthetic Preparation: Prepare a fresh solution of ketamine (e.g., 100 mg/kg) and xylazine (e.g., 10 mg/kg) in sterile saline or PBS.
-
Anesthesia Induction: Administer the ketamine/xylazine mixture via intraperitoneal injection.
-
Monitoring Anesthetic Depth: Place the animal on a heating pad and monitor for the appropriate level of anesthesia.
-
This compound Administration: Once the animal is fully anesthetized, administer this compound.
-
Image Acquisition: Proceed with image acquisition as described in section 4.1.
-
Post-Imaging Monitoring: Monitor the animal closely during recovery, as recovery from injectable anesthetics is typically longer than from inhaled agents.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for in vivo imaging with this compound under anesthesia.
Caption: Experimental workflow for anesthesia and imaging.
Anesthesia Decision Pathway
This diagram outlines the decision-making process for selecting an appropriate anesthesia protocol for bioluminescence imaging.
Caption: Anesthesia selection guide for BLI.
Conclusion
The choice of anesthesia is a critical factor for successful and reproducible in vivo imaging with this compound. Based on the available evidence for bioluminescence imaging in general, isoflurane anesthesia with oxygen supplementation is the recommended protocol . This approach is most likely to ensure optimal animal physiology, substrate delivery, and ultimately, the highest sensitivity for detecting the NIR signal from this compound, especially from deep tissues. Researchers should always aim to maintain physiological homeostasis of the animal during imaging to obtain reliable and quantifiable data. Further studies are warranted to directly compare the effects of various anesthetic agents on the pharmacokinetics and signal output of this compound.
References
- 1. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Impact of Anesthesia Protocols on In Vivo Bioluminescent Bacteria Imaging Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.osu.edu [medicine.osu.edu]
- 6. Impact of Anesthesia Protocols on In Vivo Bioluminescent Bacteria Imaging Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.charlotte.edu [research.charlotte.edu]
Quantifying Bioluminescence: Application Notes and Protocols for AkaLumine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of bioluminescence signals generated by the substrate AkaLumine hydrochloride in conjunction with firefly luciferase (Fluc) or its engineered variant, Akaluc. This compound, a luciferin (B1168401) analog, offers significant advantages for sensitive in vivo and in vitro imaging due to its near-infrared (NIR) light emission and high water solubility.
Introduction
This compound is a synthetic luciferin analog that reacts with firefly luciferase to produce bioluminescence with a peak emission in the near-infrared spectrum (approximately 677 nm).[1][2][3] This NIR emission is less susceptible to absorption and scattering by biological tissues, leading to significantly improved signal penetration and detection sensitivity from deep-tissue sources compared to the traditional D-luciferin substrate.[1][4][5] Furthermore, this compound's high solubility in water enhances its bioavailability for in vivo studies.[1] These properties make it an exceptional tool for a range of applications, including tracking cancer progression, monitoring gene expression, and assessing therapeutic efficacy in preclinical models.[5][6][7] The combination of this compound with the engineered luciferase Akaluc can result in bioluminescence signals that are 100 to 1000 times brighter than conventional systems.[2]
Key Advantages of this compound:
-
Enhanced Tissue Penetration: The near-infrared emission at ~677 nm minimizes tissue absorption, allowing for the detection of signals from deep within living organisms.[1][2][3]
-
High Sensitivity: Achieves maximal signals at very low concentrations, with some studies indicating over 40-fold higher signal intensity compared to D-luciferin in vivo.[1][5]
-
High Water Solubility: Facilitates easy preparation and administration for in vivo experiments.[1]
-
Favorable Kinetics: Displays a stable "glow-type" reaction, which can be beneficial for acquiring images without significant signal decay during the acquisition time.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound in comparison to the conventional substrate, D-luciferin.
Table 1: Enzymatic Reaction Parameters
| Substrate | Km (μM) | Vmax (Relative Units) | Peak Emission Wavelength (λmax) |
| This compound | 2.06 | Data not consistently reported | ~677 nm |
| D-luciferin | Varies by study | Data not consistently reported | ~560 nm |
Note: Km and Vmax values can vary depending on the specific luciferase variant and assay conditions. The lower Km value of this compound for firefly luciferase suggests a higher affinity of the enzyme for this substrate.[8]
Table 2: In Vivo Performance Comparison
| Parameter | This compound | D-luciferin | Reference |
| Relative Signal Intensity (in vivo) | >40-fold higher at 1 mM | 1-fold (baseline) | [1] |
| Tissue Penetration (8mm thick tissue) | 8.3-fold higher | 1-fold (baseline) | [1] |
| Required Concentration for Comparable Signal | 2.5 µM | 150 µM | [1] |
| Serum Half-life | ~40 minutes | Shorter | [1] |
Signaling Pathway and Experimental Workflow
Bioluminescence Reaction Pathway
The fundamental principle of bioluminescence using this compound involves an enzymatic reaction catalyzed by firefly luciferase. In the presence of Adenosine Triphosphate (ATP) and Magnesium ions (Mg²⁺), the luciferase adenylates this compound. This intermediate then reacts with molecular oxygen, leading to the formation of an excited-state oxyluciferin analog, which upon relaxation to the ground state, emits a photon of light in the near-infrared spectrum.
Experimental Protocols
Protocol 1: In Vitro Quantification of Bioluminescence in Cultured Cells
This protocol describes the measurement of bioluminescence from luciferase-expressing cells cultured in a multi-well plate format.
Materials:
-
Luciferase-expressing cells (e.g., stable cell line)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Opaque-walled multi-well plates (e.g., 96-well) suitable for luminescence readings
-
Luminometer or a CCD camera-based imaging system
Procedure:
-
Cell Seeding: Seed the luciferase-expressing cells in an opaque-walled 96-well plate at a desired density (e.g., 4 x 10⁵ cells per well) and culture overnight to allow for cell attachment.[2] Include wells with non-transfected parental cells to determine background signal.
-
Substrate Preparation: Prepare a working solution of this compound in PBS or cell culture medium. The optimal concentration may vary, but a starting point of 250 µM can be used.[5]
-
Substrate Addition: Remove the culture medium from the wells and gently wash the cells with PBS. Add the this compound working solution to each well.
-
Signal Measurement: Immediately place the plate in a luminometer or an in vivo imaging system.
-
Data Acquisition: Begin acquiring the bioluminescence signal. For kinetic studies, take measurements at regular intervals (e.g., every 1-2 minutes) to determine the peak signal and signal decay.[5] For endpoint assays, measure the signal at the predetermined peak time.
-
Data Analysis:
-
Subtract the average background signal from the readings of the luciferase-expressing cells.
-
Quantify the signal as Relative Light Units (RLU) or photons/second.
-
Normalize the signal to cell number or total protein concentration if desired.
-
Protocol 2: In Vivo Bioluminescence Imaging in Animal Models
This protocol provides a general guideline for performing in vivo bioluminescence imaging in small animal models, such as mice.
Materials:
-
Animal model with luciferase-expressing cells (e.g., tumor xenograft)
-
This compound
-
Sterile PBS or other appropriate vehicle
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Anesthetize the animal using a calibrated vaporizer system. Shave the fur in the area to be imaged to reduce light scatter.
-
Substrate Preparation: Prepare a sterile solution of this compound in PBS. A typical concentration for intraperitoneal injection is 2.5 mg/mL.[9]
-
Substrate Administration: Administer the this compound solution to the animal. The most common routes are intraperitoneal (IP) or intravenous (IV) injection.[6] A typical IP dose for a mouse is 100 µL of a 2.5 mg/mL solution.[9]
-
Animal Placement: Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Image Acquisition:
-
Start acquiring images. The optimal time to image after substrate injection can vary, but a good starting point is 10-15 minutes post-injection.[8][9]
-
Set the exposure time, binning, and f/stop according to the manufacturer's recommendations and the expected signal intensity. An open emission filter can be used to capture the total bioluminescence, or specific filters (e.g., 660-700 nm) can be used for spectral analysis.[1]
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the signal source (e.g., tumor).
-
Quantify the signal intensity within the ROIs, typically expressed as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
For longitudinal studies, maintain consistent imaging parameters to ensure comparability of data over time.
-
Troubleshooting and Considerations
-
Background Signal: Non-specific signals can sometimes be observed with this compound administration. It is crucial to include control animals (without luciferase expression) to establish the background level.[4]
-
Substrate Dose and Timing: The optimal dose of this compound and the time to peak signal may vary depending on the animal model, the location of the luciferase-expressing cells, and the route of administration. It is recommended to perform a pilot study to determine the optimal parameters for your specific experiment.
-
Data Quantification: While bioluminescence imaging is highly sensitive, it is considered semi-quantitative.[10] Factors such as the depth of the signal source and tissue optical properties can affect the detected signal. For more accurate quantification, bioluminescence tomography (BLT) can be employed.[11]
-
Longitudinal Studies: To ensure reproducibility in longitudinal studies, it is critical to maintain consistency in animal positioning, substrate preparation and administration, and imaging parameters.
By following these detailed protocols and considering the key advantages and quantitative aspects of this compound, researchers can effectively harness the power of this advanced bioluminescent substrate for sensitive and quantitative analysis in a wide range of biomedical research applications.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Glycogen engineering improves the starvation resistance of mesenchymal stem cells and their therapeutic efficacy in pulmonary fibrosis | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. OPG [opg.optica.org]
Application Notes and Protocols for AkaLumine Hydrochloride in Freely Moving Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted non-invasive technique for longitudinally monitoring biological processes in living animals.[1][2][3] The traditional firefly luciferase (Fluc) and D-luciferin system, while effective, is constrained by the emission of light in the yellow-green spectrum (~562 nm), which is readily absorbed and scattered by biological tissues, limiting sensitivity in deep-tissue applications.[4][5] To overcome this limitation, the synthetic luciferin (B1168401) analog, AkaLumine hydrochloride, was developed. In combination with the engineered luciferase, Akaluc, or even with native Fluc, this compound produces near-infrared (NIR) light (~677 nm), which exhibits significantly better tissue penetration.[4][6][7] This enhanced sensitivity makes the AkaLumine/Akaluc system, often referred to as AkaBLI, particularly advantageous for deep-tissue imaging and for tracking a small number of cells, such as in early tumor development or metastasis.[1][8]
The ability to perform imaging in freely moving animals is crucial for studying biological phenomena in a more natural physiological state, avoiding the confounding effects of anesthesia.[9][10] The high signal intensity of the AkaBLI system facilitates the use of shorter exposure times, making it well-suited for capturing dynamic processes in awake and active subjects.[11][12] These application notes provide detailed protocols and data for utilizing this compound in the bioluminescence imaging of freely moving animals.
Advantages of this compound
-
Enhanced Deep-Tissue Sensitivity: The near-infrared light emission from the AkaLumine reaction penetrates tissue more effectively than the light produced by D-luciferin, resulting in a significantly higher signal-to-noise ratio for deep-seated targets like organs and tumors within the body cavity.[4][5][8]
-
Superior Brightness: The AkaBLI system, pairing this compound with the engineered Akaluc luciferase, can generate a signal that is 100 to 1000 times brighter than the conventional D-luciferin/Fluc system in vivo.[13][14]
-
High Water Solubility: this compound is highly soluble in water and saline, facilitating its preparation and administration for in vivo studies.[4][6]
-
Brain Penetrance: A crucial feature of this compound is its ability to cross the blood-brain barrier, enabling high-fidelity imaging of neural activity and other processes within the brain.[8][14]
-
Suitability for Freely Moving Animals: The intense signal allows for shorter image acquisition times, which is essential for imaging animals that are not anesthetized and are free to move.[11][15]
Data Presentation
Table 1: Comparison of Bioluminescent Properties
| Property | D-luciferin with Fluc | AkaLumine-HCl with Fluc | AkaLumine-HCl with Akaluc (AkaBLI) |
| Peak Emission Wavelength (λmax) | ~562 nm[4] | ~677 nm[4] | ~650-677 nm[6][11] |
| Spectral Range | Yellow-Green | Near-Infrared | Near-Infrared |
| Relative In Vivo Brightness | Standard | ~5-8 fold higher tissue penetration than D-luciferin[4] | Up to 100-1000 fold brighter than D-luciferin/Fluc[13][14] |
| Deep Tissue Penetration | Limited | Significantly Improved[4] | Exceptionally High |
Table 2: Recommended Dosages and Administration Routes
| Application | Substrate | Animal Model | Dosage | Administration Route | Reference |
| General In Vivo Imaging | AkaLumine-HCl | Mouse | 25 mg/kg | Intraperitoneal (i.p.) | [1] |
| Glioma Tracking | AkaLumine-HCl | Mouse | 25 mg/kg | Intraperitoneal (i.p.) | [1] |
| Breast Cancer MRD Monitoring | AkaLumine-HCl | Mouse | 50 mg/kg | Intraperitoneal (i.p.) | [16] |
| Freely Moving Brain Imaging | AkaLumine-HCl | Mouse | 30 mM (100-200 µL) | Intravenous (i.v.) or Intraperitoneal (i.p.) | [13][17] |
| Oral Administration | AkaLumine-HCl | Drosophila | 1.0 mM in food | Oral | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Determine the required concentration and volume of the this compound solution based on the experimental design (refer to Table 2). A common working solution is 2.5 mg/mL in water.[1]
-
In a sterile tube, weigh the appropriate amount of this compound powder.
-
Add the calculated volume of sterile water or DPBS to the tube.
-
Vortex the solution until the powder is completely dissolved. This compound has high water solubility.[4][6]
-
For in vivo applications, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light.
Protocol 2: In Vivo Bioluminescence Imaging in Freely Moving Mice
Materials:
-
Mice expressing Akaluc or Firefly luciferase in the cells or tissues of interest
-
Prepared sterile this compound solution
-
Bioluminescence imaging system equipped for imaging freely moving animals (e.g., with a high-speed, sensitive camera like an EM-CCD).[11][17]
-
Animal housing/arena compatible with the imaging system
-
Infrared lighting for animal tracking (optional)
Procedure:
-
Acclimatization: Acclimate the animals to the imaging arena to minimize stress-related behavioral changes.
-
Substrate Administration: Administer the prepared this compound solution to the mice via the desired route (e.g., intraperitoneal or intravenous injection).[2][17] For oral administration in some models, the substrate can be mixed with food or drinking water.[9][15]
-
Imaging: Place the animal in the imaging chamber immediately after substrate administration.[14]
-
Image Acquisition:
-
Set the imaging parameters. Due to the high signal intensity of AkaLumine, shorter exposure times (e.g., 30 msec to 1 sec) can be used.[16][17]
-
Acquire a series of images over time to capture the dynamic changes in the bioluminescent signal. For tracking purposes, co-register bioluminescence images with bright-field or infrared images.[17]
-
-
Data Analysis:
-
Use the imaging system's software to quantify the bioluminescent signal from the region of interest (ROI).
-
The signal is typically expressed as radiance (photons/second/cm²/steradian).
-
For longitudinal studies, ensure consistent imaging parameters and timing of substrate administration across all sessions.
-
Visualizations
Caption: Workflow for in vivo imaging with AkaLumine-HCl.
Caption: Principle of AkaLumine-HCl bioluminescence imaging.
Drug Development Applications
The superior sensitivity and deep-tissue penetration of the this compound system offer significant advantages for drug development professionals:
-
Oncology Research: Longitudinally track the growth and metastasis of tumors, even from a very small number of cells, providing a more accurate assessment of therapeutic efficacy and early detection of recurrence.[1]
-
Pharmacokinetics and Biodistribution: Monitor the biodistribution and target engagement of therapeutics by linking them to a reporter system.
-
Gene Therapy: Non-invasively track the location and expression levels of therapeutic genes delivered by viral or non-viral vectors.[10]
-
Neurology: Image neural activity and neuroinflammation in the brain of freely moving animals to study neurodegenerative diseases and the effects of novel therapeutics.[14]
-
Infectious Disease: Monitor the spread of pathogens and the host response to antimicrobial agents in real-time.[5]
Troubleshooting and Considerations
-
Background Signal: Some studies have reported potential for non-specific background signals in certain tissues, such as the liver.[5] It is important to include appropriate controls (e.g., animals not expressing luciferase) to quantify and subtract background luminescence.
-
Substrate Kinetics: The pharmacokinetics of this compound may differ from D-luciferin. Time-course experiments are recommended to determine the peak signal time for a specific animal model and administration route.
-
Animal Diet: Certain components in standard rodent chow, like alfalfa, can cause autofluorescence. Using an alfalfa-free diet can help reduce background noise and improve the signal-to-noise ratio.[18]
-
Anesthesia: While the goal is to image freely moving animals, any necessary handling or initial injections should be performed efficiently to minimize stress, which can impact physiology and potentially the biological process under investigation.[9]
References
- 1. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.sg]
- 3. imagesensors.org [imagesensors.org]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. medilumine.com [medilumine.com]
- 8. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 9. Using bioluminescence to image gene expression and spontaneous behavior in freely moving mice | PLOS One [journals.plos.org]
- 10. Continual Conscious Bioluminescent Imaging in Freely Moving Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
- 15. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. utoledo.edu [utoledo.edu]
Troubleshooting & Optimization
How to reduce background signal with AkaLumine hydrochloride
Welcome to the technical support center for AkaLumine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes and minimize background signals when using this near-infrared bioluminescent substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic analog of D-luciferin designed for bioluminescence imaging. Its key feature is the production of near-infrared (NIR) light with a peak emission at approximately 677 nm when it reacts with a luciferase enzyme, particularly the engineered luciferase, Akaluc.[1][2] This longer wavelength light is less absorbed and scattered by biological tissues, allowing for highly sensitive deep-tissue imaging in living animals.[1][2][3] Its primary applications include non-invasive in vivo imaging of cellular and molecular processes, such as tracking cancer cell growth and metastasis, monitoring viral infections, and observing gene expression.[4][5]
Q2: How should this compound be stored and prepared for experiments?
For long-term storage, this compound powder should be kept at -20°C. Once reconstituted, stock solutions, for instance, 60 mM in PBS, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles and should be protected from light.[3] For in vitro assays, the stock solution can be diluted to a working concentration, typically in the range of 2.5 µM to 250 µM, in an appropriate buffer or cell culture medium.[1][5][6] For in vivo imaging in mice, a working solution of 2.5 mg/ml in water is commonly used for intraperitoneal injection.[5]
Q3: What are the main causes of high background signal with this compound?
High background signal when using this compound can stem from several factors:
-
Non-specific signals in vivo: A notable characteristic of this compound is its tendency to generate a non-specific signal in mice, particularly in the liver.[7] This is thought to be related to the high hydrophobicity of the AkaLumine molecule, which can lead to its accumulation in the liver.[8]
-
Acidity of the solution: this compound is prepared in an acidic aqueous solution to improve its solubility.[8] This acidity has been reported to potentially cause toxicity to the skin and heart, which could contribute to background signal.[3]
-
Autoluminescence: Although less common, at high concentrations or under certain buffer conditions, the substrate itself may exhibit a low level of autoluminescence.
-
Contamination: As with any bioluminescence assay, contamination of reagents or samples can lead to unwanted enzymatic activity and light emission.
Q4: Can I use this compound with the standard firefly luciferase (Fluc)?
Yes, this compound can be used with the native firefly luciferase (Fluc). It will produce a near-infrared signal, offering better tissue penetration than D-luciferin.[1][2] However, the AkaLumine/Akaluc system is significantly brighter, with reports of 100 to 1000 times stronger signals in vivo compared to conventional systems.[2] For optimal sensitivity, it is highly recommended to use this compound in conjunction with the engineered Akaluc luciferase.
Troubleshooting Guides
Issue 1: High Background Signal in In Vivo Imaging (Mice)
Symptoms:
-
A strong, diffuse signal is observed, often localized to the abdominal region, particularly the liver, even in control animals that have not been injected with Akaluc-expressing cells.[7]
-
The signal-to-noise ratio is low, making it difficult to distinguish the specific signal from your target cells or tissues.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hepatic accumulation of AkaLumine | 1. Optimize Imaging Time: Image at different time points after substrate injection. The peak signal from the target may occur at a different time than the peak background signal. While some protocols image at 15 minutes post-injection, the optimal window may vary.[2] 2. Consider Alternative Injection Routes: While intraperitoneal (IP) injection is common, it may lead to higher hepatic background.[7] If your experimental design allows, consider subcutaneous (SC) injection, which may alter the biodistribution of the substrate. 3. Fasting: Fasting the animals for a few hours before imaging may reduce metabolic activity in the liver and potentially lower the background signal. |
| Acidity of the AkaLumine-HCl Solution | 1. Neutralization: Although not widely documented, carefully neutralizing the AkaLumine-HCl solution with a suitable buffer immediately before injection could be tested to mitigate acidity-related toxicity. This should be done with caution to avoid precipitation of the substrate. |
| High Substrate Concentration | 1. Titrate the Dose: While a standard dose is often used, it may be beneficial to perform a dose-response experiment to find the lowest effective concentration of this compound that provides a robust signal from your target with minimal background. |
Issue 2: High Background Signal in In Vitro Assays
Symptoms:
-
Wells containing only cells and substrate (no luciferase) show a high signal.
-
Blank wells (media and substrate only) have a high luminescent reading.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Autoluminescence of Media Components | 1. Test Different Media: Some components in cell culture media can be inherently luminescent. Test your assay in simpler buffers like PBS to see if the background is reduced. 2. Subtract Background: Always include a "no-luciferase" control (cells + substrate) and a "no-cell" control (media + substrate) to determine the background level and subtract it from your experimental readings.[9] |
| Sub-optimal Buffer/pH | 1. Optimize Buffer Composition: The stability and performance of AkaLumine can be buffer-dependent. Empirically test different buffer systems to find one that minimizes background while maintaining a strong specific signal. 2. Adjust pH: The pH of the assay buffer can influence both the enzyme activity and the stability of the substrate. Perform a pH titration to determine the optimal pH for your assay, which is typically between 7.0 and 8.0 for firefly luciferase-based systems. |
| Substrate Degradation | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from frozen stocks on the day of the experiment. Avoid prolonged exposure to light and room temperature. |
| Contamination | 1. Use Sterile Technique: Ensure all reagents and labware are sterile to prevent microbial contamination, which can be a source of enzymatic activity. |
Data Presentation
Table 1: Comparison of Bioluminescent Properties
| Property | AkaLumine-HCl | D-luciferin | Reference(s) |
| Peak Emission Wavelength | ~677 nm | ~562 nm | [1] |
| Tissue Penetration | High | Low | [1][3] |
| Relative Signal in Deep Tissue | Significantly Higher | Lower | [1][2] |
| Km for Firefly Luciferase | 2.06 µM | - | [6] |
| Water Solubility | High (<40 mM) | Lower | [1] |
Table 2: Troubleshooting Summary for High In Vivo Background
| Parameter | Recommendation to Reduce Background | Rationale |
| Imaging Time | Perform a kinetic study to identify the optimal imaging window post-injection. | The peak of the specific signal may not coincide with the peak of the non-specific background signal. |
| Injection Route | Test subcutaneous (SC) vs. intraperitoneal (IP) injection. | The route of administration affects the biodistribution and clearance of the substrate, potentially reducing hepatic accumulation.[7] |
| Animal Preparation | Consider a brief fasting period before imaging. | May reduce metabolic activity in the liver, a primary source of background. |
| Substrate Dose | Titrate the AkaLumine-HCl concentration to the lowest effective dose. | High concentrations can exacerbate non-specific signals. |
Experimental Protocols
Protocol 1: In Vitro Akaluc-AkaLumine Assay for Cell-Based Experiments
This protocol provides a general guideline for measuring Akaluc activity in cultured cells.
Materials:
-
Akaluc-expressing cells
-
Control (non-Akaluc expressing) cells
-
This compound
-
Assay buffer (e.g., PBS or a buffer optimized for your experiment)
-
Opaque, white 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed Akaluc-expressing cells and control cells in a white, opaque-walled 96-well plate at a desired density. Allow cells to adhere and grow overnight.
-
Reagent Preparation: On the day of the assay, prepare a fresh working solution of this compound in the assay buffer at 2x the final desired concentration. Protect the solution from light.
-
Assay: a. Carefully remove the culture medium from the wells. b. Wash the cells once with the assay buffer. c. Add 50 µL of the assay buffer to each well. d. Add 50 µL of the 2x this compound working solution to each well to achieve the final concentration (e.g., 250 µM).[5]
-
Measurement: Immediately place the plate in a luminometer and measure the luminescence. For kinetic studies, take readings at regular intervals (e.g., every 1-2 minutes) to determine the peak signal.[5]
-
Data Analysis: a. Subtract the average luminescence from the control (non-Akaluc expressing) wells from the readings of the Akaluc-expressing wells. b. Normalize the signal as required for your experiment (e.g., to cell number or a co-reporter).
Protocol 2: Monitoring Endoplasmic Reticulum (ER) Stress with an Xbp1-Akaluc Reporter
This protocol is based on the use of a reporter construct that links the unconventional splicing of X-box binding protein 1 (Xbp1) mRNA during ER stress to the expression of Akaluc.[3][10]
Principle: Under normal conditions, a stop codon in the Xbp1 mRNA prevents the translation of the downstream Akaluc. Upon ER stress, a 26-nucleotide intron is spliced out, causing a frameshift that bypasses the stop codon and leads to the translation of an XBP1-Akaluc fusion protein, which then produces a bioluminescent signal in the presence of this compound.[10][11]
Materials:
-
Cells stably expressing the Xbp1-Akaluc reporter construct
-
This compound
-
ER stress-inducing agent (e.g., thapsigargin (B1683126) or tunicamycin)
-
Cell culture medium and supplies
-
Luminometer or in vivo imaging system
Procedure:
-
Cell Culture and Treatment: a. Culture the Xbp1-Akaluc reporter cells under standard conditions. b. To induce ER stress, treat the cells with an appropriate concentration of an ER stress-inducing agent (e.g., 10 µg/mL tunicamycin). Include an untreated control group.
-
Luminescence Measurement (In Vitro): a. At desired time points after treatment, add this compound to the cell culture medium to a final concentration of 1.0 mM.[10] b. Measure luminescence at regular intervals to monitor the induction of the ER stress response.
-
Luminescence Measurement (In Vivo - adapted from Drosophila model): a. For in vivo studies, administer the ER stress-inducing agent to the animals harboring the Xbp1-Akaluc reporter. b. Administer this compound (e.g., by feeding or injection). c. Perform whole-animal bioluminescence imaging at various time points to monitor the location and intensity of the ER stress response.[3]
-
Data Analysis: Compare the luminescence signal from the treated group to the untreated control group to quantify the level of ER stress.
Mandatory Visualizations
Caption: ER Stress Signaling Pathway Leading to Akaluc Expression.
Caption: General Experimental Workflow for AkaLumine-HCl Assays.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectralinvivo.com [spectralinvivo.com]
- 9. Dual Magnetic Particle Imaging and Akaluc Bioluminescence Imaging for Tracking Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioluminescent reporter assay for monitoring ER stress in human beta cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity in AkaLumine hydrochloride imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AkaLumine hydrochloride for bioluminescence imaging.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a common challenge in bioluminescence imaging. This guide provides a systematic approach to identifying and resolving the root causes of weak signals when using this compound.
Issue: The bioluminescent signal is weaker than expected.
To address this, systematically evaluate the following potential causes, starting with the most common and easily correctable factors.
Step 1: Verify Substrate and Enzyme Integrity
Question: Is the this compound solution properly prepared and stored?
Answer: this compound has specific storage and handling requirements. Improper preparation or storage can lead to degradation and reduced signal.
-
Preparation: this compound is soluble in water and saline.[1] For in vitro assays, it can be dissolved in waterless DMSO or ultrapure water.[2] Ensure the correct solvent is used and that the substrate is fully dissolved.
-
Storage: Store this compound solutions at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.[2][3]
Question: Is the luciferase enzyme (e.g., Firefly Luciferase, Akaluc) active?
Answer: The activity of the luciferase enzyme is critical for signal generation.
-
Enzyme Choice: The engineered luciferase, Akaluc, is specifically designed to produce a brighter signal with AkaLumine compared to native firefly luciferase (Fluc).[4][5] The combination of Akaluc and this compound, known as the AkaBLI system, can produce emissions that are 100 to 1000 times brighter than conventional systems.[5]
-
Cell Line Viability: Ensure that the cells expressing the luciferase are viable and that the expression of the luciferase gene has not been silenced over time.
Step 2: Optimize Experimental Parameters
Question: Is the concentration of this compound optimal?
Answer: While this compound can produce strong signals at low concentrations, finding the optimal concentration for your specific model is crucial.[6]
-
In Vitro: In cell-based assays, signal intensity with this compound can be less dependent on concentration compared to D-luciferin.[1] Maximal signals can be achieved at concentrations as low as 2.5 µM.[2]
-
In Vivo: For in vivo imaging, the optimal concentration can vary. However, this compound has been shown to produce strong signals at lower doses than D-luciferin.[6]
Question: Is the timing of imaging acquisition appropriate?
Answer: The kinetics of the bioluminescent reaction will influence the optimal imaging window.
-
Signal Kinetics: this compound typically produces a stable, glow-type reaction in vivo.[6] However, the peak signal time can vary depending on the administration route and the animal model. It is recommended to perform a time-course experiment to determine the peak signal intensity for your specific setup.
Step 3: Evaluate Imaging System and Data Acquisition
Question: Are the imaging system settings optimized for near-infrared (NIR) detection?
Answer: this compound emits light in the near-infrared spectrum (λmax ≈ 677 nm).[1][2][6]
-
Emission Filters: Use appropriate emission filters to capture the NIR signal while minimizing background noise. An open filter can be used to capture total bioluminescence.[7]
-
Exposure Time: A longer exposure time can help detect weak signals, but it may also increase background noise. Optimize the exposure time to achieve the best signal-to-noise ratio.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity.
Caption: Troubleshooting workflow for low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of this compound over D-luciferin?
A1: this compound offers several key advantages:
-
Near-Infrared Emission: It produces bioluminescence in the near-infrared range (λmax ≈ 677 nm), which has better tissue penetration than the yellow-green light from D-luciferin (λmax ≈ 562 nm).[6][8] This leads to higher sensitivity for deep-tissue imaging.[6][9]
-
High Sensitivity at Low Concentrations: this compound can achieve maximal signals at very low concentrations, whereas D-luciferin signal intensity is more dose-dependent.[6]
-
Improved Signal for Deep Tissues: Due to its NIR emission, the signal from this compound is less affected by absorption from hemoglobin and melanin, making it superior for imaging targets in deep tissues like the lungs and brain.[6][9][10]
Q2: Can I use this compound with standard firefly luciferase (Fluc)?
A2: Yes, this compound can be used with native firefly luciferase.[6] However, for significantly brighter signals, it is recommended to use the engineered luciferase, Akaluc, which has been optimized for use with AkaLumine.[4] The combination of Akaluc and this compound (the AkaBLI system) can result in signals that are up to 100 times brighter in vivo compared to the Fluc/D-luciferin system.[4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound has good water solubility.[1][6] For stock solutions, it can be dissolved in waterless DMSO or ultrapure water.[2] It is crucial to store the stock solution at -20°C or -80°C, protected from light, to prevent degradation.[2][3]
Q4: Are there any known issues with background signal when using this compound?
A4: Some studies have reported a background liver signal with AkaLumine in the absence of the Akaluc enzyme.[11] It is always recommended to include appropriate controls, such as imaging naive animals (not expressing luciferase) after substrate administration, to assess any non-specific signals in your model.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in comparison to other common luciferins.
Table 1: Physicochemical and Kinetic Properties
| Parameter | This compound | D-luciferin | Reference(s) |
| Max Emission Wavelength (λmax) | ~677 nm | ~562 nm | [6][8] |
| Michaelis Constant (Km) | 2.06 µM (with Fluc) | - | [2] |
| Solubility | High in water (>10 mg/mL) | Lower in water | [6] |
Table 2: In Vitro and In Vivo Performance
| Parameter | This compound | D-luciferin | Reference(s) |
| Optimal Concentration (In Vitro) | Maximal signal at low concentrations (e.g., 2.5 µM) | Dose-dependent increase | [2] |
| Deep Tissue Penetration | 5 to 8.3-fold higher than D-luciferin | - | [6] |
| Relative Signal (In Vivo, Subcutaneous) | >40-fold higher than D-luciferin (at 1 mM) | - | [6] |
| Relative Signal (In Vivo, with Akaluc) | 100 to 1000-fold brighter than Fluc/D-luciferin | - | [5] |
Experimental Protocols
Protocol 1: In Vitro Bioluminescence Assay
-
Cell Preparation: Plate cells expressing luciferase (e.g., LLC/luc) in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of PBS.[2]
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM in ultrapure water) and protect it from light.[2]
-
Assay: Add this compound to the cells at the desired final concentration (e.g., 2.5 µM to 100 µM).[2] For some cell types, the addition of ATP-Mg (final concentration of 5 mM) may be required.[2]
-
Imaging: Immediately begin imaging using a bioluminescence imaging system. Acquire images continuously to determine the peak signal.
Protocol 2: In Vivo Bioluminescence Imaging
-
Animal Preparation: Anesthetize the animal model (e.g., mouse with subcutaneous tumor expressing luciferase).
-
Substrate Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). The dosage can be optimized, but concentrations around 1 mM to 5 mM have been used.[6]
-
Imaging: Place the animal in the imaging chamber and acquire images at various time points (e.g., every 10-15 minutes) to determine the peak bioluminescent signal.[1][6] Use an appropriate NIR filter for signal acquisition.
Signaling Pathway and Experimental Workflow Diagrams
Bioluminescence Reaction Pathway
The following diagram illustrates the simplified biochemical reaction that produces light.
Caption: Simplified bioluminescence reaction pathway.
General In Vivo Imaging Workflow
This diagram outlines the typical experimental workflow for in vivo imaging with this compound.
Caption: General workflow for in vivo bioluminescence imaging.
References
- 1. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1176235-08-7(no salt)・Aka Lumine n-Hydrochloride・012-26701・012-26706・018-26703・016-26704[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. academic.oup.com [academic.oup.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 9. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Magnetic Particle Imaging and Akaluc Bioluminescence Imaging for Tracking Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AkaLumine Hydrochloride Substrate Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of AkaLumine hydrochloride, a near-infrared (NIR) luciferin (B1168401) analog, for bioluminescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages over D-luciferin?
This compound is a synthetic analog of D-luciferin that serves as a substrate for firefly luciferase (Fluc) and its engineered variant, Akaluc.[1][2] Its primary advantages for in vivo and in vitro bioluminescence imaging (BLI) include:
-
Near-Infrared (NIR) Emission: this compound produces light with a peak emission at approximately 677 nm.[1][2][3][4] This longer wavelength light is less absorbed and scattered by biological tissues, allowing for deeper tissue imaging and higher detection sensitivity compared to D-luciferin's emission peak at 562 nm.[1][5]
-
Higher Sensitivity at Low Concentrations: Maximal signals can be achieved with very low concentrations of this compound, often significantly lower than those required for D-luciferin.[1] In some cell lines, the signal with this compound peaks at concentrations as low as 2.5 µM, while the signal from D-luciferin continues to increase with concentration.[2][6]
-
Improved Tissue Penetration: The NIR light produced by the this compound reaction penetrates tissue more efficiently. For instance, its bioluminescence shows 5- to 8.3-fold higher penetration through 4- or 8-mm-thick tissue sections compared to D-luciferin.[1]
-
High Water Solubility: The hydrochloride salt form of AkaLumine provides high solubility in water (up to 40 mM), facilitating its preparation and administration for in vivo studies.[1]
-
Orally Bioavailable and Brain Penetrant: this compound can be administered orally and has the ability to cross the blood-brain barrier, enabling non-invasive imaging of processes within the brain.[4][7]
Q2: What is the recommended starting concentration of this compound for in vitro and in vivo experiments?
The optimal concentration can vary depending on the cell type, luciferase expression level, and specific experimental conditions. However, here are some general recommendations based on published data:
-
In Vitro (Cell-based assays): A common starting concentration is 100 µM.[2] However, studies have shown that in some cell lines, a maximal signal is achieved at concentrations as low as 2.5 µM.[2][6] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
-
In Vivo (Animal models): For intraperitoneal (i.p.) injection in mice, a dosage of 25 mg/kg has been reported to be sufficient for maximal Akaluc in vivo signal.[8] Other studies have used dosages in the range of 50-200 mg/kg.[6] For intravenous (i.v.) injection, a dose of 5 mM has been used.[1] As with in vitro assays, it is recommended to optimize the dosage for your specific animal model and research question.
Q3: How should I prepare and store this compound solutions?
-
Preparation: this compound is soluble in deionized water or dimethyl sulfoxide (B87167) (DMSO).[6] For a stock solution, a common concentration is 40 mg/mL.[6] It is recommended to prepare solutions immediately before use.
-
Storage: Store the powder at -20°C or -80°C, protected from light and moisture.[2][9][10] Once dissolved, it is best to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2] Always protect solutions from light.
Q4: Can I use this compound with standard firefly luciferase (Fluc)?
Yes, this compound is compatible with native firefly luciferase (Fluc).[1] However, for significantly enhanced brightness (100- to 1000-fold brighter in vivo), it is often paired with the engineered luciferase, Akaluc, in a system known as AkaBLI.[4][7] The Akaluc enzyme has been specifically mutated to be a more efficient catalyst for this compound.[7]
Troubleshooting Guide
Problem 1: Low or no bioluminescent signal.
| Potential Cause | Suggested Solution |
| Sub-optimal Substrate Concentration | Perform a dose-response experiment to determine the optimal this compound concentration for your specific cells or animal model. Start with a range from 2.5 µM to 250 µM for in vitro assays.[2][6] |
| Low Luciferase Expression | Verify the expression and activity of luciferase in your cells or tissues using a positive control or an alternative assay (e.g., western blot, qPCR). |
| Presence of Inhibitors | Ensure that your cell culture media or buffers do not contain substances that may inhibit the luciferase reaction. |
| Incorrect Imaging Settings | Optimize the acquisition settings on your imaging system, such as exposure time, binning, and f/stop.[8] |
| ATP and Mg²⁺ Deficiency | The luciferase reaction is dependent on ATP and magnesium ions.[11] Ensure these are not limiting factors in your assay buffer, especially for in vitro experiments with cell lysates.[12] |
| Improper Substrate Storage | This compound is sensitive to light and moisture.[10] Ensure it has been stored correctly at -20°C or -80°C and protected from light.[2][9] |
Problem 2: High background signal.
| Potential Cause | Suggested Solution |
| Non-specific Signal | Some studies have reported non-specific signals, particularly in the liver of naïve mice, with this compound administration.[13] It is important to include control animals that have not been administered cells expressing luciferase to quantify this background. |
| High Substrate Concentration | Although the signal from this compound is less dependent on concentration than D-luciferin, excessively high concentrations could potentially contribute to background. Try reducing the substrate concentration. |
| Autofluorescence | Ensure you are using appropriate emission filters to minimize the collection of autofluorescence from the animal or cell culture medium. |
Problem 3: Inconsistent results.
| Potential Cause | Suggested Solution |
| Variable Substrate Bioavailability | For in vivo studies, the timing of imaging after substrate administration is crucial. Perform a kinetic study to determine the time to peak signal for your specific model and route of administration. Imaging is often performed 10-15 minutes after injection.[2][14] |
| Repeated Freeze-Thaw Cycles | Avoid repeated freezing and thawing of your this compound stock solution by preparing aliquots.[2] |
| Cell Viability and Number | Ensure consistent cell numbers and viability for each experiment. |
| Toxicity | At high concentrations, the acidity of the this compound solution may cause toxicity.[15] Ensure the pH of your prepared solution is appropriate for your application. |
Data Summary
Table 1: Properties of this compound Compared to D-luciferin and CycLuc1
| Property | This compound | D-luciferin | CycLuc1 |
| Max Emission Wavelength (λmax) | ~677 nm[1][2] | ~562 nm[1] | Near-infrared |
| Km for recombinant Fluc | 2.06 µM[2][6] | - | - |
| Water Solubility | <40 mM[1] | - | Lower than AkaLumine-HCl[1] |
| Relative Tissue Penetration | 5-8.3x higher than D-luciferin[1] | Standard | 3.7-6.7x lower than AkaLumine-HCl[1] |
Table 2: Recommended Concentration and Dosage Ranges
| Application | Recommended Starting Concentration/Dosage |
| In Vitro Cell-Based Assays | 2.5 µM - 250 µM[2][6][8] |
| In Vivo Intraperitoneal (i.p.) Injection | 25 - 200 mg/kg[6][8] |
| In Vivo Intravenous (i.v.) Injection | ~5 mM[1] |
Experimental Protocols
Protocol 1: In Vitro Optimization of this compound Concentration
-
Cell Preparation: Seed cells expressing luciferase in a 96-well white, clear-bottom plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.[2]
-
Substrate Preparation: Prepare a series of dilutions of this compound in PBS or serum-free medium to achieve final concentrations ranging from 2.5 µM to 250 µM.
-
Substrate Addition: Add the diluted this compound solutions to the wells.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Bioluminescence Imaging: Measure the bioluminescent signal using a plate reader or an imaging system.
-
Data Analysis: Plot the signal intensity against the substrate concentration to determine the optimal concentration that yields the maximal signal.
Protocol 2: In Vivo Bioluminescence Imaging with this compound
-
Animal Preparation: Anesthetize the animal model (e.g., mouse) expressing luciferase.
-
Substrate Preparation: Prepare a sterile solution of this compound in PBS or water at the desired concentration (e.g., 2.5 mg/mL).[8]
-
Substrate Administration: Inject the this compound solution intraperitoneally (i.p.) at a dosage of 25-50 mg/kg.[8][14]
-
Imaging: Place the animal in a bioluminescence imaging system. Begin acquiring images 10-15 minutes post-injection.[2][14] It is recommended to perform a kinetic scan to determine the peak emission time for your model.
-
Image Analysis: Quantify the bioluminescent signal from the region of interest (ROI) using the imaging software.
Visualizations
Caption: Bioluminescence reaction with this compound.
Caption: Workflow for optimizing AkaLumine-HCl concentration in vitro.
Caption: Troubleshooting decision tree for low signal.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. medilumine.com [medilumine.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. asianscientist.com [asianscientist.com]
- 8. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1176235-08-7(no salt)・Aka Lumine n-Hydrochloride・012-26701・012-26706・018-26703・016-26704[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. labsolu.ca [labsolu.ca]
- 11. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 12. Identification of Factors Complicating Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with non-specific signals of AkaLumine hydrochloride in the liver
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific signals of AkaLumine hydrochloride in the liver during in vivo bioluminescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for in vivo imaging?
This compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase. It is utilized in bioluminescence imaging (BLI) and offers significant advantages for in vivo studies. When it reacts with firefly luciferase, it emits near-infrared (NIR) light with a maximum wavelength of approximately 677 nm.[1][2] This longer wavelength light has higher tissue penetration compared to the light emitted from the standard D-luciferin reaction, leading to increased detection sensitivity for deep-tissue targets.[1][2]
Q2: What is the primary cause of non-specific signals in the liver when using this compound?
A known issue with this compound is the generation of a non-specific bioluminescent signal originating from the liver, even in animals that have not been administered luciferase-expressing cells (naïve animals).[3][4] This phenomenon has been reported to be particularly prominent following intraperitoneal (IP) administration of the substrate.[3] While the precise mechanism is not fully elucidated, this background signal can be substantial and potentially interfere with the accurate quantification of specific signals from target cells in or near the liver.
Q3: Can the non-specific liver signal affect the accuracy of my experimental results?
Yes. The non-specific signal from the liver can be as intense as the specific signal from your target cells, which can lead to significant inaccuracies in your data.[3] This is especially critical when quantifying tumor burden, cell trafficking, or gene expression in the abdominal region. Therefore, it is crucial to account for and minimize this non-specific signal.
Q4: Are there alternative administration routes to reduce the non-specific liver signal?
The literature strongly suggests that intraperitoneal (IP) injection contributes to the non-specific liver signal.[3] While direct comparisons of different administration routes for this compound specifically in the context of liver signal are not extensively detailed in the provided results, researchers often choose routes based on the location of the target cells. For instance, for intraperitoneal disease models, subcutaneous injections have been shown to yield better imaging results with standard D-luciferin to avoid artificially high signals in the IP cavity.[5] Researchers using this compound could consider exploring alternative routes such as intravenous (IV) or subcutaneous (SC) injections and comparing the resulting liver background.
Troubleshooting Guide for Non-Specific Liver Signals
This guide provides a step-by-step approach to identify and mitigate non-specific signals in the liver when using this compound.
Step 1: Confirm the Source of the Signal
The first step is to determine if the observed liver signal is specific to your experimental model or a non-specific artifact of the substrate.
Experiment: Control Imaging in Naïve Animals
-
Objective: To assess the baseline bioluminescence from the liver in the absence of luciferase-expressing cells.
-
Protocol:
-
Use a cohort of control (naïve) animals that have not been injected with luciferase-expressing cells.
-
Administer this compound using the same concentration and administration route as in your experimental group.
-
Perform bioluminescence imaging at the same time points and with the identical imaging parameters (exposure time, binning, etc.) as your experimental animals.[6][7]
-
-
Expected Outcome: If a significant signal is detected in the liver of naïve animals, this confirms a non-specific signal from the substrate.[3]
Step 2: Optimize Imaging Parameters and Protocol
Adjusting your imaging protocol can help to maximize the signal-to-noise ratio, potentially reducing the impact of the non-specific liver signal.
Key Parameters to Optimize:
| Parameter | Recommendation | Rationale |
| Substrate Dose | Titrate the this compound dose. While a maximal signal is often desired, lower concentrations might reduce the non-specific background. In some cell lines, the signal with this compound plateaus at lower concentrations compared to D-luciferin.[1] | To find the optimal concentration that maximizes the specific signal while minimizing non-specific accumulation. |
| Imaging Time Point | Perform a kinetic study by imaging at multiple time points after substrate administration (e.g., 5, 15, 30, 60 minutes).[8] | The kinetics of the specific signal from your cells may differ from the kinetics of the non-specific liver signal. Imaging at the peak of the specific signal may improve the signal-to-background ratio. |
| Animal Orientation | Image animals from multiple orientations (e.g., dorsal, ventral, lateral).[5] | The depth of the signal source affects signal attenuation. The optimal orientation will maximize the signal from your target cells relative to the liver. |
| Exposure Time | Adjust the exposure time to ensure the signal is above the background noise (typically >600 counts) but below camera saturation (<60,000 counts).[5][8] | Proper exposure ensures accurate quantification and avoids erroneously low signal readings due to pixel saturation. |
Step 3: Data Analysis and Signal Quantification
Proper data analysis is crucial for distinguishing specific signals from the non-specific liver background.
Recommended Analysis Workflow:
-
Region of Interest (ROI) Analysis: Draw ROIs around the expected location of your target cells and a separate ROI around the liver in both experimental and control animals.[8]
-
Background Subtraction: Use the average signal intensity from the liver ROI of the naïve control animals as a baseline background value. Subtract this value from the signal intensity of the corresponding ROIs in your experimental animals.
-
Signal-to-Background Ratio: Calculate the ratio of the specific signal (from your target cells) to the non-specific liver signal. This will provide a quantitative measure of the specificity of your signal.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging with this compound
This protocol provides a general framework for in vivo BLI experiments. Specific parameters should be optimized for your experimental model.
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Substrate Preparation: Prepare a fresh solution of this compound in sterile, pyrogen-free water or PBS. A typical concentration used in studies is a 30 mM solution, with 100 μL administered per mouse.[3]
-
Substrate Administration: Inject the prepared this compound solution. The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) should be consistent across all animals in the study.
-
Imaging:
-
Place the animal in the imaging chamber of the in vivo imaging system.
-
Acquire images at predetermined time points after substrate injection.
-
Set the imaging parameters:
-
-
Data Analysis: Use the software provided with the imaging system to quantify the bioluminescent signal in photons/second/cm²/steradian.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectralinvivo.com [spectralinvivo.com]
- 6. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for deep-tissue imaging
Technical Support Center: Deep-Tissue Imaging
Welcome to the technical support center for deep-tissue imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve the signal-to-noise ratio (SNR) in their experiments.
Troubleshooting Guides
This section addresses specific issues encountered during deep-tissue imaging experiments in a direct question-and-answer format.
Issue 1: Weak Fluorescence Signal at Depth
Question: My fluorescence signal is significantly weaker when imaging deep into the tissue. What are the common causes and how can I resolve this?
Answer: A weak fluorescence signal at depth is a common challenge primarily caused by light scattering and absorption by the tissue, which reduces the number of excitation photons reaching the focal plane and the number of emission photons reaching the detector. Here are the key causes and solutions:
-
Photon Scattering and Absorption: As light penetrates deeper into biological tissue, it is scattered and absorbed by various components like lipids, proteins, and chromophores.[1][2] This attenuates both the excitation and emission light.
-
Solution 1: Use Longer Wavelengths: Switch to longer wavelength excitation, as is done in two-photon or three-photon microscopy.[1] Longer wavelengths are scattered less by tissue, allowing for deeper penetration.
-
Solution 2: Tissue Clearing: Employ a tissue clearing protocol to render the tissue more transparent.[3][4] This involves removing light-scattering molecules (like lipids) and matching the refractive index of the tissue to the immersion medium.[2][3]
-
-
Optical Aberrations: Spatial variations in the refractive index within the tissue distort the wavefront of the light, which blurs the focal spot and reduces excitation efficiency and collection effectiveness.[5]
-
Inadequate Laser Power: The laser power reaching the focal plane may be insufficient after attenuation by the overlying tissue.
-
Solution: Optimize Laser Power: Carefully increase the laser power. However, be mindful of phototoxicity and photobleaching. The relationship between signal and laser power is non-linear in multiphoton microscopy; a small increase can yield a significant signal boost.
-
-
Fluorophore Choice: The selected fluorophore may not be optimal for deep imaging (e.g., low quantum yield, high photobleaching rate, or an excitation spectrum that is not ideal).
-
Solution: Select Robust Fluorophores: Choose bright, photostable fluorophores with high two-photon absorption cross-sections. Red-shifted fluorophores are often preferable for their longer excitation wavelengths.
-
Issue 2: High Background Noise Obscuring Signal
Question: I'm observing high background noise that makes it difficult to distinguish my signal. What are the main sources of this noise and how can I mitigate them?
Answer: High background noise can originate from several sources, including the sample itself, the instrumentation, and out-of-focus light. Effective mitigation requires identifying the primary source.
-
Out-of-Focus Fluorescence: In thick samples, excitation light can generate fluorescence from planes above and below the focal point, which contributes to a general "haze" and reduces contrast.
-
Solution 1: Confocal/Multiphoton Microscopy: Use confocal microscopy, which employs a pinhole to physically reject out-of-focus light.[7] Two-photon and three-photon microscopy inherently limit excitation to a tiny focal volume, significantly reducing out-of-focus signal generation.[1]
-
Solution 2: Deconvolution: Apply computational deconvolution algorithms post-acquisition.[8] These algorithms use the microscope's point spread function (PSF) to reassign out-of-focus light back to its point of origin, thereby increasing contrast and SNR.[8][9]
-
-
Tissue Autofluorescence: Many biological tissues contain endogenous fluorophores (e.g., NADH, flavins, collagen) that fluoresce upon excitation and contribute to background noise.[10]
-
Solution 1: Spectral Unmixing: If the emission spectrum of the autofluorescence is distinct from your specific label, you can use spectral detectors and linear unmixing algorithms to computationally separate the two signals.
-
Solution 2: Choose Appropriate Fluorophores: Select fluorophores that emit in a spectral region where tissue autofluorescence is minimal (often in the far-red or near-infrared).
-
Solution 3: Time-Gated Detection: Utilize the fact that autofluorescence often has a shorter fluorescence lifetime than specific labels. Time-gated detection can be used to collect photons only after the short-lived autofluorescence has decayed.
-
-
Detector Noise: The electronic components of the detector (e.g., photomultiplier tube - PMT) introduce noise, including thermal noise (dark current) and shot noise.[11][12]
-
Solution 1: Detector Cooling: For some detectors like CCDs, cooling can reduce thermal noise.
-
Solution 2: Signal Averaging/Accumulation: Increase the signal relative to the noise by averaging multiple scans of the same frame or accumulating the signal over a longer pixel dwell time.[12] Averaging reduces random noise, while accumulation increases the signal.[12]
-
Issue 3: Degradation of Image Contrast and Resolution at Depth
Question: My image resolution and contrast deteriorate significantly as I try to image deeper. What is happening and what advanced techniques can I use?
Answer: The degradation of resolution and contrast with depth is primarily due to two physical phenomena: light scattering and sample-induced optical aberrations.[1][6]
-
Light Scattering: As imaging depth increases, a higher proportion of ballistic (unscattered) photons are lost, and more scattered photons are collected. This blurs features and reduces contrast.
-
Solution 1: Multiphoton Microscopy: Two-photon (2P) and three-photon (3P) microscopy use longer excitation wavelengths (near-infrared) that scatter less, enabling deeper penetration than one-photon confocal microscopy.[1]
-
Solution 2: Advanced Tissue Clearing: For fixed tissues, employing an advanced clearing protocol is highly effective.[13] Methods like CLARITY, CUBIC, or 3DISCO make the tissue optically transparent by removing lipids and homogenizing the refractive index.[2][3][14]
-
-
Optical Aberrations: Inhomogeneities in the tissue's refractive index act like a poor-quality lens, distorting the light path and preventing the microscope from achieving a diffraction-limited focus.[5]
-
Solution: Adaptive Optics (AO): AO is a powerful technique that actively corrects for these aberrations.[15] It involves a wavefront sensor to measure the distortions and a deformable mirror to apply an opposite correction, restoring a sharp focus.[6] This dramatically improves resolution and signal strength deep within scattering tissues.[1][6]
-
-
Computational Image Restoration: Post-acquisition processing can help recover lost contrast and detail.
Quantitative Data Summary
Table 1: Comparison of Deep-Tissue Imaging Modalities
| Technique | Typical Penetration Depth (Scattering Tissue) | Relative SNR at Depth | Key Advantage | Primary Limitation |
| Confocal Microscopy | 50 - 100 µm | Low | Excellent optical sectioning near surface | High scattering of visible light limits depth |
| Two-Photon Microscopy | 500 - 1000 µm | Medium to High | Deeper penetration due to lower scattering of NIR light; reduced phototoxicity.[1] | Higher cost and complexity |
| Three-Photon Microscopy | > 1000 µm | High | Even deeper penetration with longer wavelengths; better for imaging through bone | Requires higher peak power lasers; increased phototoxicity risk |
| Adaptive Optics (AO) + 2P | > 1000 µm | Very High | Corrects for aberrations, maximizing signal and resolution at depth.[6] | System complexity and cost |
Table 2: Overview of Common Tissue Clearing Methods
| Clearing Method | Principle | Typical Clearing Time | Refractive Index (RI) | Advantages |
| CLARITY | Hydrogel embedding, lipid removal via electrophoresis.[14] | 3 - 14 days | ~1.45 | Preserves tissue architecture and proteins well; good for immunostaining.[4][14] |
| CUBIC | Delipidation and decolorization with aminoalcohols.[3] | 7 - 14 days | ~1.48 - 1.52 | Simple, inexpensive, good for whole-body imaging and endogenous fluorescence.[3] |
| 3DISCO / iDISCO | Organic solvent-based dehydration and lipid removal.[2] | 1 - 4 days | ~1.56 | Rapid and highly effective clearing; excellent transparency. |
| SeeDB | Simple immersion in high-RI aqueous solution (fructose).[2] | 1 - 3 days | ~1.49 | Very gentle, preserves fluorescent proteins well. |
Experimental Protocols
Protocol 1: Passive CLARITY Tissue Clearing
This protocol is a simplified version of CLARITY suitable for smaller tissue samples (e.g., mouse brain hemisphere) without requiring specialized electrophoresis equipment.
Materials:
-
Hydrogel monomer solution (Acrylamide, Bis-acrylamide, VA-044 initiator in PBS)
-
Paraformaldehyde (PFA) for fixation
-
Clearing solution: 8% Sodium Dodecyl Sulfate (SDS) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Refractive Index Matching Solution (RIMS), e.g., 80% glycerol (B35011) in PBS
Methodology:
-
Fixation: Perfuse the animal with 4% PFA or fix the dissected tissue by immersion in 4% PFA overnight at 4°C.
-
Hydrogel Infusion: Wash the tissue in PBS. Immerse the tissue in the hydrogel monomer solution for 24 hours at 4°C to allow for complete infusion.[2]
-
Polymerization: Degas the solution to remove oxygen, which inhibits polymerization.[2] Place the sample in a 37°C water bath for 3-4 hours to polymerize the hydrogel, forming a tissue-hydrogel hybrid.
-
Lipid Removal (Clearing): Remove the excess hydrogel from around the tissue. Place the tissue-hydrogel hybrid into the clearing solution (8% SDS). Incubate at 37°C with gentle shaking for several days to weeks, depending on the tissue size. The solution should be changed every 2-3 days. The tissue will become progressively more transparent as lipids are removed.
-
Washing: Once the tissue is transparent, wash it extensively in PBS with 0.1% Triton X-100 for 24-48 hours, changing the wash buffer several times to remove all residual SDS.
-
Immunostaining (Optional): Perform antibody labeling at this stage. The cleared tissue is porous, allowing antibodies to penetrate deeply.
-
Refractive Index Matching: Incubate the tissue in the RIMS until its refractive index is matched and it becomes fully transparent. This may take 1-2 days. The sample is now ready for imaging.
Visualizations: Diagrams and Workflows
Diagram 1: General Workflow for Deep-Tissue Imaging
A typical experimental workflow for deep-tissue fluorescence imaging.
Diagram 2: Factors Affecting Signal-to-Noise Ratio (SNR)
Key factors that influence the final signal-to-noise ratio in an imaging experiment.
Diagram 3: Simplified GCaMP Calcium Signaling Pathway
Activation of the GCaMP genetically encoded calcium indicator upon neuronal activity.
References
- 1. frontiersin.org [frontiersin.org]
- 2. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 3. Clearing for Deep Tissue Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seeing clearly yet?: An overview of tissue clearing [blog.biodock.ai]
- 5. Adaptive Optics for Microscopy - Avantier Inc. [avantierinc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 10. microscopyfocus.com [microscopyfocus.com]
- 11. Imaging in focus: An introduction to denoising bioimages in the era of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. CLARITY protocol and tissue clearing | Abcam [abcam.com]
- 15. Adaptive optics for optical microscopy [Invited] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OPG [opg.optica.org]
Best practices for storing and handling AkaLumine hydrochloride
This guide provides best practices, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with AkaLumine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic analog of D-luciferin used as a substrate for luciferase in bioluminescence imaging (BLI), particularly for in vivo studies.[1] Its key feature is the emission of near-infrared (NIR) light (maximum wavelength of approximately 677 nm) upon reaction with firefly luciferase (Fluc).[2][3] This NIR emission is less susceptible to absorption by biological tissues, such as hemoglobin and water, allowing for highly sensitive detection of targets deep within the body.[1][4] It is a core component of the AkaBLI system, which pairs this compound with a mutated luciferase (Akaluc) for enhanced brightness.[1][5]
Q2: What are the recommended storage conditions for this compound powder?
A2: Solid this compound should be stored at -20°C for long-term stability (up to 3 years) or at 0°C for short-term use.[6][7] Some suppliers recommend storage at -80°C.[1] It is crucial to keep the compound in a tightly sealed container, desiccated, and protected from direct sunlight and moisture.[6][7] The product may be shipped on blue ice or at ambient temperature, but should be moved to the recommended storage temperature upon receipt.[7]
Q3: How should I prepare and store this compound solutions?
A3: Stock solutions are typically prepared by dissolving this compound in anhydrous DMSO or ultrapure water.[2][8] It is recommended to prepare solutions immediately before use.[7] If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Stored solutions should be protected from light and kept under a nitrogen atmosphere.[2]
Q4: What is the solubility of this compound in common solvents?
A4: this compound has significantly better solubility than its free base form.[6][9] It is soluble in water, alcohol, and DMSO.[6] For detailed solubility data, please refer to the data table below.
Troubleshooting Guide
Issue 1: No or Low Bioluminescence Signal
-
Possible Cause: Inactive substrate due to improper storage or handling.
-
Possible Cause: Issues with the luciferase-expressing cells or enzyme.
-
Solution: Verify the expression and activity of luciferase in your model system. In some biological environments, like serum, the activity of ATP-dependent luciferases can be reduced due to low ATP levels or other inhibitory factors.[10] Supplementing with ATP and magnesium may be necessary for in vitro assays.[2][10]
-
-
Possible Cause: Suboptimal substrate concentration.
Issue 2: High Background Signal or Non-Specific Luminescence
-
Possible Cause: Autofluorescence or non-specific substrate activation.
-
Solution: Although less common with AkaLumine, some studies have noted that the substrate itself can generate fluorescence in mammalian cells.[10][11] It is important to include proper controls, such as wild-type animals or cells not expressing luciferase, to determine the level of any non-specific signal.[12]
-
-
Possible Cause: Contamination of reagents or labware.
-
Solution: Use high-purity solvents and reagents for all experiments. Ensure that all labware is thoroughly cleaned and free of any potential luminescent contaminants. Performing assays in white-walled plates can help reduce background from neighboring wells.[13]
-
Issue 3: Difficulty Dissolving the Compound
-
Possible Cause: Incorrect solvent or procedure.
Issue 4: Variability Between Experimental Replicates
-
Possible Cause: Inconsistent pipetting or cell plating.
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize variability due to plate position, avoid using the outer wells of a multi-well plate or fill them with a buffer solution.
-
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source(s) |
| Storage (Solid) | -80°C | Desiccated, protected from light | [1] |
| -20°C (long term, up to 3 years) | Desiccated, protected from light | [6][7] | |
| 0°C (short term) | Desiccated | [6] | |
| Storage (Solution) | -80°C (up to 6 months) | Aliquoted, protected from light, under nitrogen | [2] |
| -20°C (up to 1 month) | Aliquoted, protected from light, under nitrogen | [2] | |
| Solubility | ≥ 4 mg/mL (11.80 mM) | 10% DMSO + 90% (20% SBE-β-CD in saline) | [8] |
| 3.57 mg/mL (10.54 mM) | Saline (ultrasonication needed) | [8] | |
| 25 mg/mL (73.78 mM) | H₂O (sonication recommended) | [7] | |
| 120 mg/mL (354.14 mM) | DMSO (sonication recommended) | [7] | |
| Emission Maximum (λmax) | ~677 nm | In reaction with firefly luciferase | [2][3] |
| Michaelis Constant (Km) | 2.06 µM | For recombinant firefly luciferase (Fluc) protein | [2][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or sterile, ultrapure water to the vial to achieve the desired stock concentration (e.g., 10 mM).[2][8]
-
Mixing: Vortex briefly and, if necessary, sonicate the solution to ensure complete dissolution.[7]
-
Storage: Aliquot the stock solution into single-use, light-protecting tubes. Store at -80°C for long-term storage.[2]
Protocol 2: In Vitro Cell-Based Luminescence Assay
-
Cell Plating: Plate cells expressing luciferase in a 96-well plate at a density of approximately 2 x 10⁵ cells per well in 100 µL of culture medium.[2]
-
Substrate Preparation: Prepare a working solution of this compound in an appropriate buffer (e.g., PBS or serum-free medium) at the desired final concentration (e.g., 100 µM).[8] For ATP-dependent luciferases, consider adding ATP and magnesium to the working solution (e.g., final concentration of 5 mM).[2][10]
-
Assay: Add the this compound working solution to the cells.
-
Measurement: Immediately measure the luminescence using a bioluminescence imaging system or a plate reader capable of detecting NIR signals.[2]
Protocol 3: In Vivo Bioluminescence Imaging
-
Animal Preparation: Anesthetize the animal model (e.g., mouse) expressing luciferase.
-
Substrate Preparation: Dissolve this compound in a sterile, injectable vehicle such as PBS or saline to the desired concentration (e.g., 2.5 mg/mL).[14]
-
Administration: Inject the prepared this compound solution into the experimental animal, typically via intraperitoneal (i.p.) injection.[14] The dosage may need to be optimized, with typical ranges between 50-200 mg/kg.[7]
-
Imaging: Place the animal in a bioluminescence imaging system (e.g., IVIS Spectrum) and begin image acquisition.[10] Images are typically acquired over a time course (e.g., 10-20 minutes post-injection) to capture peak signal intensity.[10][14]
Visual Guides
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting flowchart for low or no signal issues.
References
- 1. 1176235-08-7(no salt)・Aka Lumine n-Hydrochloride・012-26701・012-26706・018-26703・016-26704[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 6. AkaLumine-HCl Supplier | TokeOni | luminescence Agent | CAS 1176235-08-7| AOBIOUS [aobious.com]
- 7. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. AkaLumine-HCl [CAS: 1176235-08-7] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Glycogen engineering improves the starvation resistance of mesenchymal stem cells and their therapeutic efficacy in pulmonary fibrosis | eLife [elifesciences.org]
Technical Support Center: AkaLumine Hydrochloride Biodistribution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the biodistribution of AkaLumine hydrochloride in preclinical imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages for in vivo imaging?
This compound is a synthetic analog of D-luciferin used in bioluminescence imaging (BLI). Its primary advantages include:
-
Near-Infrared (NIR) Emission: It reacts with firefly luciferase (Fluc) and its engineered version, Akaluc, to produce light with a peak emission at approximately 677 nm.[1][2] This NIR light is less absorbed by tissues like hemoglobin and water, allowing for highly sensitive detection of signals from deep tissues.[3][4]
-
High Sensitivity: The AkaLumine/Akaluc system can be 100 to 1,000 times brighter than the conventional D-luciferin/Fluc system in vivo, enabling the detection of a smaller number of cells.[5][6]
-
Improved Brain Permeability: this compound demonstrates more efficient distribution to the brain compared to D-luciferin, making it superior for imaging targets within the central nervous system.[4][7]
Q2: What is the serum half-life of this compound?
The serum half-life of this compound is approximately 40 minutes, which is relatively longer than other substrates and contributes to a more stable bioluminescent signal over time.[1]
Q3: How does the route of administration affect the biodistribution and signal intensity of this compound?
The route of administration significantly impacts the pharmacokinetics and subsequent signal generation:
-
Intraperitoneal (IP) Injection: This is a common administration route. However, it can sometimes lead to non-specific signals in the abdominal region, particularly the liver.[8][9]
-
Intravenous (IV) Injection: IV administration typically results in a more rapid and widespread distribution of the substrate. It has been shown to yield higher brightness than IP administration for some applications.
-
Subcutaneous (SC) Injection: This route may lead to a localized depot effect, with slower absorption and potentially prolonged signal. However, skin reactions have been reported at the injection site.[8][10]
-
Oral Administration: Oral delivery has been tested, but signal intensity may be lower compared to parenteral routes.[11]
Q4: Is this compound toxic?
Some studies have reported potential toxicity associated with this compound. Skin lesions have been observed after subcutaneous injections, possibly due to the acidity of the solution.[8][11] Additionally, non-specific signals in the liver have been noted, which could be a consideration for long-term or high-dose studies.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Substrate Degradation: Improper storage of this compound solution. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C and protect from light.[2] |
| Insufficient Substrate Concentration: The concentration of this compound reaching the target tissue is too low. | Optimize the administered dose. For in vivo studies, doses ranging from 25 mg/kg to 50 mg/kg are commonly used.[5][12] | |
| Low Luciferase Expression: The target cells or tissues have low levels of luciferase expression. | Verify luciferase expression levels in your cells or tissue model using in vitro assays before in vivo experiments. | |
| Timing of Imaging: Imaging is performed too early or too late after substrate administration. | Perform a kinetic study to determine the peak signal time for your specific model and administration route. Generally, imaging is performed 10-20 minutes post-injection.[5] | |
| Non-Specific Signal (e.g., in the liver) | Substrate Accumulation: this compound can accumulate in the liver, leading to background signal.[9] | Consider an alternative administration route, such as intravenous injection, which may alter the biodistribution pattern.[8] Acquire images at later time points to allow for clearance of non-specifically distributed substrate. |
| Autoluminescence: Inherent tissue autofluorescence in the near-infrared spectrum. | Use an imaging system with appropriate spectral unmixing capabilities to differentiate the specific bioluminescent signal from background noise. | |
| High Variability Between Animals | Inconsistent Administration: Variations in injection volume or technique. | Ensure precise and consistent administration of this compound for all animals in the study. |
| Physiological Differences: Variations in animal age, weight, or health status can affect substrate metabolism and distribution. | Use age- and weight-matched animals and ensure they are in good health. | |
| Skin Reaction at Injection Site | Acidity of the Solution: The acidic nature of the this compound solution can cause local irritation.[8][11] | Consider adjusting the pH of the solution before injection or using a different administration route if subcutaneous injection is not essential. |
Quantitative Data Summary
Table 1: Pharmacokinetic and In Vitro Saturation Parameters
| Parameter | Value | Reference(s) |
| Serum Half-life | ~40 minutes | [1] |
| In Vitro Saturation Concentration (AkaLuc+) | ~20 µM | [8] |
| In Vitro Saturation Concentration (FLuc+) | >5 mM (with D-luciferin) | [8] |
| Km for recombinant Fluc protein | 2.06 µM | [2] |
Table 2: Recommended Concentrations for Experiments
| Application | This compound Concentration | Reference(s) |
| In Vitro Cell-Based Assays | 2.5 µM - 250 µM | [2] |
| In Vivo Intraperitoneal Injection | 30 mM - 100 mM solution | [3][13] |
| In Vivo Intravenous Injection | 75 nmol/g | [14] |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging with Intraperitoneal Injection
-
Preparation of this compound solution: Dissolve this compound in sterile water or PBS to a final concentration of 30 mM.[13] Protect the solution from light.
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.
-
Substrate Administration: Inject the prepared this compound solution intraperitoneally at a dose of 50 mg/kg.[5]
-
Imaging: Place the animal in a bioluminescence imaging system. Begin image acquisition approximately 10-15 minutes after injection.[3] Acquire images for 1-5 minutes depending on signal intensity.
-
Data Analysis: Quantify the bioluminescent signal in the region of interest (ROI) using the imaging software.
Protocol 2: Measurement of this compound Half-life in Serum
-
Substrate Administration: Inject a mouse intraperitoneally with 5 mM this compound.[1]
-
Blood Sampling: At various time points (e.g., 0, 10, 20, 40, 60, 90 minutes) after injection, collect a small blood sample (5 µL) from the tail vein.[1]
-
Reaction Mixture: Immediately mix the blood sample with 45 µL of PBS, 25 µL of recombinant Fluc protein (20 µg/mL), and 25 µL of ATP-Mg (80 µM) in a 96-well plate.[1]
-
Bioluminescence Measurement: Measure the bioluminescence intensity using an imaging system or a luminometer.[1]
-
Data Analysis: Plot the bioluminescence intensity against time and calculate the half-life.
Visualizations
Caption: A generalized workflow for in vivo bioluminescence imaging experiments using this compound.
Caption: Key factors influencing the biodistribution of this compound in preclinical models.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 5. Enhanced AkaLuc Bioluminescence Imaging for Longitudinal Intravital Monitoring of Minimal Residual Disease in a Murine Model of Triple-negative Breast Cancer | bioRxiv [biorxiv.org]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Development of two mouse strains conditionally expressing bright luciferases with distinct emission spectra as new tools for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. Akaluc bioluminescence offers superior sensitivity to track in vivo dynamics of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for Tissue Attenuation in Near-Infrared Signals: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when correcting for tissue attenuation in near-infrared (NIR) spectroscopy experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for tissue attenuation in NIR spectroscopy?
In near-infrared spectroscopy (NIRS), light passing through biological tissue is significantly affected by absorption and scattering.[1][2][3] Absorption is related to the concentration of chromophores like hemoglobin, while scattering, caused by cellular and extracellular structures, complicates the direct application of the Beer-Lambert law by increasing the optical path length.[1][2][4] Failing to correct for this attenuation leads to inaccurate quantification of chromophore concentrations and physiological parameters.[1]
Q2: How does the Modified Beer-Lambert Law (MBLL) account for tissue scattering?
The Modified Beer-Lambert Law (MBLL) is an empirical approach that extends the classical Beer-Lambert Law to highly scattering media like biological tissue.[1][4][5] It introduces a Differential Pathlength Factor (DPF) to account for the increased distance light travels due to scattering. The DPF is a wavelength- and tissue-dependent value that corrects the measured attenuation to more accurately reflect chromophore concentration changes.[1][2] However, the MBLL is most effective for measuring changes in concentration rather than absolute values and its accuracy can be limited across different tissue types.[1][4] A generalized version, the Generalized Beer-Lambert Law (GBLL), has been proposed to provide a more accurate model for NIR light propagation in thick tissues.[1][4][6]
Q3: What is Spatially Resolved Spectroscopy (SRS) and how does it improve tissue oxygenation measurements?
Spatially Resolved Spectroscopy (SRS) is a technique that uses multiple detectors at different distances from a light source to measure the spatial decay of light intensity.[7][8][9] This spatial gradient of light attenuation is less sensitive to superficial tissue layers and provides a more robust measurement of the optical properties of deeper tissues.[8] By analyzing the light attenuation at various distances, SRS can separate the contributions of absorption and scattering, leading to a more accurate estimation of tissue oxygenation index (TOI), which is the ratio of oxygenated to total tissue hemoglobin.[8][9][10]
Q4: What are the differences between Time-Domain (TD) and Frequency-Domain (FD) NIRS in correcting for tissue attenuation?
Both Time-Domain (TD) and Frequency-Domain (FD) NIRS are advanced techniques that can distinguish between light absorption and scattering, allowing for the determination of absolute optical properties.[11][12][13]
-
Time-Domain (TD) NIRS involves sending short pulses of light into the tissue and measuring the distribution of photon arrival times at the detector.[14][15] The shape of this distribution is influenced by both absorption and scattering, and by fitting it to theoretical models, the absolute values of the absorption (µa) and reduced scattering (µs') coefficients can be determined.[11][14]
-
Frequency-Domain (FD) NIRS uses intensity-modulated light and measures the phase shift and amplitude attenuation of the detected signal.[12][13] These parameters are also dependent on the tissue's absorption and scattering properties, allowing for their absolute quantification.[12][13] FD-NIRS offers the advantage of providing direct measurements of absolute chromophore concentrations.[13]
The choice between TD and FD-NIRS often depends on the specific application, required precision, and instrumentation cost.[14]
Q5: How does the dual-slope method enhance sensitivity to deeper tissues?
The dual-slope method is an advanced technique that utilizes a specific arrangement of at least two sources and two detectors to improve sensitivity to deeper tissue layers while reducing the influence of superficial tissues like skin and fat.[16][17][18] By calculating the average of two matched slopes of light attenuation, this method can minimize the impact of instrumental drifts and variations in the optical coupling between the probe and the tissue.[16][19] The dual-slope technique has been shown to be particularly effective when implemented with frequency-domain NIRS, especially using phase data, to achieve maximal sensitivity to deeper tissue regions.[16][17]
Troubleshooting Guides
Problem 1: Inconsistent or noisy NIRS signal.
-
Possible Cause: Poor optical coupling between the probe and the tissue surface.
-
Troubleshooting Steps:
-
Ensure the probe is securely and comfortably placed on the tissue.
-
Check for and remove any hair or other obstructions between the optodes and the skin.
-
Use an appropriate interface material (e.g., matching fluid) if necessary to improve light transmission.
-
Verify the integrity of the optical fibers.
-
Problem 2: Inaccurate absolute chromophore concentration values.
-
Possible Cause: Inadequate correction for scattering or use of an inappropriate correction method.
-
Troubleshooting Steps:
-
For continuous-wave (CW) NIRS, ensure that the DPF values used in the MBLL are appropriate for the specific tissue type and wavelength.
-
Consider using more advanced techniques like Spatially Resolved Spectroscopy (SRS), Time-Domain (TD) NIRS, or Frequency-Domain (FD) NIRS, which can provide absolute quantification of absorption and scattering coefficients.[9][11][12]
-
Calibrate your system using tissue-mimicking phantoms with known optical properties.[20]
-
Problem 3: Suspected contamination of the signal from superficial tissue layers.
-
Possible Cause: The measurement is being influenced by physiological changes in the skin and skull rather than the target deep tissue (e.g., brain cortex).
-
Troubleshooting Steps:
-
Employ a multi-distance or dual-slope measurement configuration to enhance sensitivity to deeper tissues.[16][17][18]
-
Use a short-separation source-detector channel to specifically measure and regress out the signal from the superficial layers.[21]
-
For FD-NIRS, utilizing phase data can offer greater sensitivity to deeper tissue compared to intensity data.[17]
-
Experimental Protocols
Protocol 1: Spatially Resolved Spectroscopy (SRS) for Tissue Oxygenation Index (TOI)
-
Instrumentation: A CW-NIRS system with at least one light source and two or more detectors.
-
Probe Placement: Position the probe on the tissue of interest, ensuring good contact for all optodes. The detectors should be placed at known, different distances from the source.
-
Data Acquisition:
-
Illuminate the tissue with NIR light at multiple wavelengths (e.g., 760 nm and 850 nm).
-
Record the intensity of the diffusely reflected light at each detector.
-
-
Data Analysis:
-
Calculate the light attenuation at each detector for each wavelength.
-
Determine the slope of the natural logarithm of the intensity (multiplied by the square of the source-detector distance) versus the source-detector distance.
-
This slope is linearly related to the absorption and reduced scattering coefficients.
-
Using diffusion theory and the measured slopes at multiple wavelengths, calculate the absolute concentrations of oxyhemoglobin (HbO2) and deoxyhemoglobin (HHb).
-
Calculate the Tissue Oxygenation Index (TOI) as: TOI = [HbO2] / ([HbO2] + [HHb]).
-
Protocol 2: Time-Domain (TD) NIRS for Absolute Optical Properties
-
Instrumentation: A TD-NIRS system with a picosecond pulsed laser source and a time-correlated single-photon counting (TCSPC) detector.
-
Probe Placement: Secure the source and detector fibers on the tissue surface at a fixed distance.
-
Data Acquisition:
-
Emit short pulses of NIR light into the tissue.
-
Measure the arrival times of the detected photons relative to the emitted pulse, creating a distribution of times of flight (DTOF) or temporal point spread function (TPSF).[14]
-
-
Data Analysis:
-
Fit the measured DTOF to a solution of the diffusion equation for a semi-infinite medium.
-
The fitting parameters will yield the absolute values of the absorption coefficient (µa) and the reduced scattering coefficient (µs').
-
Repeat the measurement at multiple wavelengths to determine the concentration of different chromophores using their known extinction coefficients.
-
Quantitative Data Summary
| Parameter | Typical Value Range in Biological Tissue | Notes |
| Absorption Coefficient (µa) | 0.01 - 0.5 cm⁻¹ | Varies with wavelength and tissue type.[16] |
| Reduced Scattering Coefficient (µs') | 5 - 20 cm⁻¹ | Generally decreases with increasing wavelength.[16] |
| Differential Pathlength Factor (DPF) | 3 - 7 | Dimensionless factor; depends on tissue, age, and wavelength. |
| Tissue Oxygenation Index (TOI) - Brain | 60 - 80% | Can vary based on physiological conditions.[8] |
| Tissue Oxygenation Index (TOI) - Muscle | 70 - 85% | Resting values; decreases with exercise. |
Visualizations
Caption: Workflow for Spatially Resolved Spectroscopy (SRS).
Caption: Comparison of Tissue Attenuation Correction Methods.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Beer–Lambert law for optical tissue diagnostics: current state of the art and the main limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 4. Generalized Beer-Lambert model for near-infrared light propagation in thick biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. [PDF] Generalized Beer–Lambert model for near-infrared light propagation in thick biological tissues | Semantic Scholar [semanticscholar.org]
- 7. Spectrally constrained approach of spatially resolved spectroscopy: towards a better estimate of tissue oxygenation [opg.optica.org]
- 8. Functional near infrared spectroscopy using spatially resolved data to account for tissue scattering: A numerical study and arm‐cuff experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Multi-channel multi-distance broadband near-infrared spectroscopy system to measure the spatial response of cellular oxygen metabolism and tissue oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OPG [opg.optica.org]
- 12. Frontiers | Frequency-Domain Techniques for Cerebral and Functional Near-Infrared Spectroscopy [frontiersin.org]
- 13. Review of recent advances in frequency-domain near-infrared spectroscopy technologies [Invited] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openfnirs.org [openfnirs.org]
- 15. ibib.waw.pl [ibib.waw.pl]
- 16. Dual-slope method for enhanced depth sensitivity in diffuse optical spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. physoc.org [physoc.org]
- 18. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 19. Dual-slope imaging in highly scattering media with frequency-domain near-infrared spectroscopy [opg.optica.org]
- 20. Strategies for absolute calibration of near infrared tomographic tissue imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative comparison of correction techniques for removing systemic physiological signal in functional near-infrared spectroscopy studies - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid in AkaLumine hydrochloride experiments
Welcome to the technical support center for AkaLumine hydrochloride experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or No Bioluminescent Signal
Possible Causes and Solutions:
-
Sub-optimal Substrate Concentration: The concentration of this compound may not be optimal for your specific cell type or experimental setup. While maximal signals can be achieved at low concentrations, it's crucial to perform a dose-response curve to determine the ideal concentration for your system.[1][2] In some cell lines, the signal reaches a maximum at lower concentrations (e.g., 2.5 μM) and does not increase further with higher concentrations.[1][3]
-
Incorrect Substrate Preparation or Storage: this compound solution should be prepared fresh whenever possible.[3] If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to inactivation.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen if possible.[1]
-
Poor Cell Permeability: Although this compound generally has high tissue-penetration, specific cell types might exhibit lower permeability.[1][2] Ensure adequate incubation time to allow for substrate uptake.
-
Low Luciferase Expression: The cells may have low expression levels of the luciferase reporter enzyme. Verify the expression and activity of the luciferase in your cell line using a standard positive control.
-
Presence of Inhibitors: Components in the cell culture media or assay buffer could be inhibiting the luciferase reaction. If possible, perform the assay in a simple buffer like PBS or serum-free media.[1]
Issue 2: High Background Signal
Possible Causes and Solutions:
-
Non-Specific Signal Generation: Administration of this compound has been reported to generate non-specific signals, particularly in vivo in naïve mice.[4][5] This is a known characteristic of the substrate. To mitigate this, it is crucial to include proper control groups (e.g., animals not expressing luciferase) to quantify the background signal.
-
Contamination: Bacterial or fungal contamination in cell cultures can sometimes produce a background signal. Ensure aseptic techniques are followed and regularly check cell cultures for contamination.
-
Autoluminescence of Assay Plates: Some types of microplates can exhibit autoluminescence. Use opaque-walled plates, preferably white for luminescence assays, to minimize background.
Issue 3: Inconsistent or Variable Results
Possible Causes and Solutions:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.
-
Inconsistent Substrate Addition: Use a multichannel pipette or an automated dispenser to add this compound to all wells simultaneously and consistently.
-
Timing of Measurement: The kinetics of the bioluminescent reaction can vary. For in vivo imaging, signal intensity can remain elevated for an extended period, with higher concentrations leading to a longer signal duration.[2] For in vitro assays, establish a stable signal window by performing a time-course experiment and take measurements within that window.
-
Repeated Freeze-Thaw Cycles: As mentioned previously, avoid repeated freezing and thawing of the this compound stock solution by preparing aliquots.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound powder should be stored at -20°C for up to 3 years.[3] Prepared stock solutions are best used immediately, but can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[1] Some suppliers recommend storage at -80°C.[6]
Q2: How do I prepare this compound solutions?
This compound is soluble in water and DMSO.[2][3] For a stock solution, it can be dissolved in deionized water or DMSO to a concentration of up to 40 mg/mL.[3] Sonication may be recommended to aid dissolution.[3] For working solutions, dilute the stock in PBS or serum-free cell culture medium.[1] Always protect the working solution from light.[1]
Q3: What are the potential toxic effects of this compound?
Toxicity has been reported in some animal studies, particularly affecting the skin and heart, which may be due to the acidity of the solution.[4][5] However, other studies using oral administration in flies observed no noticeable toxicity.[4] It is important to consider the administration route and dosage and to monitor for any adverse effects in your animal models.
Q4: At what wavelength should I measure the bioluminescent signal?
This compound in reaction with firefly luciferase emits near-infrared (NIR) light with a maximum emission wavelength (λmax) of approximately 677 nm.[1][2] This NIR emission allows for high tissue-penetration, making it ideal for deep-tissue imaging.[1][2]
Q5: What is the Michaelis constant (Km) of this compound for firefly luciferase?
The Km value for recombinant firefly luciferase (Fluc) is approximately 2.06 μM.[1]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solubility in Water | <40 mM | [2] |
| 25 mg/mL (Sonication recommended) | [3] | |
| Solubility in DMSO | 120 mg/mL (Sonication recommended) | [3] |
| Powder Storage | -20°C for 3 years | [3] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
| -80°C for 1 year (in solvent) | [3] |
Table 2: Recommended Concentrations for Experiments
| Experiment Type | Recommended Concentration | Source |
| In Vitro Cell-Based Assays | 1 - 100 µM (optimization recommended) | [1] |
| Signal can be maximal at concentrations as low as 2.5 µM | [1][3] | |
| 250 µM | [7] | |
| In Vivo Imaging (Intraperitoneal Injection) | 0.5 - 33 mM (100 µL injection volume) | [1] |
| 50 - 200 mg/kg | [3] | |
| 25 mg/kg | [7][8] | |
| 50 mg/kg | [9] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Bioluminescence Assay
-
Cell Preparation: Disperse and suspend cells in PBS or serum-free medium in a 96-well opaque-walled plate at a density of approximately 2x10^5 cells in 100 µL.[1]
-
Substrate Addition: Prepare a working solution of this compound. Add the substrate to the cells. It is recommended to also add ATP-Mg to a final concentration of 5 mM.[1]
-
Incubation: Incubate the plate at the desired temperature for a predetermined optimal time.
-
Measurement: Measure the bioluminescence using a plate reader or a bioluminescence imaging system.
Protocol 2: In Vivo Bioluminescence Imaging
-
Animal and Tumor Model Preparation: Inject tumor cells expressing luciferase into the mice either subcutaneously or via other desired routes.[1]
-
Substrate Administration: Prepare the this compound solution. Inject the substrate intraperitoneally into the mice.[1][3]
-
Imaging: Anesthetize the mice and place them in an in vivo imaging system. Detect the bioluminescent signal approximately 15 minutes after substrate injection.[1] The imaging window can be adjusted based on experimental needs.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 4. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1176235-08-7(no salt)・Aka Lumine n-Hydrochloride・012-26701・012-26706・018-26703・016-26704[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
Optimizing imaging time points after AkaLumine hydrochloride injection
Welcome to the technical support center for AkaLumine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo imaging experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during imaging experiments with this compound.
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Bioluminescent Signal | 1. Suboptimal Imaging Time: The imaging window may not align with the peak of the bioluminescent signal. 2. Incorrect Substrate Concentration: The concentration of this compound may be too low for a robust signal. 3. Poor Substrate Delivery: Issues with the injection (e.g., intraperitoneal vs. intravenous) can affect bioavailability. 4. Low Luciferase Expression: The target cells or tissues may have low expression levels of the luciferase enzyme. 5. Inactive Substrate: Improper storage or handling of this compound can lead to degradation. | 1. Optimize Imaging Time: Perform a time-course experiment to determine the peak signal emission for your specific model (see Experimental Protocols section below). 2. Adjust Concentration: While this compound can produce strong signals at low concentrations, consider titrating the dose. Doses can range from 25 mg/kg to 200 mg/kg.[1][2] 3. Verify Injection Route: Ensure the administration route is appropriate for your model and allows for efficient delivery to the target tissue. Intravenous injection may lead to a faster and higher peak signal compared to intraperitoneal injection.[3] 4. Confirm Luciferase Expression: Validate luciferase expression in your cells or tissues using in vitro assays or other methods. 5. Proper Handling: Store this compound at -80°C and protect it from light.[4] Prepare solutions fresh before use.[1] |
| High Background Signal | 1. Autoluminescence: Some tissues can emit a faint background signal. 2. Non-specific Signal: this compound has been reported to cause non-specific signals, particularly in the liver.[5][6] 3. Substrate Dose Too High: An excessively high concentration of the substrate may contribute to background noise. | 1. Image Untreated Controls: Always include a control group of animals that have not received luciferase-expressing cells but are injected with this compound to establish a baseline for background signal. 2. Region of Interest (ROI) Analysis: Use imaging software to define ROIs and subtract the background signal from the signal of interest. 3. Optimize Substrate Dose: If high background is an issue, try reducing the concentration of this compound. |
| Signal Varies Greatly Between Animals | 1. Inconsistent Injection: Variations in the volume or location of the injection can lead to different absorption rates. 2. Biological Variability: Differences in animal physiology, tumor size, or cell engraftment can cause signal variation. 3. Timing Inconsistency: Imaging at slightly different times post-injection can lead to variability, especially if not at the signal plateau. | 1. Standardize Injection Technique: Ensure consistent and accurate administration of this compound for all animals. 2. Increase Group Size: A larger sample size can help to account for biological variability. Normalize the signal to a baseline measurement if possible. 3. Adhere to a Strict Timeline: Inject and image each animal at precisely the same time points. |
| Rapid Signal Decay | 1. Fast Substrate Metabolism: The substrate may be quickly cleared from the system. 2. Luciferase Inhibition: Byproducts of the luciferase reaction can sometimes inhibit the enzyme. | 1. Characterize Signal Kinetics: Understand the signal decay profile for your model by imaging at multiple time points after the peak. This compound has a relatively long half-life of about 40 minutes in serum, which should provide a stable signal.[5][7] 2. Use a Stable Luciferase: If using an engineered luciferase, ensure it is optimized for stable and prolonged signal output. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal imaging time point after this compound injection?
The optimal imaging time can vary depending on the animal model, the target tissue, the route of administration, and the specific luciferase being used. However, a general characteristic of this compound is its prolonged signal emission.[7] For many applications, imaging is performed around 15-30 minutes after intraperitoneal injection.[8][9][10] To determine the precise optimal window for your experiment, it is highly recommended to perform a kinetic study as detailed in the "Experimental Protocol for Optimizing Imaging Time Points" section below.
Q2: How does the signal kinetics of this compound compare to D-luciferin?
This compound generally exhibits a more stable and prolonged signal compared to D-luciferin.[7] It also has a longer half-life in serum (approximately 40 minutes).[5][7] This extended signal can be advantageous for acquiring images without significant influence from the exact acquisition time.[7]
Q3: What factors can influence the optimal imaging time?
Several factors can affect the pharmacokinetics and signal dynamics of this compound:
-
Route of Administration: Intravenous (IV) injection typically leads to a faster peak signal compared to intraperitoneal (IP) injection.[3]
-
Target Tissue/Organ: The blood flow and permeability of the target tissue will influence how quickly the substrate reaches the luciferase-expressing cells.
-
Animal Model: The species, strain, age, and health status of the animal can affect metabolism and clearance rates.
-
Luciferase Variant: While this compound is compatible with native firefly luciferase, it is often paired with the engineered luciferase, Akaluc, for significantly brighter signals.[2][11] The specific enzyme kinetics can influence the light output over time.
Q4: Can I image the same animal multiple times after a single injection of this compound?
Yes, due to its relatively stable and prolonged signal, it is possible to acquire images at multiple time points after a single injection to study dynamic processes.[7]
Experimental Protocols
Experimental Protocol for Optimizing Imaging Time Points
This protocol provides a detailed methodology for determining the optimal imaging window for your specific experimental setup.
Objective: To determine the time of peak bioluminescence and the duration of the signal plateau after this compound administration.
Materials:
-
Animals with luciferase-expressing cells.
-
This compound.
-
Sterile PBS or saline for reconstitution.
-
In vivo imaging system (e.g., IVIS).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the imaging chamber.
-
Baseline Imaging: Acquire a baseline image before injecting the substrate to assess for any autoluminescence.
-
Substrate Preparation: Prepare a fresh solution of this compound in sterile PBS or saline. A common concentration is 30 mM.[9][11]
-
Substrate Administration: Inject the prepared this compound solution into the animal. A typical dose is 150 mg/kg for D-luciferin, while for this compound, doses as low as 25 mg/kg have been used effectively.[2]
-
Kinetic Imaging: Immediately after injection, begin acquiring a series of images at regular intervals. For example:
-
Every 2 minutes for the first 30 minutes.[2]
-
Then every 10 minutes for the next 90 minutes.
-
Followed by images at 3, 6, and 24 hours to observe the full decay.
-
-
Data Analysis:
-
Use the imaging software to draw a Region of Interest (ROI) over the area of expected signal and a background ROI.
-
Quantify the bioluminescent signal (in photons/sec/cm²/sr) for each time point.
-
Plot the signal intensity versus time to visualize the kinetic curve.
-
-
Determine Optimal Window: Identify the time of peak signal emission and the duration of the plateau phase where the signal remains relatively stable. This window is your optimal time for imaging in subsequent experiments.
Data Presentation
Table 1: Comparison of Bioluminescent Substrates
| Parameter | This compound | D-luciferin |
| Peak Emission Wavelength | ~677 nm (Near-Infrared)[7][12] | ~560 nm (Yellow-Green) |
| Tissue Penetration | High[7][12] | Low to Moderate |
| Relative Signal Intensity | Significantly higher, >40-fold higher at 1 mM concentration.[7] | Standard |
| Serum Half-life | ~40 minutes[5][7] | Shorter |
| Water Solubility | High (<40 mM)[7] | Moderate |
| Typical In Vivo Dose | 25-200 mg/kg[1][2] | 150 mg/kg |
Visualizations
Caption: Workflow for optimizing imaging time points.
Caption: Factors influencing the optimal imaging time.
References
- 1. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 2. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. 1176235-08-7(no salt)・Aka Lumine n-Hydrochloride・012-26701・012-26706・018-26703・016-26704[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. electronicspecifier.com [electronicspecifier.com]
AkaLumine Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for AkaLumine, the near-infrared luciferin (B1168401) analog for highly sensitive in vivo bioluminescence imaging. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to diet and animal physiology.
Frequently Asked Questions (FAQs)
Q1: What is AkaLumine and how does it differ from D-luciferin?
AkaLumine is a synthetic luciferin analog that, when reacting with firefly luciferase (Fluc), produces bioluminescence in the near-infrared (NIR) range, with a peak emission around 677 nm.[1][2] This is a significant advantage over D-luciferin, which emits light in the yellow-green spectrum (~560 nm). The longer wavelength of light produced by AkaLumine is less absorbed and scattered by tissues, allowing for significantly more sensitive detection of signals from deep tissues.[1][3] Studies have shown that AkaLumine can produce a signal that is over 40-fold higher than that of D-luciferin when imaging subcutaneous tumors.[1]
Q2: What are the main advantages of using AkaLumine for in vivo imaging?
The primary advantages of AkaLumine include:
-
Deep tissue imaging: Its near-infrared emission allows for superior tissue penetration, enabling the visualization of cells and processes deep within the body with higher sensitivity.[1][2]
-
High sensitivity: AkaLumine can generate a significantly brighter signal compared to D-luciferin, allowing for the detection of smaller numbers of cells.[4][5]
-
Low substrate concentration: Optimal signal can be achieved with lower concentrations of AkaLumine compared to D-luciferin.[1]
-
Compatibility: It is compatible with standard firefly luciferase, meaning you can use it with your existing cell lines expressing Fluc.[1]
Q3: Is a special diet required for animals being imaged with AkaLumine?
Yes, it is highly recommended to use a purified, alfalfa-free diet for several days leading up to and during the imaging period. Standard rodent chow often contains alfalfa, which is high in chlorophyll (B73375). Chlorophyll and its metabolites can cause significant autofluorescence in the abdominal region, which can interfere with the detection of the bioluminescent signal, even though AkaLumine emits in the NIR spectrum.[6][7][8][9] Switching to an alfalfa-free diet minimizes this background signal, thereby improving the signal-to-noise ratio of your imaging data.[6][7][8]
Troubleshooting Guide
Issue 1: High Background Signal or Poor Signal-to-Noise Ratio
Possible Cause:
-
Diet-induced autofluorescence: The most common cause of high background in the abdominal region is autofluorescence from chlorophyll in the animal's diet.[6][7][8][9]
-
Sub-optimal imaging parameters: Incorrect filter selection or exposure times can contribute to poor image quality.
-
Animal physiology: Inflammation or other physiological stressors can sometimes lead to non-specific light emission.
Solutions:
-
Dietary Modification:
-
Imaging Parameter Optimization:
-
Use an appropriate emission filter for the near-infrared wavelength of AkaLumine (e.g., >660 nm).
-
Optimize the exposure time to maximize the signal from your target while minimizing background noise.
-
Always include a group of control animals that have not received the luciferase-expressing cells but are administered AkaLumine to establish a baseline background signal.
-
Issue 2: Weak or No Bioluminescent Signal
Possible Cause:
-
Insufficient substrate delivery: The administered dose of AkaLumine may not be reaching the target cells at a high enough concentration.
-
Low luciferase expression: The target cells may have low or no expression of firefly luciferase.
-
Timing of imaging: The image acquisition may be happening before or after the peak of the bioluminescent signal.
-
Animal physiology: Factors such as poor circulation or rapid substrate metabolism can affect signal intensity.
Solutions:
-
Verify Luciferase Expression:
-
Confirm the luciferase activity of your cells in vitro before implanting them into animals.
-
-
Optimize AkaLumine Administration and Imaging Time:
-
The peak signal time can vary depending on the route of administration and the location of the target cells. It is recommended to perform a kinetic study by imaging at multiple time points after AkaLumine injection (e.g., every 5-10 minutes for up to an hour) to determine the optimal imaging window for your specific model.
-
AkaLumine has a longer serum half-life (around 40 minutes) compared to D-luciferin, which may result in a more sustained signal.[1]
-
-
Adjust AkaLumine Dose:
-
While AkaLumine is effective at lower concentrations than D-luciferin, you may need to optimize the dose for your specific animal model and cell line.
-
Experimental Protocols
Protocol 1: Animal Diet Acclimatization for Reduced Autofluorescence
-
Diet Selection: Procure a purified, alfalfa-free rodent diet.
-
Acclimatization Period: At least 7 days prior to the first imaging session, switch the animals from their standard chow to the purified diet.
-
Housing: Ensure that the cages, bedding, and any enrichment materials are clean and free of any residual standard chow.
-
Monitoring: Monitor the animals for any changes in weight or behavior during the diet transition.
-
Maintenance: Continue to feed the animals the purified diet for the entire duration of the imaging study.
Protocol 2: In Vivo Bioluminescence Imaging with AkaLumine
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
AkaLumine Preparation: Dissolve AkaLumine-HCl in sterile PBS or saline to the desired concentration.
-
AkaLumine Administration: Inject the AkaLumine solution into the animal. The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) should be optimized for the specific experimental model.
-
Image Acquisition:
-
Place the animal in the imaging chamber of the in vivo imaging system.
-
Acquire images using an open emission filter or a filter appropriate for near-infrared light (e.g., >660 nm).
-
To determine the peak signal, acquire a series of images at different time points after substrate injection (e.g., every 3-5 minutes for 30-60 minutes).
-
-
Image Analysis:
-
Use the imaging system's software to quantify the bioluminescent signal from the region of interest (ROI).
-
Subtract the background signal measured from a control animal or an ROI in a non-target area.
-
Quantitative Data Summary
| Parameter | D-luciferin | AkaLumine | Reference |
| Peak Emission Wavelength | ~560 nm | ~677 nm | [1][2] |
| Relative Signal in Deep Tissue | 1x | >40x | [1] |
| Typical In Vivo Dose | 150 mg/kg | 30-100 mg/kg | [1][10] |
| Serum Half-life | Shorter | ~40 minutes | [1] |
Visualizations
AkaLumine Signaling Pathway
Caption: Biochemical reaction of AkaLumine with Firefly Luciferase.
Experimental Workflow for In Vivo Imaging
Caption: Standard workflow for in vivo bioluminescence imaging.
Troubleshooting Logic for Weak Signal
Caption: Decision tree for troubleshooting a weak bioluminescent signal.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 4. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. inotiv.com [inotiv.com]
- 7. labdiet.com [labdiet.com]
- 8. labdiet.com [labdiet.com]
- 9. Diet and abdominal autofluorescence detected by in vivo fluorescence imaging of living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Addressing solubility issues of AkaLumine hydrochloride on the bench
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AkaLumine hydrochloride. Our aim is to help you resolve common solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a synthetic analog of D-luciferin used as a substrate for firefly luciferase (Fluc) in bioluminescence imaging (BLI).[1][2] Its key advantage is the production of near-infrared (NIR) light (λmax ≈ 677 nm) upon reaction with luciferase.[3][1] This longer wavelength light penetrates tissues more effectively than the light produced by D-luciferin, allowing for highly sensitive detection of targets in deep tissues.[1][2] The hydrochloride salt form was specifically developed to enhance its water solubility compared to its predecessor, AkaLumine.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several common laboratory solvents. Deionized water and dimethyl sulfoxide (B87167) (DMSO) are the most frequently recommended solvents for preparing stock solutions.[3][4] It is also soluble in saline.[2] For in vivo applications, specific formulations like a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.[4][5]
Q3: I am having trouble dissolving this compound. What should I do?
Difficulty in dissolving this compound can often be resolved with sonication.[4][5] Gentle warming (e.g., to 60°C) can also be employed, particularly when using DMSO.[5] It is crucial to ensure the solvent is of high purity (e.g., ultra-pure water) and to protect the compound from light during and after dissolution.[3][5]
Q4: Can I store this compound solutions?
It is generally recommended to prepare this compound solutions fresh for immediate use.[4] If storage is necessary, stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[3][4][5] Avoid repeated freeze-thaw cycles. The stability of the solution will depend on the solvent used and storage conditions.
Troubleshooting Guide
This guide addresses specific solubility issues you may encounter on the bench.
Issue 1: Incomplete Dissolution in Aqueous Solutions
If you observe particulate matter or cloudiness after attempting to dissolve this compound in water or buffer, follow these steps:
Troubleshooting Workflow:
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Fluorescein analogs | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Selection of appropriate filters for AkaLumine hydrochloride imaging
This guide provides researchers, scientists, and drug development professionals with technical support for selecting the appropriate filters for imaging with AkaLumine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it advantageous for in vivo imaging?
This compound is a synthetic luciferin (B1168401) analog that, when combined with firefly luciferase (FLuc) or the engineered Akaluc, generates a bioluminescent signal.[1][2] Its primary advantage lies in its near-infrared (NIR) light emission, which peaks at approximately 675-677 nm.[1][2][3] This wavelength falls within the "optical window" of biological tissues, where light absorption by molecules like hemoglobin and water is minimal.[1][4][5] This property allows for significantly better tissue penetration, enabling more sensitive detection of signals from deep tissues compared to traditional substrates like D-luciferin, which emits light around 562 nm.[1][3][6] The system combining AkaLumine with the Akaluc enzyme, known as AkaBLI, can produce a signal 100 to 1,000 times brighter than conventional systems in vivo.[1][4]
Q2: What is the optimal filter setting for detecting the this compound signal?
The choice of filter depends on the experimental goal. There are two primary approaches:
-
Open Emission Filter: For maximizing signal detection and quantifying total photon flux, using the "Open" or no filter setting is common.[3][7][8] This allows the detector to capture all emitted light from the reaction, which is ideal for detecting the maximum possible signal, especially from weak sources.
-
Bandpass Emission Filter: For applications requiring higher specificity, reduction of background noise, or spectral separation, a bandpass filter centered around the emission peak is recommended.[3][9] A filter such as 680 ± 10 nm is a typical choice that effectively isolates the peak AkaLumine signal.[3][4]
Q3: When should I use a specific bandpass filter instead of the "Open" setting?
While the "Open" setting captures the maximum signal, a bandpass filter is preferable in the following scenarios:
-
Minimizing Background Noise: Although bioluminescent background is typically low, a bandpass filter can help reduce any potential noise from the animal, diet (e.g., chow fluorescence), or environment.[7][10]
-
Multispectral Imaging or 3D Localization: When attempting to differentiate the AkaLumine signal from another light source (e.g., a second bioluminescent reporter or a fluorescent probe) or when performing 3D reconstruction of the signal source, multiple specific bandpass filters are necessary.[3] For example, a study used a combination of 660±10 nm, 680±10 nm, and 700±10 nm filters for 3D imaging.[3]
-
Confirming Signal Specificity: Using a filter matched to AkaLumine's emission peak helps confirm that the detected signal is indeed from the specific bioluminescent reaction and not from an artifact.
Data Summary: Substrate and Filter Characteristics
The table below summarizes the key spectral properties of this compound compared to the conventional D-luciferin substrate and provides recommended filter settings.
| Feature | This compound | D-luciferin |
| Enzyme | Firefly Luciferase (FLuc), Akaluc | Firefly Luciferase (FLuc) |
| Peak Emission Wavelength (λmax) | ~677 nm[1][2][3] | ~562 nm[1][3] |
| Spectral Range | Near-Infrared (NIR)[4][5] | Visible (Yellow-Green)[1] |
| Recommended "Open" Setting | Yes, for maximum signal detection[3] | Yes, for maximum signal detection |
| Recommended Bandpass Filter | 680 ± 10 nm[3][4] | 560 ± 10 nm |
| Primary Advantage | High tissue penetration for deep-tissue imaging[1][3][6] | Widely used standard |
Experimental Protocol: Validating the Optimal Emission Filter
This protocol provides a step-by-step guide to determine the best filter setting for your specific experimental model.
Objective: To compare the signal-to-background ratio of this compound bioluminescence using an "Open" emission setting versus a specific bandpass filter.
Materials:
-
Cells or animal model expressing luciferase (e.g., FLuc or Akaluc)
-
This compound substrate[11]
-
Positive control (e.g., animal with a known, strong bioluminescent tumor)[7]
-
Negative control (e.g., wild-type animal not expressing luciferase)[7]
-
Bandpass filter appropriate for AkaLumine (e.g., 680 ± 10 nm)
Procedure:
-
Prepare Subjects: Prepare the positive and negative control animals for imaging. For the positive control, administer this compound via the appropriate route (e.g., intraperitoneal injection of 25 mg/kg).[11] Wait for the recommended time for the substrate to distribute and the signal to peak (typically 15-20 minutes).[2][11]
-
First Acquisition (Open Filter):
-
Place the anesthetized animal(s) in the imaging chamber.
-
Set the imaging software to use the "Open" emission filter.[3]
-
Optimize acquisition settings (exposure time, binning, f-stop). For initial experiments, an auto-exposure setting is recommended.[10] A typical starting point could be a 1-minute exposure, medium/large binning, and f/stop of 1.[11]
-
Acquire the bioluminescent image.
-
-
Second Acquisition (Bandpass Filter):
-
Without moving the animal, change the emission filter setting in the software to the selected bandpass filter (e.g., 680 ± 10 nm).
-
Keep all other acquisition settings (exposure time, binning, f-stop) identical to the first acquisition to ensure a direct comparison.
-
Acquire the second bioluminescent image.
-
-
Data Analysis:
-
Using the analysis software, draw a Region of Interest (ROI) over the signal-emitting area on the positive control in both images.
-
Measure the total photon flux (photons/second) or radiance (photons/s/cm²/sr) within this ROI for both filter settings.
-
Draw a background ROI over a non-signal area on the same animal (or on the negative control animal). Measure the background signal for both filter settings.
-
Calculate the Signal-to-Background Ratio (SBR) for each filter setting: SBR = (Signal from Positive ROI) / (Signal from Background ROI).
-
-
-
The "Open" filter setting will likely yield a higher absolute signal.
-
Compare the SBR for both settings. The setting that provides the highest SBR is optimal for distinguishing your specific signal from noise. For most deep-tissue applications, the bandpass filter will improve SBR despite a lower total photon count.
-
Diagrams: Workflows and Logic
Caption: Workflow for selecting an emission filter for AkaLumine imaging.
References
- 1. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. biorxiv.org [biorxiv.org]
- 9. optolongfilter.com [optolongfilter.com]
- 10. Guidance – Preclinical Imaging & Testing [preclinical-imaging.mit.edu]
- 11. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Kinetic Differences Between AkaLumine and D-luciferin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bioluminescent imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively manage the kinetic differences between AkaLumine and D-luciferin in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinetic differences between AkaLumine and D-luciferin?
A1: The primary kinetic differences lie in their interaction with firefly luciferase (Fluc), resulting in distinct light emission properties. AkaLumine generally exhibits a higher affinity for Fluc, leading to a brighter signal at lower concentrations compared to D-luciferin.[1][2] D-luciferin, on the other hand, often produces a more sustained signal over a longer period.
Q2: Why am I seeing a weaker signal with D-luciferin compared to AkaLumine at the same concentration?
A2: This is expected due to the lower Michaelis-Menten constant (Km) of AkaLumine, indicating a higher affinity for the luciferase enzyme.[1] Consequently, the enzyme becomes saturated at a lower AkaLumine concentration, leading to a more intense initial signal. To achieve a comparable signal intensity with D-luciferin, a significantly higher concentration is often required.[1]
Q3: My bioluminescent signal is decaying too quickly when using AkaLumine. How can I address this?
A3: The rapid decay of the AkaLumine signal is a known characteristic due to its efficient enzymatic conversion. To manage this, consider the following:
-
Optimize imaging time: Capture images at the peak of light emission, which occurs sooner for AkaLumine than for D-luciferin.
-
Substrate concentration: While AkaLumine is potent at low concentrations, excessively high concentrations can lead to substrate inhibition and a faster decline in signal.[1] Experiment with a lower concentration range.
-
Enzyme concentration: Ensure that the amount of luciferase expressed in your system is not the limiting factor.
Q4: I am observing a high background signal in the liver when using AkaLumine in vivo. What causes this and how can I mitigate it?
A4: Several studies have reported a non-specific background signal in the liver with AkaLumine administration, even in the absence of luciferase expression.[2][3][4][5] This can be attributed to the biodistribution and potential metabolism of AkaLumine. To mitigate this:
-
Include negative controls: Always include animals that have not been administered luciferase-expressing cells to quantify the background signal.
-
Optimize dosage: Use the lowest effective concentration of AkaLumine to minimize non-specific signal.
-
Alternative substrates: If the liver background is a significant issue for your specific application, consider using D-luciferin or another analog with a different biodistribution profile.
Q5: Is there a difference in the light emission spectrum between AkaLumine and D-luciferin, and why is this important?
A5: Yes, there is a significant difference. D-luciferin emits light with a maximum wavelength (λmax) of approximately 562 nm (yellow-green).[1] In contrast, AkaLumine produces a near-infrared (NIR) signal with a λmax of around 677 nm.[1][6] This red-shifted emission from AkaLumine is crucial for deep-tissue in vivo imaging because light in the NIR spectrum is less absorbed and scattered by biological tissues like hemoglobin and melanin, allowing for more sensitive detection of signals from deep within the body.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or No Signal with AkaLumine | 1. Sub-optimal substrate concentration. | 1. Titrate AkaLumine concentration. Unlike D-luciferin, lower concentrations can be more effective.[1] |
| 2. Incorrect imaging window. | 2. Image earlier after substrate administration, as the AkaLumine signal peaks and decays faster.[8] | |
| 3. Low luciferase expression. | 3. Verify luciferase expression levels using an in vitro assay or an alternative reporter. | |
| High Variability Between Replicates | 1. Inconsistent substrate preparation. | 1. Ensure AkaLumine or D-luciferin is fully dissolved and at the correct concentration before each use. |
| 2. Pipetting errors. | 2. Use calibrated pipettes and prepare a master mix for replicate wells. | |
| 3. Cell health and density variations. | 3. Ensure uniform cell seeding and viability across all wells or animals. | |
| Unexpected Signal Kinetics | 1. Substrate inhibition with AkaLumine. | 1. Reduce the concentration of AkaLumine to avoid potential product inhibition effects.[1] |
| 2. Different biodistribution in vivo. | 2. Characterize the pharmacokinetic profile of each substrate in your specific animal model. | |
| Signal Saturation | 1. Excessive luciferase expression. | 1. Reduce the number of cells or the amount of luciferase plasmid transfected. |
| 2. Detector saturation on the imaging system. | 2. Decrease the exposure time or use a neutral density filter. |
Quantitative Data Summary
The following table summarizes the key kinetic parameters for AkaLumine and D-luciferin with firefly luciferase.
| Parameter | AkaLumine | D-luciferin | Reference |
| Emission Maximum (λmax) | ~677 nm | ~562 nm | [1] |
| Michaelis-Menten Constant (Km) | 118 µM | 6.76 µM | [8][9] |
| Relative Quantum Yield | Higher | Lower | [9] |
| Optimal In Vivo Concentration | Lower (e.g., 1 mM) | Higher (e.g., 33 mM) | [1] |
Experimental Protocols
Protocol 1: In Vitro Luciferase Assay to Compare Substrate Kinetics
-
Cell Culture: Plate cells expressing firefly luciferase in a white-walled, clear-bottom 96-well plate and incubate until they reach the desired confluency.
-
Reagent Preparation:
-
Prepare stock solutions of D-luciferin (e.g., 30 mg/mL in sterile, Ca2+/Mg2+-free DPBS) and AkaLumine-HCl (e.g., 10 mM in sterile water). Protect from light and store at -20°C.
-
On the day of the experiment, prepare a serial dilution of each substrate in the appropriate assay buffer.
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the prepared substrate solutions to the respective wells.
-
Immediately place the plate in a luminometer.
-
-
Data Acquisition:
-
Measure the luminescence signal at regular intervals (e.g., every 2 minutes for 60 minutes) to determine the peak signal and decay kinetics for each substrate.
-
-
Data Analysis:
-
Plot the relative light units (RLU) over time for each substrate concentration.
-
Calculate the Vmax and Km using a Lineweaver-Burk plot or non-linear regression analysis.[1]
-
Protocol 2: In Vivo Bioluminescence Imaging
-
Animal Preparation: Anesthetize the animal (e.g., mouse) bearing luciferase-expressing cells using isoflurane.
-
Substrate Administration:
-
For D-luciferin, administer a solution of 15 mg/mL intraperitoneally (IP) at a dose of 150 mg/kg.[10]
-
For AkaLumine-HCl, administer a solution of 1-5 mM IP.
-
-
Imaging:
-
Place the animal in a light-tight imaging chamber.
-
For D-luciferin, begin imaging approximately 10-15 minutes after IP injection.[10]
-
For AkaLumine, begin imaging within 5-10 minutes after IP injection.
-
Acquire images using an appropriate filter for the emission spectrum of each substrate (e.g., open filter for D-luciferin, >660 nm filter for AkaLumine).
-
-
Data Analysis:
-
Define a region of interest (ROI) over the area of expected signal.
-
Quantify the photon flux (photons/second/cm²/steradian) within the ROI.
-
Compare the signal intensity and biodistribution between the two substrates.
-
Visualizations
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for noninvasive imaging of hematopoietic reconstitution in live mice using Akaluc bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.duke.edu [sites.duke.edu]
Validation & Comparative
A Comparative Analysis of AkaLumine Hydrochloride and CycLuc1 for Enhanced Bioluminescence Imaging
In the realm of in vivo bioluminescence imaging (BLI), the quest for brighter, more sensitive, and deeper-penetrating signals is perpetual. While D-luciferin has long been the standard substrate for firefly luciferase (Fluc), a new generation of synthetic luciferins is pushing the boundaries of what is achievable in preclinical research. This guide provides a detailed comparative analysis of two prominent synthetic luciferins, AkaLumine hydrochloride and CycLuc1, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics, supported by experimental data.
At a Glance: Key Performance Metrics
| Feature | This compound | CycLuc1 | D-luciferin (for reference) |
| Peak Emission Wavelength | ~677 nm (Near-Infrared)[1][2][3][4][5] | ~599-604 nm[4][6] | ~562 nm[4] |
| Solubility | High water solubility (>10 mg/mL)[1][3][7] | Lower water solubility (max concentration of 5 mM mentioned)[1] | Generally soluble in water |
| Deep Tissue Imaging | Superior performance due to NIR emission and high signal intensity[1][3][4][8] | Improved performance over D-luciferin, particularly in brain imaging[9][10][11][12][13] | Limited by light scattering and absorption by tissues[4] |
| Signal Intensity | Strong signal even at low concentrations, over 40-fold higher signal than D-luciferin in some models[1][8] | >10-fold higher signal than D-luciferin at equivalent doses[9] | Standard baseline |
| Brain Imaging | Efficient brain distribution[5] | Blood-brain barrier permeable, enabling sensitive brain imaging[6][9][10][11][12][13] | Limited brain distribution[10][13] |
| Km for Fluc | 2.06 µM[5][14][15] | 0.1 µM[10] | 6.76 µM[10] |
| Special Considerations | Can be paired with Akaluc luciferase for the "AkaBLI" system, boosting signal 100-1,000 fold.[2][7] High background signals in the liver have been reported in some studies.[5][8] | Higher lipophilicity compared to D-luciferin.[10][12] | The established standard, widely used but with limitations in sensitivity and deep-tissue imaging.[1][4][9] |
Delving Deeper: A Head-to-Head Comparison
Light Emission and Deep Tissue Penetration
This compound distinguishes itself with a significantly red-shifted light emission in the near-infrared (NIR) spectrum, peaking at approximately 677 nm.[1][2][3][4][5] This is a critical advantage for in vivo imaging, as light in the NIR window is less susceptible to absorption by biological tissues like hemoglobin and water, resulting in superior tissue penetration.[2][3] Experimental data demonstrates that AkaLumine-HCl bioluminescence can have 5- to 8.3-fold higher penetration through tissue slices compared to D-luciferin.[1][3]
CycLuc1 also offers a red-shifted emission compared to D-luciferin, with a peak around 599-604 nm.[4][6] While this is an improvement over D-luciferin, it does not fall within the optimal NIR window to the same extent as AkaLumine-HCl. Consequently, for imaging targets deep within the body, AkaLumine-HCl generally provides a significant advantage in detection sensitivity.[1][3][4][8] In a lung cancer mouse model, AkaLumine-HCl demonstrated significantly increased detection sensitivity of lung tumors compared to both D-luciferin and CycLuc1.[3]
Signal Intensity and Substrate Kinetics
Both synthetic luciferins offer a substantial increase in light output compared to D-luciferin. CycLuc1 can produce a more than 10-fold higher bioluminescent signal than D-luciferin at equivalent doses.[9] It also exhibits a much lower Michaelis constant (Km) for firefly luciferase (0.1 µM for CycLuc1 vs. 6.76 µM for D-luciferin), indicating a higher affinity for the enzyme.[10]
AkaLumine-HCl also demonstrates a strong signal, which is notably less concentration-dependent than D-luciferin and CycLuc1 in some cancer cell models, generating a robust signal even at low concentrations.[8] This has been attributed to increased cell-membrane permeability.[8] Its Km for recombinant Fluc protein is reported to be 2.06 µM.[5][14][15] In some models, AkaLumine-HCl has been shown to produce a signal over 40-fold higher than that of D-luciferin at the same intraperitoneal doses.[8]
Specialized Applications: Brain and Cancer Imaging
CycLuc1 has been highlighted for its efficacy in brain imaging.[9][10][11][12][13] Its increased lipophilicity and ability to cross the blood-brain barrier allow for sensitive detection of luciferase-expressing cells within the brain, an application where D-luciferin is notoriously limited.[9][10][12][13]
AkaLumine-HCl, with its superior deep-tissue penetration, is also highly effective for brain imaging and for detecting deep-seated tumors and metastases.[1][5][8] The combination of AkaLumine-HCl with the engineered Akaluc luciferase, known as the AkaBLI system, can amplify the bioluminescence signal by 100 to 1,000 times, enabling visualization of biological processes at even greater depths and with higher clarity.[7]
Experimental Methodologies
The following are generalized protocols for the use of this compound and CycLuc1 in common experimental settings, based on descriptions in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Cell-Based Assays
-
Cell Preparation: Plate cells expressing firefly luciferase in a 96-well plate.
-
Substrate Preparation: Prepare stock solutions of this compound or CycLuc1 in an appropriate solvent (e.g., water or DMSO). Dilute to the desired working concentration in cell culture medium or a suitable buffer.
-
Assay: Add the luciferin (B1168401) solution to the cells. For this compound, ATP may also be added to the reaction mixture.
-
Data Acquisition: Immediately measure the bioluminescence signal using a plate reader or an in vivo imaging system.
In Vivo Bioluminescence Imaging in Animal Models
-
Animal Preparation: Anesthetize the animal bearing luciferase-expressing cells or tissues.
-
Substrate Administration: Administer this compound or CycLuc1 via an appropriate route, typically intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Imaging: Place the animal in a light-tight imaging chamber of a BLI system.
-
Data Acquisition: Acquire images at various time points post-injection to determine the peak signal. The imaging system will detect and quantify the photon emission.
Visualizing the Process
Bioluminescence Reaction Pathway
The fundamental mechanism for both this compound and CycLuc1 is the firefly luciferase-catalyzed oxidation reaction, which produces light.
Caption: Luciferase-catalyzed reaction with luciferin analogs.
General In Vivo Imaging Workflow
The typical workflow for performing in vivo bioluminescence imaging with either substrate is a straightforward process.
Caption: Standard workflow for in vivo bioluminescence imaging.
Conclusion
Both this compound and CycLuc1 represent significant advancements over D-luciferin for in vivo bioluminescence imaging. The choice between them will likely depend on the specific research application.
-
This compound is the substrate of choice for applications requiring the highest sensitivity in deep-tissue imaging, owing to its near-infrared emission. Its high signal intensity at low concentrations is also a major advantage.
-
CycLuc1 is a robust and sensitive substrate that has demonstrated particular utility in brain imaging due to its ability to penetrate the blood-brain barrier effectively.
For researchers aiming to push the limits of detection in deep tissues, this compound, especially when paired with Akaluc luciferase, offers unparalleled performance. For studies focused on the central nervous system, CycLuc1 provides a reliable and sensitive alternative to D-luciferin. Ultimately, the empirical validation of each substrate in the specific biological model of interest is recommended to achieve optimal results.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. electronicspecifier.com [electronicspecifier.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 8. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayo.edu [mayo.edu]
- 12. researchgate.net [researchgate.net]
- 13. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | Fluorescein analogs | TargetMol [targetmol.com]
Validating AkaLumine Hydrochloride Imaging: A Comparative Guide with Histological Correlation
For researchers and scientists in drug development and preclinical studies, the ability to accurately and sensitively monitor biological processes in vivo is paramount. Bioluminescence imaging (BLI) has become a cornerstone for these applications. The development of AkaLumine hydrochloride (AkaLumine-HCl), a synthetic luciferin (B1168401) analog, in conjunction with the engineered AkaLuc luciferase, has significantly advanced the capabilities of BLI. This guide provides an objective comparison of the AkaLumine/AkaLuc system with other alternatives, supported by experimental data, and details the critical step of validating imaging findings with gold-standard histological analysis.
Performance Comparison: AkaLumine-HCl vs. Alternatives
AkaLumine-HCl was developed to overcome key limitations of the traditional D-luciferin substrate used with firefly luciferase (Fluc). Its primary advantages lie in its near-infrared (NIR) emission spectrum and superior biochemical properties. The longer wavelength of light (peaking around 677 nm) emitted by the AkaLumine-HCl/AkaLuc reaction is less absorbed and scattered by tissues, enabling significantly deeper and more sensitive imaging.[1][2]
Key performance comparisons with D-luciferin and another synthetic analog, CycLuc1, are summarized below.
| Feature | AkaLumine-HCl | D-luciferin (Standard) | CycLuc1 | Source |
| Peak Emission | ~677 nm (Near-infrared) | ~560 nm (Yellow-Green) | Near-infrared shifted | [1] |
| In Vivo Signal Strength | 100 to 1000-fold brighter than D-luciferin/Fluc system | Standard baseline | Higher than D-luciferin | [2][3][4] |
| Deep Tissue Penetration | 5 to 8.3-fold higher than D-luciferin; 3.7 to 6.7-fold higher than CycLuc1 | Lower penetration due to shorter wavelength | Improved penetration over D-luciferin | [1] |
| Substrate Concentration | Maximal signal achieved at very low concentrations (e.g., 2.5 µM) | Requires significantly higher concentrations (e.g., 150 µM) for comparable signal | Dose-dependent increase in signal | [1] |
| Cell Permeability | High cell-membrane permeability | Lower permeability | Rate-limiting membrane permeability | [1][5] |
| Sensitivity | Enables detection of as few as 5 cells in vitro and single cells in deep tissue in vivo | Detection limit of ~500 cells in vitro for the same cell line | Not specified | [6][7] |
| Reported Limitations | Potential for high background signals in the liver in some models; possible skin toxicity | Poor deep-tissue sensitivity | Weaker signal than AkaLumine-HCl at lower concentrations | [5][8] |
Experimental Validation Workflow
The validation of in vivo imaging data with histology is a critical step to confirm that the bioluminescent signal accurately reflects the underlying biological reality, such as tumor burden or viral load. A typical experimental workflow involves in vivo imaging followed by ex vivo tissue analysis.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Dual Magnetic Particle Imaging and Akaluc Bioluminescence Imaging for Tracking Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling Tumor Burden: A Comparative Guide to AkaLumine Hydrochloride for In Vivo Imaging
For researchers, scientists, and drug development professionals at the forefront of oncology research, accurately quantifying tumor volume in vivo is paramount. This guide provides a comprehensive comparison of AkaLumine hydrochloride, a novel bioluminescent substrate, with alternative methods for monitoring tumor progression. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your preclinical studies.
This compound is a synthetic luciferin (B1168401) analog that produces near-infrared (NIR) bioluminescence when catalyzed by firefly luciferase (Fluc).[1] This NIR signal (λmax ≈ 677 nm) offers a distinct advantage over the conventional D-luciferin substrate (λmax ≈ 562 nm) by enabling significantly improved light penetration through biological tissues.[1][2] This property translates to higher sensitivity for detecting and quantifying deep-tissue tumors.[1]
Performance Comparison: this compound vs. Alternative Methods
The selection of an in vivo imaging modality is a critical decision in preclinical oncology research. While traditional caliper measurements are straightforward, they can be prone to user-dependent variability and are less effective for non-subcutaneous or metastatic tumors.[3] Bioluminescence imaging (BLI) offers a non-invasive alternative for tracking tumor growth and metastasis.[4]
| Feature | This compound with Firefly Luciferase | D-luciferin with Firefly Luciferase | Caliper Measurement | Magnetic Resonance Imaging (MRI) |
| Principle | Bioluminescence | Bioluminescence | Physical Measurement | Magnetic Resonance |
| Signal Type | Near-Infrared Light (≈677 nm)[1] | Visible Light (≈562 nm)[1] | Dimensions (Length, Width) | Radiofrequency Signals |
| Sensitivity | High, especially for deep tissues[1][5] | Moderate, limited by tissue attenuation[1] | Low, limited to palpable tumors[6] | High, excellent soft tissue contrast[7] |
| Tumor Depth | Deep tissue penetration[1][8] | Limited penetration, best for subcutaneous tumors[6] | Superficial tumors only | Deep tissue imaging[7] |
| Correlation with Tumor Volume | Good correlation, though may plateau with very large tumors[5] | Good correlation for small tumors, less linear for larger ones[4][6] | Correlates, but can be inaccurate due to tumor shape[3][9] | Excellent correlation with histological volume[10] |
| Throughput | High | High | High | Low |
| Cost | Moderate | Low | Low | High |
Experimental Data: Enhanced Sensitivity with this compound
Studies have consistently demonstrated the superior sensitivity of this compound compared to D-luciferin for in vivo tumor imaging.
| Parameter | This compound | D-luciferin | Fold Increase with AkaLumine-HCl | Reference |
| Bioluminescence Signal (Subcutaneous Tumor, 1 mM substrate) | >40-fold higher signal | Baseline | >40x | [1] |
| Tissue Penetration (8 mm tissue section) | 8.3-fold higher penetration | Baseline | 8.3x | [1] |
| Detection of Lung Metastases | 8.1-fold higher signal | Baseline | 8.1x | [1] |
| In Vivo Glioma Tracking Signal | >100-fold higher signal | Baseline | >100x | [5] |
Experimental Protocols
In Vivo Bioluminescence Imaging with this compound
This protocol outlines a general procedure for in vivo imaging of luciferase-expressing tumors in mice using this compound.
-
Animal Preparation: Anesthetize mice bearing luciferase-expressing tumors using a suitable anesthetic (e.g., isoflurane).
-
Substrate Preparation: Prepare a working solution of this compound in sterile water or phosphate-buffered saline (PBS). A typical concentration is 2.5 mg/mL.[5]
-
Substrate Administration: Inject the this compound solution intraperitoneally (i.p.) into the mice. A common dosage is 25 mg/kg.[5]
-
Image Acquisition: Immediately after injection, place the mouse in an in vivo imaging system (e.g., IVIS Spectrum). Acquire bioluminescence images sequentially for up to 30 minutes to capture the peak signal.[1][11] Typical imaging parameters include an open emission filter, an exposure time of 1 minute, and medium binning.[1][5]
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) corresponding to the tumor. The signal intensity (radiance) can be correlated with tumor volume.
Caliper Measurement of Subcutaneous Tumors
-
Animal Restraint: Gently restrain the mouse to allow access to the subcutaneous tumor.
-
Measurement: Use digital calipers to measure the length (longest dimension) and width (perpendicular dimension) of the tumor.[12]
-
Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = 0.5 x Length x Width² .[13]
-
Data Recording: Record the measurements and calculated volume for each animal over time.
Visualizing the Process
Bioluminescence Signaling Pathway
Caption: this compound conversion by Firefly Luciferase.
Experimental Workflow for Tumor Volume Correlation
Caption: Workflow for correlating BLI signal with tumor volume.
Conclusion
This compound presents a powerful tool for the sensitive and non-invasive monitoring of tumor growth and metastasis in vivo. Its superior deep-tissue penetration and enhanced signal intensity offer significant advantages over traditional D-luciferin and can provide a more accurate reflection of tumor burden than caliper measurements, especially for orthotopic and metastatic models. While MRI offers unparalleled anatomical detail, the high-throughput and cost-effective nature of BLI with this compound makes it an invaluable asset for preclinical drug development and cancer research.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. Volume reconstruction techniques improve the correlation between histological and in vivo tumor volume measurements in mouse models of human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Magnetic Particle Imaging and Akaluc Bioluminescence Imaging for Tracking Cancer Cell Metastasis | MDPI [mdpi.com]
- 12. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
A Comparative Guide to the Reproducibility and Robustness of the AkaLumine-AkaLuc Bioluminescent System
For researchers, scientists, and professionals in drug development, the selection of a reliable and sensitive reporter system is paramount for the accuracy and reproducibility of experimental results. This guide provides an objective comparison of the AkaLumine-AkaLuc bioluminescent system with other commonly used alternatives, namely Firefly luciferase (FLuc) and Renilla luciferase (Rluc), with a focus on reproducibility and robustness, supported by experimental data.
Superior Performance of AkaLumine-AkaLuc in Bioluminescence Imaging
The AkaLumine-AkaLuc system, an engineered bioluminescent pair, has demonstrated significant advantages in sensitivity and deep-tissue imaging over conventional systems.[1][2] AkaLuc, a mutated version of Firefly luciferase, in combination with its synthetic substrate AkaLumine, produces a near-infrared (NIR) light emission.[1][3][4] This red-shifted light exhibits significantly better tissue penetration, a critical factor for in vivo imaging.[1][3]
Experimental data consistently shows that the AkaLumine-AkaLuc system can generate a signal that is 10 to 100 times brighter than the traditional FLuc/D-luciferin system in vivo.[5] In some instances, particularly in deep tissues like the brain, the signal amplification can be up to 1000-fold.[6] This enhanced brightness allows for the detection of smaller numbers of cells, with some studies reporting the ability to visualize as few as 5 cells in vitro and approximately 1,000 cells in vivo.[6]
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance characteristics of the AkaLumine-AkaLuc system in comparison to FLuc/D-luciferin and Rluc/coelenterazine (B1669285).
Table 1: Key Performance Characteristics of Bioluminescent Systems
| Feature | AkaLumine-AkaLuc System | Firefly Luciferase (FLuc) System | Renilla Luciferase (Rluc) System |
| Enzyme | AkaLuc (engineered FLuc) | Firefly Luciferase (FLuc) | Renilla Luciferase (Rluc) |
| Substrate | AkaLumine (synthetic) | D-luciferin | Coelenterazine |
| Peak Emission Wavelength | ~677 nm[3][4] | ~562 nm[3] | ~480 nm |
| In Vitro Sensitivity | High (down to 5 cells)[6] | Moderate (down to 500 cells)[6] | Moderate |
| In Vivo Signal Strength | Very High (10-1000x > FLuc)[5][6] | High | Moderate |
| Tissue Penetration | Excellent (NIR emission)[1][3] | Moderate (yellow-green emission)[3] | Poor (blue emission) |
| Substrate Stability (in vivo) | Relatively long half-life (~40 min in serum)[3] | Stable[1] | Less stable |
Table 2: In Vivo Performance Comparison: AkaLumine-AkaLuc vs. FLuc/D-luciferin
| Parameter | AkaLumine-AkaLuc | FLuc/D-luciferin | Fold Improvement with AkaLumine-AkaLuc | Reference |
| In Vitro Signal Brightness | High | Moderate | >10x | [5] |
| In Vivo Signal Brightness (general) | Very High | High | >100x | [5] |
| In Vivo Signal from Lungs | High | Low | ~52x | [7] |
| In Vivo Signal from Brain | High | Very Low | ~1500x | |
| In Vivo Cell Detection Limit | ~1,000 cells | ~10,000 cells | 10x | [6] |
Robustness and Reproducibility
The robustness of the AkaLumine-AkaLuc system is supported by its use in longitudinal in vivo studies, demonstrating stable and reproducible measurements over time. The relatively long half-life of the AkaLumine substrate in serum contributes to a more stable "glow-type" reaction, which can be advantageous for acquiring images without significant signal decay during the imaging window.[3] Studies have shown reproducible monitoring of tumor progression and response to therapy using this system.[5]
In contrast, while the FLuc/D-luciferin system is a well-established and reliable tool, its lower signal intensity and poorer tissue penetration can limit its reproducibility in deep-tissue applications. The Rluc system, while useful for dual-reporter assays, is generally less robust for in vivo imaging due to the rapid decay of its signal and the blue-shifted emission that is heavily absorbed by tissues.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Bioluminescence Assay
-
Cell Preparation: Culture cells expressing the desired luciferase (AkaLuc, FLuc, or Rluc) in an appropriate multi-well plate.
-
Lysis (for FLuc and Rluc): For intracellular luciferases, wash cells with PBS and add a passive lysis buffer. Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Substrate Preparation:
-
AkaLumine: Prepare a stock solution of AkaLumine-HCl in sterile water. Dilute to the final working concentration (e.g., 250 µM) in assay buffer or cell culture medium.[5]
-
D-luciferin: Prepare a stock solution of D-luciferin in sterile water. Dilute to the final working concentration (e.g., 150 µg/mL or 250 µM) in an appropriate assay buffer containing ATP and Mg2+.[5]
-
Coelenterazine: Prepare a stock solution of coelenterazine in methanol (B129727) or ethanol. Dilute to the final working concentration in an assay buffer immediately before use due to its instability.
-
-
Signal Measurement:
-
Add the prepared substrate to the cell lysate or directly to the wells containing live cells (for secreted or membrane-bound luciferases).
-
Immediately measure the luminescence using a luminometer. For kinetic studies, repeated measurements can be taken over time.
-
In Vivo Bioluminescence Imaging
-
Animal Preparation: Anesthetize the animal expressing the luciferase reporter.
-
Substrate Administration:
-
Imaging:
-
Place the animal in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS).
-
Acquire images at various time points after substrate injection to determine the peak signal. The optimal imaging window for AkaLumine is typically around 10-20 minutes post-injection.
-
Analyze the images to quantify the bioluminescent signal (e.g., in photons/second/cm²/steradian).
-
Mandatory Visualizations
Signaling Pathway of AkaLumine-AkaLuc Reaction
Comparative Experimental Workflow for In Vivo Bioluminescence Imaging
References
- 1. Akaluc bioluminescence offers superior sensitivity to track in vivo dynamics of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Luciferin Analogs for In Vivo Imaging: A Guide for Researchers
In the realm of preclinical in vivo imaging, bioluminescence has emerged as a powerful and widely adopted modality for non-invasively monitoring cellular and molecular processes in small animal models.[1][2][3] The sensitivity and high signal-to-noise ratio of bioluminescence imaging (BLI) are critically dependent on the interplay between the luciferase reporter enzyme and its substrate, luciferin (B1168401).[2] While D-luciferin has long been the gold standard, a growing number of synthetic luciferin analogs are now available, offering enhanced brightness, altered pharmacokinetics, and improved tissue penetration.[2][4] This guide provides a comprehensive head-to-head comparison of key luciferin analogs, supported by experimental data, to aid researchers in selecting the optimal substrate for their in vivo imaging needs.
Quantitative Comparison of Luciferin Analogs
The selection of a luciferin analog can significantly impact the outcome of an in vivo imaging study. Factors such as signal intensity, substrate dosage, and performance in specific tissues are critical considerations. The following table summarizes the quantitative performance of prominent luciferin analogs based on published data.
| Feature | D-luciferin | CycLuc1 | AkaLumine (TokeOni) | seMpai |
| Typical In Vivo Dose | 150 mg/kg[1][5] | 7.5 - 15 mg/kg[5] | 50 mg/kg[6] | Not explicitly stated in provided results |
| Relative Brightness (Photon Flux) | Standard baseline | >10-fold higher than D-luciferin in some models[1] | 100 to 1000 times brighter than conventional systems[6] | High luminescence similar to AkaLumine[7] |
| Brain Imaging Performance | Low brain uptake, often undetectable signals[1][5] | 8.1-fold higher signal than D-luciferin in the brain[1] | Superior to D-luciferin for brain imaging due to better substrate distribution[8] | Lower blood-brain barrier permeability than TokeOni[4] |
| Signal Persistence | Signal peaks around 10-20 minutes post-IP injection and then declines[9] | More persistent light emission than D-luciferin[1] | Not explicitly stated in provided results | Not explicitly stated in provided results |
| Emission Wavelength | ~560 nm (yellow-green), shifts to red in vivo (~600 nm)[9][10] | Similar to D-luciferin[1] | 670-680 nm (near-infrared)[11] | 675 nm (near-infrared)[7] |
| Key Advantages | Well-established, widely available | Higher signal intensity at lower doses, excellent brain penetration[1][12] | Very high brightness, near-infrared emission for deep tissue imaging[6][11] | High sensitivity, reduced hepatic background signal compared to TokeOni[4][7] |
| Key Disadvantages | Poor blood-brain barrier penetration, requires high doses[1][5] | Potential for off-target effects not fully characterized | Hepatic background signal[6][7] | Less effective for brain imaging than TokeOni[4] |
Experimental Methodologies
Accurate and reproducible in vivo bioluminescence imaging requires standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
General Protocol for In Vivo Bioluminescence Imaging:
-
Substrate Preparation:
-
Prepare a stock solution of the luciferin analog in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.[13] For example, a 15 mg/mL stock of D-luciferin is commonly used.[13]
-
The solution should be sterile-filtered (0.2 µm) and can be stored as frozen aliquots.[13] It is recommended to prepare fresh solutions for each study.[14]
-
-
Animal Handling and Substrate Administration:
-
Anesthetize the mice using a suitable method, such as isoflurane (B1672236) inhalation (2% in 1 L/min oxygen).[1]
-
Administer the luciferin analog via the desired route. Common routes include:
-
-
Bioluminescence Imaging:
-
Immediately after substrate administration, place the anesthetized animal in an in vivo imaging system (e.g., IVIS Lumina).[1]
-
Acquire a series of images over time to determine the peak signal. For IP injections, images are typically acquired every 2 minutes for the first 30 minutes.[1] Peak signal for D-luciferin is often observed 10-20 minutes post-IP injection.[9]
-
Exposure times will vary depending on the signal intensity but are often in the range of 10 seconds to 1 minute.[1][5]
-
-
Data Analysis:
Kinetic Curve Study:
To determine the optimal imaging time for a specific luciferin analog and animal model, a kinetic curve study is essential.[9][13]
-
Following substrate injection, acquire images at multiple time points (e.g., 1, 3, 5, 10, 15, 20, 30, 60, and 120 minutes).[1][13]
-
Plot the photon flux as a function of time to identify the time of peak emission.[9] This peak time should be used for all subsequent imaging experiments with that model and substrate.
Visualizing Bioluminescence: Pathways and Workflows
Bioluminescence Reaction Pathway
The fundamental process of light production by firefly luciferase involves the oxidation of luciferin in the presence of ATP, magnesium ions, and oxygen. This enzymatic reaction creates an excited-state oxyluciferin molecule that emits a photon of light upon returning to its ground state.
Caption: The enzymatic reaction catalyzed by firefly luciferase leading to light emission.
In Vivo Imaging Experimental Workflow
The following diagram outlines the typical workflow for an in vivo bioluminescence imaging experiment, from animal preparation to data analysis.
Caption: A streamlined workflow for conducting in vivo bioluminescence imaging experiments.
Logical Comparison of Luciferin Analog Selection
The choice of a luciferin analog is often dictated by the specific requirements of the experiment, such as the location of the target cells and the desired signal intensity. This diagram illustrates the decision-making process.
Caption: A decision tree to guide the selection of the most appropriate luciferin analog.
References
- 1. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. High Sensitivity In Vivo Imaging of Cancer Metastasis Using a Near-Infrared Luciferin Analogue seMpai - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sites.duke.edu [sites.duke.edu]
- 10. Systematic Comparison of Beetle Luciferase-Luciferin Pairs as Sources of Near-Infrared Light for In Vitro and In Vivo Applications [mdpi.com]
- 11. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bcf.technion.ac.il [bcf.technion.ac.il]
- 14. laboratory-equipment.com [laboratory-equipment.com]
Cross-validation of AkaLumine hydrochloride data with fluorescence imaging
For researchers and professionals in drug development, selecting the optimal imaging substrate is critical for generating sensitive and accurate preclinical data. This guide provides an objective comparison of AkaLumine hydrochloride against other common alternatives in the field of bioluminescence imaging (BLI), supported by experimental data and detailed protocols.
It is important to clarify that this compound is a substrate for bioluminescence imaging , a process where light is generated through a chemical reaction catalyzed by an enzyme (luciferase). This differs from fluorescence imaging , which requires an external light source to excite a fluorophore. This compound offers significant advantages in bioluminescence studies, particularly for deep-tissue imaging.
Performance Comparison: this compound vs. Alternatives
This compound is a synthetic analog of D-luciferin designed to overcome the limitations of traditional bioluminescence imaging, primarily the poor tissue penetration of the light emitted by the standard firefly luciferase (Fluc) and D-luciferin reaction.[1][2] Its key innovation is the production of near-infrared (NIR) light, which is less absorbed and scattered by biological tissues.[1][3][4]
Key Performance Metrics
The performance of AkaLumine-HCl is often compared with the standard substrate, D-luciferin, and another synthetic analog, CycLuc1.
| Feature | AkaLumine-HCl | D-luciferin (Standard) | CycLuc1 |
| Peak Emission Wavelength | ~677 nm (NIR)[1][5][6] | ~562 nm (Yellow-Green)[1] | Red-shifted vs. D-luciferin |
| Enzyme Pair | Firefly Luciferase (Fluc), Akaluc (engineered)[5][7] | Firefly Luciferase (Fluc) | Firefly Luciferase (Fluc) |
| Water Solubility | High (<40 mM)[1][2] | Lower | Moderate |
| Tissue Penetration | Significantly higher than D-luciferin and CycLuc1[1] | Low; absorbed by hemoglobin and melanin[1][4] | Higher than D-luciferin |
| In Vivo Sensitivity | High, especially for deep-tissue targets[1][8] | Standard benchmark; limited in deep tissues | High |
| Optimal Concentration | Effective at very low concentrations[1][9] | Requires higher concentrations for comparable signal[1] | Dose-dependent |
| Key Advantages | Excellent for deep-tissue imaging due to NIR emission.[3] High signal intensity at low concentrations.[1] | Well-established standard substrate. | Good alternative with enhanced properties. |
| Key Disadvantages | May produce high background signals in the liver.[9] Reports of skin and heart toxicity.[4] | Poor penetration in deep tissues.[2] | Performance can be model-dependent. |
Quantitative Deep-Tissue Performance
Studies have demonstrated the superior tissue penetration of light produced by AkaLumine-HCl.
| Tissue Thickness | AkaLumine-HCl vs. D-luciferin (Fold Increase in Penetration) | AkaLumine-HCl vs. CycLuc1 (Fold Increase in Penetration) |
| 4 mm | 5-fold higher[1] | 3.7-fold higher[1] |
| 8 mm | 8.3-fold higher[1] | 6.7-fold higher[1] |
The AkaBLI System: Enhancing Performance with Engineered Luciferase
To maximize the potential of AkaLumine-HCl, researchers developed an engineered firefly luciferase mutant named Akaluc . The combination of Akaluc and its substrate AkaLumine-HCl is known as the AkaBLI system .[3] This optimized enzyme-substrate pair produces a bioluminescence signal that can be up to 1000 times brighter for deep-brain imaging than the conventional Fluc/D-luciferin system, enabling unprecedented sensitivity, including single-cell detection in deep tissues of freely moving animals.[7][10]
Visualizing the Process
Bioluminescence Reaction Pathway
The diagram below illustrates the enzymatic reaction that produces light, comparing the outputs of different luciferin (B1168401) analogs when reacting with a luciferase enzyme.
Caption: Luciferase reaction with different substrates.
In Vivo Bioluminescence Imaging Workflow
This workflow outlines the typical steps involved in a preclinical in vivo imaging study using this compound.
Caption: Standard workflow for an in vivo BLI experiment.
Comparison of Tissue Penetration
The following diagram illustrates the conceptual difference in light penetration between D-luciferin and AkaLumine-HCl.
Caption: AkaLumine-HCl's superior deep-tissue signal detection.
Experimental Protocols
In Vivo Bioluminescence Imaging of Subcutaneous Tumors
This protocol is a standard procedure for imaging luciferase-expressing tumors in a mouse model.
-
Animal Preparation : Use mice previously implanted with tumor cells engineered to express firefly luciferase (Fluc) or Akaluc.
-
Substrate Preparation : Dissolve AkaLumine-HCl in sterile PBS to a final concentration of 30 mM.[11] Some protocols may use different concentrations, such as 2.5 mg/mL.[12]
-
Administration : Anesthetize the mice using isoflurane. Administer the prepared AkaLumine-HCl solution via intraperitoneal (i.p.) injection.[3][12] A typical dose is 25 mg/kg or a volume of 100 µL per mouse.[8][12]
-
Incubation : Allow 10-15 minutes for the substrate to distribute throughout the body and react with the luciferase at the tumor site.[3][12]
-
Image Acquisition : Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum). Acquire images using an open emission filter to collect all emitted photons. Typical acquisition settings are:
-
Analysis : Use specialized software (e.g., Living Image) to draw regions of interest (ROIs) around the tumor and quantify the bioluminescent signal as total flux (photons/second).[1]
In Vitro Cell-Based Assay
This protocol is for quantifying luciferase activity in cultured cells.
-
Cell Culture : Plate luciferase-expressing cells (e.g., 2x10^5 cells/well) in a 96-well plate.[5]
-
Substrate Preparation : Prepare a solution containing AkaLumine-HCl (e.g., final concentration of 100-250 µM) and ATP (e.g., 5 mM) in an appropriate buffer.[5][8]
-
Reaction : Add the substrate solution to the cells.
-
Measurement : Immediately place the plate in a bioluminescence plate reader or an imaging system and measure the light output. Measurements can be taken every 1-2 minutes to determine peak signal.[8]
-
Analysis : Quantify the signal intensity for each well. For comparison, use non-luciferase-expressing parental cells as a baseline control.[8]
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. asianscientist.com [asianscientist.com]
- 8. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Glycogen engineering improves the starvation resistance of mesenchymal stem cells and their therapeutic efficacy in pulmonary fibrosis | eLife [elifesciences.org]
A Researcher's Guide to Bioluminescent Substrates: A Quantitative Comparison of Photon Flux for High-Sensitivity Assays
For researchers, scientists, and drug development professionals, the selection of a bioluminescent reporter system is a critical decision that directly impacts experimental sensitivity, duration, and in vivo applicability. The photon flux—the rate of photon emission—is a key metric for quantifying the performance of these systems. This guide provides a quantitative comparison of commonly used and novel bioluminescent substrates, supported by experimental data, to inform the selection of the optimal reporter system for your research needs.
Bioluminescence imaging (BLI) has become an indispensable tool in drug discovery and biomedical research for its ability to non-invasively monitor cellular events and gene expression in real-time.[1][2] The core of this technology lies in the enzyme-catalyzed oxidation of a substrate, a luciferin, which results in the emission of light.[3] The intensity and duration of this light emission are critically dependent on the specific combination of the luciferase enzyme and its substrate. This guide focuses on the quantitative performance of various substrates, providing a direct comparison of their light output.
Quantitative Comparison of Substrate Performance
The performance of a bioluminescent substrate is often measured by the intensity of the light signal (photon flux) and the duration of the signal (half-life). The ideal substrate maximizes photon flux while offering a signal duration appropriate for the experimental workflow, whether it requires a brief, intense "flash" for immediate reading or a prolonged "glow" for batch processing and in vivo imaging.[4][5]
The unit of measurement for light emission in these assays is typically Relative Light Units (RLU) from a luminometer or photon flux (photons/second) from an in vivo imaging system.[6]
Firefly Luciferase Substrates
Firefly luciferase (FLuc) and its substrate D-luciferin are the most established pair for BLI.[7] However, newer synthetic analogs have been developed to enhance brightness and improve pharmacokinetics, especially for in vivo applications.
| Substrate | Luciferase | Relative Photon Flux (vs. D-luciferin) | Key Characteristics |
| D-luciferin | Firefly (FLuc) | 1x (Baseline) | Standard substrate; modest cell permeability; rapid in vivo clearance.[8] |
| Akalumine | AkaLuc (engineered FLuc) | ~1.6x (IP injection) | Red-shifted emission for improved deep-tissue imaging.[3][7] |
| CycLuc1 | Firefly (FLuc) | Up to 40x | More intense and persistent signal than D-luciferin, especially in the brain.[8][9] |
| TokeOni | Firefly (FLuc) | Not directly quantified vs. D-luciferin, but shows clearer brain signal. | A D-luciferin analog designed for enhanced brain imaging.[10] |
NanoLuc Luciferase Substrates
NanoLuc luciferase (NLuc) is a small, ATP-independent enzyme engineered for intense brightness.[4] Its substrates are coelenterazine (B1669285) analogs, with recent developments focusing on improving solubility and in vivo performance.[11][12]
| Substrate | Luciferase | Relative Photon Flux (vs. Furimazine) | Key Characteristics |
| Furimazine (Fz) | NanoLuc (NLuc), Antares | 1x (Baseline) | Bright but has poor aqueous solubility, limiting in vivo dosage.[11] |
| Hydrofurimazine (HFz) | Antares | ~1x (similar to AkaLuc/Akalumine in liver) | Enhanced aqueous solubility allows for higher dosage and brighter in vivo signal.[11] |
| Fluorofurimazine (FFz) | Antares | ~9x (IV injection) | Higher brightness in vivo compared to furimazine.[11][12] |
| Cephalofurimazine (CFz) | Antares | >20x (vs. FLuc/D-luciferin in brain) | Optimized for brain imaging with significantly higher signal penetration.[2][13] |
Note: Relative photon flux can vary significantly based on the experimental model (in vitro vs. in vivo), cell type, tissue depth, substrate concentration, and instrumentation.[14][15]
Experimental Methodologies
Accurate and reproducible quantification of photon flux requires standardized experimental protocols. Below are typical methodologies for in vitro and in vivo bioluminescent assays.
In Vitro Luciferase Reporter Assay Protocol
This protocol outlines the key steps for a standard reporter gene assay in cultured cells.[1][3]
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) in a 96-well plate.
-
Transfect cells with a plasmid vector containing the luciferase gene (e.g., FLuc or NLuc) downstream of a promoter of interest. For dual-reporter assays, a second plasmid with a control luciferase (e.g., Renilla) driven by a constitutive promoter is co-transfected to normalize for transfection efficiency and cell viability.[16]
-
-
Incubation and Treatment:
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
Treat the cells with the test compounds at various concentrations.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add a lysis buffer to each well to disrupt the cell membranes and release the luciferase enzyme.
-
-
Substrate Addition and Measurement:
-
For flash-based assays, use a luminometer with injectors to add the substrate solution (e.g., D-luciferin for FLuc) to the cell lysate.[17]
-
Immediately measure the luminescent signal (RLU). For glow-based assays with stabilized substrates, measurement can be performed after a short incubation.[5][18]
-
-
Data Analysis:
-
Normalize the experimental luciferase signal to the control luciferase signal.
-
Compare the signal from treated samples to untreated controls to determine the effect of the compound on promoter activity.[1]
-
In Vivo Bioluminescence Imaging Protocol
This protocol describes the general workflow for imaging luciferase-expressing cells in a small animal model.
-
Animal and Cell Preparation:
-
Implant luciferase-expressing cells (e.g., tumor cells) into the animal model (e.g., mice). This can be done subcutaneously, intraperitoneally, or orthotopically.
-
-
Substrate Administration:
-
Imaging:
-
Anesthetize the animal and place it inside a light-tight imaging chamber of a BLI system (e.g., IVIS).
-
Acquire images at various time points after substrate injection to capture the peak signal. Exposure times can range from seconds to minutes.[10]
-
-
Data Quantification:
-
Use the system's software to draw a region of interest (ROI) around the signal.
-
Quantify the signal as total photon flux (photons/second) within the ROI.[6]
-
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: A typical workflow for an in vitro luciferase reporter gene assay.
Caption: Mechanism of a luciferase reporter assay to measure gene expression.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Choosing a Luciferase Reporter Assay | A Guide to Luciferase Reporter Assays [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An optimized bioluminescent substrate for non-invasive imaging in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative comparison of click beetle and firefly luciferases for in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. Bioluminescent Reporter Genes [promega.com]
- 17. goldbio.com [goldbio.com]
- 18. Luciferase Assay System Protocol [promega.co.uk]
A Comparative Guide to Next-Generation Substrates for Bioluminescence Imaging
For researchers, scientists, and drug development professionals, the pursuit of more sensitive and robust in vivo imaging methodologies is perpetual. Bioluminescence imaging (BLI) stands as a powerful tool for non-invasively monitoring biological processes in living subjects.[1][2] At the heart of this technology lies the interaction between a luciferase enzyme and its substrate, the luciferin. The evolution of novel, next-generation substrates has significantly pushed the boundaries of BLI, offering enhanced brightness, red-shifted emission for deeper tissue penetration, and improved pharmacokinetic profiles.[3][4] This guide provides a comprehensive comparison of these advanced substrates, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Performance Comparison of Next-Generation Bioluminescence Substrates
The ideal bioluminescent substrate should offer high photon output, a long-lasting signal, and an emission spectrum that minimizes tissue attenuation. The following table summarizes the key performance characteristics of prominent next-generation substrates compared to the traditional D-luciferin.
| Substrate | Luciferase(s) | Peak Emission (λmax) | Key Advantages | Disadvantages | Primary Applications |
| D-luciferin | Firefly Luciferase (FLuc) and its mutants | ~560 nm | Well-established, commercially available. | Lower tissue penetration due to shorter wavelength, rapid signal decay.[3][5] | Standard in vitro and in vivo imaging.[6] |
| AkaLumine (TokeOni) | FLuc, AkaLuc | ~675-680 nm | Near-infrared (NIR) emission for deep tissue imaging, high signal intensity.[5][7] | Poor solubility in neutral buffers, potential for hepatic background signals.[6][8] | Deep tissue in vivo imaging, such as brain and lung metastasis models.[6][8] |
| seMpai | FLuc, AkaLuc | ~670 nm | High solubility in neutral buffers, reduced hepatic background compared to AkaLumine.[6] | May have lower blood-brain barrier penetration than AkaLumine.[8] | Sensitive in vivo imaging, particularly for abdominal organs.[6] |
| Furimazine | NanoLuc (NLuc) Luciferase | ~460 nm | Extremely bright signal, ATP-independent reaction.[9][10] | Blue-shifted emission limits deep tissue imaging, poor solubility.[9][11][12] | In vitro assays, surface imaging, and dual-reporter assays with red-shifted luciferases.[9][13] |
| Hydrofurimazine (HFz) | NanoLuc (NLuc) Luciferase | ~460 nm | Enhanced aqueous solubility compared to furimazine, allowing for higher dosing and brighter in vivo signal.[9][13] | Blue-shifted emission still a limitation for deep tissue imaging. | Brighter in vivo imaging with NanoLuc systems.[9][13] |
| Fluorofurimazine (FFz) | NanoLuc (NLuc) Luciferase | ~460 nm | Higher peak and integrated brightness in vivo compared to HFz.[9][11][12] | Blue-shifted emission. | High-sensitivity in vivo imaging with NanoLuc, dual-luciferase imaging.[9][13] |
| Cephalofurimazine (CFz) | NanoLuc (NLuc) Luciferase | Not specified | Improved brain permeability, enabling high-sensitivity neuroimaging.[14][15][16] | Limited commercial availability and characterization compared to other furimazine analogs. | In vivo brain imaging, neuroscience research.[14][15][16] |
| CycLuc1 | Firefly Luciferase | ~599 nm | Red-shifted emission compared to D-luciferin. | Lower signal intensity compared to other next-generation substrates. | In vivo imaging where modest red-shift is beneficial. |
| Infraluciferin | Firefly Luciferase | ~708 nm | Near-infrared emission. | Lower quantum yield and brightness compared to AkaLumine. | Multi-color imaging with luciferase mutants.[3][4] |
Experimental Protocols
In Vitro Substrate Comparison Assay
This protocol outlines a method for comparing the light output and kinetics of different luciferase substrates in cultured cells expressing a luciferase reporter.
Materials:
-
Cells stably expressing luciferase (e.g., FLuc or NanoLuc)
-
Cell culture medium
-
96-well white opaque microplates
-
D-luciferin, AkaLumine, seMpai, furimazine, HFz, FFz, etc.
-
Phosphate-buffered saline (PBS)
-
Luminometer
Procedure:
-
Cell Plating: Seed luciferase-expressing cells into a 96-well white opaque plate at a density of 1 x 10^4 to 5 x 10^4 cells per well. Culture overnight to allow for cell attachment.
-
Substrate Preparation: Prepare stock solutions of each substrate according to the manufacturer's instructions. For example, D-luciferin can be prepared as a 15 mg/mL stock in sterile water. AkaLumine (TokeOni) can be dissolved in sterile water up to 40 mM.[5] Furimazine and its analogs often have lower solubility and may require specific formulations.
-
Assay:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 100 µL of fresh culture medium containing the desired final concentration of the substrate to each well. A typical starting concentration for D-luciferin is 150 µg/mL. For novel substrates, a concentration range should be tested to determine the optimal signal.
-
Immediately place the plate in a luminometer and begin reading luminescence.
-
-
Data Acquisition: Measure the luminescence signal at regular intervals (e.g., every 1-2 minutes) for a period of at least 30-60 minutes to determine the peak signal and decay kinetics.
-
Analysis: Plot the luminescence intensity over time for each substrate. Compare the peak signal intensity and the signal half-life between the different substrates.
In Vivo Bioluminescence Imaging Protocol
This protocol provides a general framework for comparing bioluminescent substrates in a mouse model.
Materials:
-
Mice bearing luciferase-expressing cells (e.g., tumor xenografts)
-
Anesthesia (e.g., isoflurane)
-
Bioluminescent substrates
-
Sterile PBS or other appropriate vehicle for injection
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.[17]
-
Substrate Administration:
-
Prepare the substrate solution for injection. The concentration and route of administration will vary depending on the substrate. For D-luciferin, a common dose is 150 mg/kg administered via intraperitoneal (IP) injection.[18][19] For AkaLumine and its analogs, similar dosages can be used. For furimazine derivatives, which have lower solubility, specific formulations and intravenous (IV) injections may be necessary to achieve optimal brightness.[11][12]
-
Inject the substrate into the anesthetized mouse.
-
-
Imaging:
-
Immediately place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire a series of images over time to capture the peak of the bioluminescent signal. The time to peak signal varies depending on the substrate and the route of administration (e.g., ~10-20 minutes for IP injection of D-luciferin).[18]
-
-
Data Analysis:
-
Using the imaging software, draw a region of interest (ROI) around the area of expected signal (e.g., the tumor).
-
Quantify the total photon flux (photons/second) within the ROI for each image.
-
Plot the photon flux over time to determine the peak signal intensity and signal duration for each substrate.
-
For deep tissue imaging, it is crucial to compare the signal-to-background ratio, especially when imaging organs like the liver which can have autofluorescence or non-specific substrate uptake.[9]
-
Visualizing Bioluminescence Concepts
Bioluminescence Reaction Pathway
Caption: General enzymatic reaction for bioluminescence.
Experimental Workflow for Substrate Comparison
Caption: Workflow for comparing bioluminescent substrates.
Substrate Selection Logic
Caption: Decision tree for selecting a bioluminescent substrate.
References
- 1. Advances in bioluminescence imaging: New probes from old recipes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TokeOni: Properties and Applications [sigmaaldrich.com]
- 6. How to Select Firefly Luciferin Analogues for In Vivo Imaging | MDPI [mdpi.com]
- 7. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.eur.nl [pure.eur.nl]
- 13. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. Bioluminescence Imaging [protocols.io]
- 18. sites.duke.edu [sites.duke.edu]
- 19. ohsu.edu [ohsu.edu]
Unveiling the Brain's Secrets: AkaLumine Hydrochloride Outshines D-luciferin for In Vivo Bioluminescence Imaging
For researchers, scientists, and drug development professionals engaged in neuroscience and preclinical imaging, the choice of bioluminescent substrate is critical for achieving sensitive and accurate results. A comprehensive comparison reveals that AkaLumine hydrochloride, particularly when paired with the engineered luciferase Akaluc, offers significant advantages in brain penetrance and signal intensity over the traditional D-luciferin substrate.
This compound, a synthetic luciferin (B1168401) analog, has demonstrated superior performance for in vivo bioluminescence imaging (BLI) of the brain.[1][2] Its enhanced ability to cross the blood-brain barrier and its near-infrared light emission lead to brighter signals from deep tissues, a crucial factor for neurological studies.[3][4][5] In contrast, D-luciferin, the natural substrate for firefly luciferase, exhibits limited brain distribution, which can hinder the sensitivity of bioluminescence detection in the central nervous system.[6][7]
The combination of this compound with a synthetically evolved luciferase, Akaluc, further amplifies these advantages, resulting in a bioluminescence signal in the mouse brain that can be up to 1000 times stronger than the conventional D-luciferin/firefly luciferase system.[5] This enhanced brightness allows for unprecedented sensitivity, enabling the detection of even single cells in deep tissues.[3][5]
Quantitative Comparison of Substrate Performance
The following tables summarize the key performance differences between this compound and D-luciferin for brain imaging, based on available experimental data.
| Parameter | This compound | D-luciferin | Reference |
| Peak Emission Wavelength | ~677 nm (Near-Infrared) | ~560 nm (Yellow-Green) | [8][9] |
| Brain Penetrance | Efficiently crosses the blood-brain barrier | Limited brain distribution | [2][3][5] |
| Relative in vivo Brightness in Brain (with optimal luciferase) | Up to 1000-fold brighter (with Akaluc) | Standard | [5] |
Experimental Insights into Brain Penetrance
Studies have consistently shown the superior brain imaging capabilities of this compound. For instance, when directly compared for brain imaging, Akaluc/AkaLumine-HCl was found to be superior to oFluc/D-luciferin because AkaLumine-HCl was distributed to the brain more efficiently.[2] The limited brain uptake of D-luciferin is a known challenge, reducing the sensitivity of bioluminescence imaging for central nervous system targets.[6][7] The development of AkaLumine-HCl was specifically aimed at overcoming this limitation, with its chemical structure designed for better tissue penetration.[4][5]
Experimental Protocols
To provide a framework for researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are outlined below.
In Vivo Bioluminescence Imaging of the Brain
This protocol describes a general procedure for comparing the in vivo bioluminescence of this compound and D-luciferin in animal models with luciferase-expressing cells in the brain.
Animal Model:
-
Mice with stereotactically implanted luciferase-expressing cells (e.g., glioma cells) in the brain. The luciferase can be the standard firefly luciferase (Fluc) or the engineered Akaluc for optimal performance with this compound.
Substrate Preparation and Administration:
-
This compound: Prepare a stock solution in sterile water or saline. A typical dose for intraperitoneal (i.p.) injection is around 25 mg/kg.[10]
-
D-luciferin: Prepare a stock solution in sterile phosphate-buffered saline (PBS). A common i.p. dose is 150 mg/kg.[6][11]
Imaging Procedure:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Administer the prepared substrate via intraperitoneal injection.
-
Immediately place the mouse in a light-tight imaging chamber of a bioluminescence imaging system (e.g., IVIS).
-
Acquire images at various time points post-injection (e.g., 5, 10, 15, 30, and 60 minutes) to determine the peak signal.
-
Analyze the images to quantify the photon flux (photons/second/cm²/steradian) from the brain region of interest.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Development of two mouse strains conditionally expressing bright luciferases with distinct emission spectra as new tools for in vivo imaging | RIKEN BioResource Research Center [web.brc.riken.jp]
- 3. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
- 6. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health Sciences Research Commons - GW Research Days 2016 - 2020: A Synthetic Luciferin Improves In Vivo Bioluminescence Imaging of Gene Expression in Cardiovascular Brain Regions of Mice [hsrc.himmelfarb.gwu.edu]
- 8. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Head-to-Head Battle of Bioluminescent Substrates: A Cost-Benefit Analysis of AkaLumine Hydrochloride
For researchers in the vanguard of bioluminescence imaging, the choice of substrate is paramount to experimental success. This guide provides a comprehensive cost-benefit analysis of AkaLumine hydrochloride against its main competitors, D-luciferin and coelenterazine (B1669285), offering a clear comparison of their performance, cost, and experimental considerations.
In the realm of in vivo and in vitro imaging, the luciferase-luciferin reaction is a cornerstone for tracking cellular processes, disease progression, and drug efficacy. While D-luciferin has long been the gold standard for firefly luciferase-based systems, and coelenterazine for Renilla and Gaussia luciferases, the advent of synthetic analogs like this compound has revolutionized the field, particularly for deep-tissue imaging.
Performance Deep Dive: Brighter, Deeper, and More Sensitive
This compound, a synthetic analog of D-luciferin, distinguishes itself with a significantly red-shifted light emission in the near-infrared (NIR) range, peaking at approximately 677 nm.[1][2][3][4] This is a critical advantage as longer wavelength light penetrates tissues more effectively, leading to higher sensitivity for detecting signals from deep-seated sources within a living organism.[1][3][5] In contrast, the light produced from the D-luciferin reaction with firefly luciferase peaks at around 560 nm (yellow-green), which is more susceptible to absorption and scattering by biological tissues.[4][6][7]
Experimental data consistently demonstrates the superior performance of this compound in deep-tissue imaging. Studies have shown that AkaLumine-HCl can produce a bioluminescent signal that is over 40-fold higher than that of D-luciferin when imaging subcutaneous tumors.[1] For lung metastases, AkaLumine-HCl has been reported to provide an 8-fold higher signal compared to D-luciferin and a 3-fold higher signal than another synthetic analog, CycLuc1.[8] Furthermore, to achieve a comparable signal intensity to AkaLumine-HCl, a 60-fold higher concentration of D-luciferin may be required.[1][3]
Coelenterazine, the substrate for Renilla and Gaussia luciferases, emits blue light with a peak emission around 480 nm.[9] While highly sensitive for in vitro assays, its utility for in vivo imaging is limited by the poor tissue penetration of blue light. Water-soluble formulations of coelenterazine have been developed to improve its in vivo performance, showing up to a 10-fold higher photon count for Gaussia luciferase (Gluc) and a fourfold increase for Renilla luciferase (Rluc) compared to the native form.[10]
Here is a summary of the key performance characteristics:
| Feature | This compound | D-luciferin | Coelenterazine |
| Luciferase Compatibility | Firefly Luciferase (Fluc) & engineered Akaluc | Firefly Luciferase (Fluc) | Renilla (Rluc), Gaussia (Gluc) Luciferases |
| Peak Emission Wavelength | ~677 nm (Near-Infrared)[1][2][3][4] | ~560 nm (Yellow-Green)[4][6][7] | ~480 nm (Blue)[9] |
| Tissue Penetration | High[1][3][5] | Moderate | Low |
| In Vivo Sensitivity | Very High, especially for deep tissues[1][8] | High | Moderate (improved with water-soluble analogs)[10] |
| Signal Intensity | Strong, sustained signal[8] | Strong, but can decay faster | "Flash" kinetics (rapid peak and decay)[10] |
| Water Solubility | High (as hydrochloride salt)[1][3] | Moderate (salts are more soluble)[7][11] | Low (analogs with improved solubility available)[10] |
The Bottom Line: A Cost Comparison
While this compound offers significant performance advantages, it comes at a higher price point compared to the more established substrates. The following table provides an approximate cost comparison based on currently available information. Prices can vary between suppliers and are subject to change.
| Substrate | Typical Quantities | Approximate Price (USD) |
| This compound | 10 mg | $340[2] |
| 50 mg | $1100[2] | |
| 100 mg | $1780[2] | |
| D-luciferin (Potassium Salt) | 100 mg | $89[12] |
| 500 mg | $465[12] | |
| 1 g | $816 - $974[6][11] | |
| Coelenterazine | 1 mg | $105[13] |
| 5 mg | $315[13] |
Experimental Protocols at a Glance
The choice of substrate also influences the experimental workflow. Here are summarized protocols for each.
In Vivo Bioluminescence Imaging Workflow
Caption: General workflow for in vivo bioluminescence imaging.
This compound:
-
Preparation: Dissolve in sterile water or PBS to the desired concentration (e.g., 2.5 mg/mL).[14]
-
Administration: Typically administered via intraperitoneal (IP) injection.[2]
-
Imaging: Image approximately 15 minutes post-injection.[2]
D-luciferin:
-
Preparation: Dissolve potassium or sodium salt in sterile DPBS to a concentration of 15-30 mg/mL.[15][16][17]
-
Administration: Administer via IP, intravenous (IV), or subcutaneous (SC) injection.[15][17]
-
Imaging: The optimal imaging time varies with the injection route, typically 10-20 minutes post-IP injection and 2-5 minutes post-IV injection.[15]
Coelenterazine:
-
Preparation: Due to low aqueous solubility, it is often dissolved in ethanol (B145695) or methanol (B129727) first, then diluted in PBS. Water-soluble formulations are also available.[10][18]
-
Administration: Typically administered via IV injection.[18]
-
Imaging: Image immediately after IV injection due to its rapid "flash" kinetics.[18]
Bioluminescent Reaction Pathway
Caption: Simplified bioluminescent reaction pathway.
Concluding Remarks: Choosing the Right Tool for the Job
The decision to use this compound ultimately hinges on the specific requirements of the research.
Choose this compound when:
-
Deep-tissue imaging is critical: Its near-infrared emission provides unparalleled sensitivity for visualizing targets in organs like the lungs, liver, or brain.[1][3][8]
-
High signal-to-noise ratio is required: The bright and sustained signal allows for clearer and more quantifiable data.[1][8]
-
Working with low cell numbers: Its high sensitivity enables the detection of a smaller number of cells.
Consider D-luciferin or coelenterazine when:
-
Budget is a primary constraint: These substrates are significantly more cost-effective.
-
Imaging superficial targets: For subcutaneous tumors or in vitro assays, the enhanced tissue penetration of this compound may not be necessary.
-
Using Renilla or Gaussia luciferase: Coelenterazine is the required substrate for these systems.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. electronicspecifier.com [electronicspecifier.com]
- 4. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. biotium.com [biotium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. D-Luciferin, Potassium Salt [gbiosciences.com]
- 13. apexbt.com [apexbt.com]
- 14. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.duke.edu [sites.duke.edu]
- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
A Comparative Guide to In Vivo Spectral Unmixing of AkaLumine and Other Reporters
For researchers, scientists, and drug development professionals leveraging in vivo imaging, the ability to spectrally unmix signals from multiple reporters is crucial for simultaneously monitoring complex biological processes. This guide provides an objective comparison of AkaLumine, a near-infrared (NIR) emitting substrate for firefly luciferase (FLuc) and its engineered variant Akaluc, with other commonly used bioluminescent and fluorescent reporters. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of appropriate reporter systems for multiplexed in vivo imaging.
Data Presentation: Quantitative Comparison of In Vivo Reporters
The selection of a reporter system for in vivo imaging hinges on several key performance indicators. The following tables summarize the quantitative data for AkaLumine in comparison to other popular bioluminescent reporters.
Table 1: Spectral and Performance Characteristics of Bioluminescent Reporters
| Reporter System | Substrate | Peak Emission Wavelength (in vivo) | Relative Brightness (in vivo) | Tissue Penetration | Key Advantages |
| Akaluc/AkaLumine | AkaLumine-HCl | ~650-677 nm[1][2] | Up to 100-1000x brighter than FLuc/D-luciferin[3] | Excellent | High sensitivity for deep-tissue imaging, single-cell detection capability[3][4] |
| FLuc/D-luciferin | D-luciferin | ~600 nm[2] | Standard baseline | Moderate | Well-established, widely available |
| FLuc/CycLuc1 | CycLuc1 | ~603 nm[5] | Brighter than D-luciferin | Good | Improved biodistribution across the blood-brain barrier[5] |
| Antares/hydrofurimazine | hydrofurimazine | Orange-red | Comparable to Akaluc/AkaLumine in deep tissue[6] | Very Good | ATP-independent, sustained emission[6] |
| Antares/fluorofurimazine | fluorofurimazine | Orange-red | Brighter than Antares/hydrofurimazine[6] | Very Good | ATP-independent, enables bright two-population imaging with AkaLuc[6][7] |
| NanoLuc/fluorofurimazine | fluorofurimazine | ~460 nm (blue) | High intrinsic brightness, but blue light has poor tissue penetration[8] | Poor | Small size, high intrinsic brightness, ATP-independent[8] |
Table 2: Comparison of AkaLumine and D-luciferin with Firefly Luciferase (FLuc)
| Feature | FLuc / D-luciferin | FLuc / AkaLumine-HCl |
| Peak Emission Wavelength | ~600 nm[2] | ~670 nm[2] |
| Relative in vitro Light Output | Lower than AkaLumine at saturating concentrations[2] | Higher than D-luciferin at saturating concentrations[2] |
| Deep Tissue Signal (in vivo) | Lower signal due to absorption by hemoglobin[2] | Significantly higher signal due to emission in the NIR window[9] |
| Substrate Concentration Dependency | Signal intensity is dose-dependent | Less sensitive to changes in substrate concentration[10] |
Experimental Protocols
Key Experiment: In Vivo Dual-Color Bioluminescence Imaging and Spectral Unmixing
This protocol outlines the general steps for imaging two distinct cell populations expressing different luciferases (e.g., Akaluc and a green-emitting luciferase) in a single mouse, followed by spectral unmixing.
1. Cell Line Preparation:
-
Transduce two distinct cell populations with lentiviral vectors encoding for Akaluc and another luciferase with a spectrally distinct emission (e.g., CBG99, a green-emitting click beetle luciferase)[11].
-
Select stable cell lines with robust luciferase expression.
2. Animal Models:
-
Implant the two engineered cell populations into the target tissues of immunocompromised mice. For co-localization studies, co-inject a mixture of the two cell lines[12].
-
Include control mice injected with only one cell line each to serve as spectral references[13].
3. In Vivo Imaging using an IVIS Spectrum Imaging System:
-
Anesthetize the mice using isoflurane[14].
-
Administer the appropriate substrates. For dual imaging with Akaluc and CBG99, D-luciferin and AkaLumine-HCl can be administered[11]. Note that some luciferases can utilize multiple substrates, so careful characterization is necessary. For reporters with orthogonal substrates (e.g., Akaluc/AkaLumine and Antares/fluorofurimazine), administer the substrates sequentially[6][7].
-
Place the mouse in the imaging chamber of the IVIS Spectrum system[15].
-
Acquire a series of images using a range of emission filters (e.g., from 500 nm to 840 nm in 20 nm steps)[2][13]. The IVIS system software can guide this process[16].
-
Set the exposure time to ensure a good signal-to-noise ratio without saturation[17].
4. Spectral Unmixing Analysis:
-
Use the Living Image® software provided with the IVIS system[18][19].
-
The software's spectral unmixing algorithm uses the images from the control mice (each expressing a single reporter) to create a spectral library of the "pure" emission spectra for each luciferase in the in vivo context[13].
-
This library is then applied to the images from the mice with both cell populations to deconvolve the mixed signals into separate channels, one for each reporter[12][13].
-
The output will be separate images showing the spatial distribution and intensity of each luciferase signal[16].
Mandatory Visualization
Signaling Pathway Diagrams
Bioluminescent reporters are powerful tools for monitoring the activity of specific signaling pathways in vivo. Below are examples of how these pathways can be visualized.
NF-κB signaling pathway leading to luciferase expression.
HIF-1α signaling under normoxic and hypoxic conditions.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical in vivo spectral unmixing experiment.
Experimental workflow for in vivo spectral unmixing.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ASPET | Using BRET to Study Cell Signaling Pathways in Live Cells [aspet.org]
- 3. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo imaging of early stage apoptosis by measuring real-time caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigating G-protein coupled receptor signalling with light-emitting biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative in vivo dual-color bioluminescence imaging in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. cmgi.ucdavis.edu [cmgi.ucdavis.edu]
- 17. researchgate.net [researchgate.net]
- 18. revvity.com [revvity.com]
- 19. m.youtube.com [m.youtube.com]
AkaLumine Hydrochloride in Bioluminescence Imaging: A Comparative Guide
In the realm of preclinical research, particularly in fields such as oncology and drug development, in vivo bioluminescence imaging (BLI) stands as a cornerstone for monitoring biological processes.[1][2][3] The traditional firefly luciferase (Fluc) and D-luciferin system has long been the standard.[1] However, the introduction of the synthetic luciferin (B1168401) analog, AkaLumine hydrochloride, in conjunction with its engineered luciferase counterpart, Akaluc, has marked a significant advancement in the sensitivity and depth of in vivo imaging.[4][5] This guide provides a detailed comparison of this compound with traditional BLI methods, supported by experimental data and protocols, to aid researchers in selecting the optimal imaging strategy.
Performance Comparison: this compound vs. Traditional Methods
This compound offers several distinct advantages over conventional BLI substrates like D-luciferin, primarily stemming from its near-infrared (NIR) light emission and improved biochemical properties.
Key Advantages of this compound:
-
Enhanced Deep-Tissue Imaging: The primary advantage of this compound is its red-shifted light emission, with a peak at approximately 677 nm.[1][5] This near-infrared light is less susceptible to absorption and scattering by biological tissues, particularly hemoglobin and melanin, compared to the ~562 nm emission of the D-luciferin/Fluc system.[1][6] This property allows for significantly improved detection of bioluminescent signals from deep within the body.[1][5][6]
-
Higher Signal Intensity at Lower Concentrations: this compound can produce a robust signal at much lower concentrations than D-luciferin.[1][7] In some studies, this compound has been shown to generate signals over 40 times higher than D-luciferin at the same concentration.[1][7] This high sensitivity is particularly beneficial for detecting small tumors or early-stage disease progression.[4]
-
Improved Water Solubility: The hydrochloride salt form of AkaLumine ensures high water solubility (over 40 mM), which is a significant improvement over its predecessor, AkaLumine, and facilitates its use in in vivo applications.[1]
Limitations of this compound:
While offering significant benefits, this compound is not without its limitations:
-
Potential for Non-Specific Signals: Some studies have reported the generation of non-specific signals with the administration of this compound, which could potentially complicate data interpretation.[6]
-
Substrate Concentration Dynamics: While effective at low concentrations, at very high substrate concentrations, the traditional Luc/D-luciferin system may produce a stronger signal than the Akaluc/AkaLumine system.[6]
-
Toxicity Concerns: There have been reports suggesting potential toxicity of this compound to the skin and heart, possibly due to the acidity of its solution, although other studies have observed no noticeable toxicity with oral administration in flies.[6]
-
ATP Dependence: Like the traditional firefly luciferase system, the Akaluc/AkaLumine system is ATP-dependent.[8] This means that the bioluminescent signal can be influenced by the metabolic state of the cells, which may be a confounding factor in some experimental contexts.[8]
Quantitative Data Summary
The following tables summarize the key performance differences between this compound and D-luciferin based on published experimental data.
| Parameter | This compound | D-luciferin | Reference(s) |
| Peak Emission Wavelength | ~677 nm | ~562 nm | [1][5] |
| Tissue Penetration | High (Near-Infrared) | Moderate (Visible) | [1][6] |
| Signal Intensity | >40-fold higher at 1 mM | Baseline | [1] |
| Optimal In Vivo Dose | 25 mg/kg | 150 mg/kg | [4] |
| Water Solubility | >40 mM | Stock solutions typically 30 mg/mL | [1][4] |
Table 1: Comparison of Physicochemical and Performance Properties.
| In Vitro Assay | This compound/Akaluc | D-luciferin/Fluc | Reference(s) |
| Signal from Glioma Cells | ~10-fold stronger | Baseline | [4] |
Table 2: In Vitro Performance Comparison.
| In Vivo Model | This compound/Akaluc | D-luciferin/Fluc | Reference(s) |
| Intracranial Glioma Tracking | >100-fold higher signal | Baseline | [4] |
| Subcutaneous Tumor Detection | >40-fold higher signal | Baseline | [1] |
| Lung Metastases Detection | 8.1-fold higher signal | Baseline | [1] |
Table 3: In Vivo Performance Comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for in vitro and in vivo bioluminescence imaging using this compound and D-luciferin.
In Vitro Bioluminescence Assay
-
Cell Preparation: Plate cells engineered to express the appropriate luciferase (Akaluc for this compound, Fluc for D-luciferin) in a 96-well plate and culture overnight.
-
Substrate Addition: Prepare working solutions of this compound and D-luciferin. For comparative assays, a typical concentration is 250 µM.[4]
-
Image Acquisition: Add the substrate to the cells. After a 2-3 minute incubation, acquire bioluminescent images using an imaging system such as an IVIS Spectrum.[4] Typical acquisition parameters include an exposure time of 2-5 seconds.[4]
-
Data Analysis: Quantify the bioluminescent signal and perform baseline correction by subtracting the signal from control cells not expressing luciferase.[4]
In Vivo Bioluminescence Imaging
-
Animal Preparation: Anesthetize mice bearing luciferase-expressing cells (e.g., tumor xenografts) using isoflurane.[4] For imaging of the head region, shaving the area can improve signal detection.[4]
-
Substrate Administration: Administer the substrate via intraperitoneal (i.p.) injection. Recommended doses are 25 mg/kg for this compound and 150 mg/kg for D-luciferin.[4]
-
Image Acquisition: Place the anesthetized mice in an in vivo imaging system (e.g., IVIS Spectrum).[4] Begin image acquisition approximately 10-15 minutes after substrate injection.[2] A typical exposure time for in vivo imaging is 1 minute.[4]
-
Data Analysis: Use imaging software to define regions of interest (ROIs) and quantify the bioluminescent signal.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. beatcancer.eu [beatcancer.eu]
- 4. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
A Comparative Guide to AkaLumine Hydrochloride for In Vivo Imaging
In the landscape of preclinical bioluminescence imaging (BLI), the choice of substrate is critical for achieving high sensitivity, deep-tissue visualization, and accurate quantification of biological processes.[1][2][3] This guide provides a meta-analysis of published studies comparing AkaLumine hydrochloride (AkaLumine-HCl) with other common luciferin (B1168401) analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance based on experimental data.
Executive Summary
AkaLumine-HCl, a synthetic luciferin analog, distinguishes itself by producing near-infrared (NIR) light, which offers superior tissue penetration compared to the light emitted by traditional substrates like D-luciferin.[1][4][5] This characteristic is particularly advantageous for deep-tissue imaging. Experimental data consistently demonstrates that AkaLumine-HCl can generate significantly brighter signals from deep-seated biological targets, often at lower concentrations than required for other substrates.[1][6] While it shows immense promise, potential drawbacks such as higher background signals in certain tissues have been noted in some studies.[6][7][8]
Performance Comparison
The following tables summarize the quantitative data from comparative studies, highlighting the key performance indicators of AkaLumine-HCl against its primary alternatives, D-luciferin and CycLuc1.
Table 1: Spectroscopic and Physicochemical Properties
| Property | AkaLumine-HCl | D-luciferin | CycLuc1 |
| Chemical Structure | See Figure 1 | See Figure 1 | See Figure 1 |
| Emission Maximum (λmax) | ~677 nm[1] | ~562 nm[1] | Not explicitly stated in provided abstracts |
| Solubility in Water | High (<40 mM)[1] | Not explicitly stated in provided abstracts | Low (maximum concentration for injection: 5 mM)[1] |
Table 2: In Vitro Performance Comparison
| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 |
| Cell Line(s) | LLC/luc, MDA-MB-231/luc[1] | LLC/luc, MDA-MB-231/luc[1] | LLC/luc, MDA-MB-231/luc[1] |
| Optimal Concentration | Maximal signal at lower concentrations (by 2.5 µM)[9] | Signal increases with concentration (no maximum reached at 250 µM)[9] | Signal increases with concentration (no maximum reached at 250 µM)[9] |
| Relative Bioluminescent Output | >6.7-fold higher than D-luciferin and CycLuc1[6] | Standard reference | Not explicitly stated in provided abstracts |
| Detection Limit (in vitro) | 5 cells[8] | 500 cells[8] | Not explicitly stated in provided abstracts |
Table 3: In Vivo Performance Comparison
| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 |
| Tissue Penetration (4-mm thick tissue) | 5-fold higher than D-luciferin; 3.7-fold higher than CycLuc1[1] | Standard reference | Not explicitly stated in provided abstracts |
| Tissue Penetration (8-mm thick tissue) | 8.3-fold higher than D-luciferin; 6.7-fold higher than CycLuc1[1] | Standard reference | Not explicitly stated in provided abstracts |
| Signal from Subcutaneous Tumors | >40-fold higher than D-luciferin (at 1 mM)[1][6] | Standard reference | Comparable to AkaLumine-HCl at 5 mM[1] |
| Signal from Lung Metastases | 8.1-fold higher than D-luciferin; 3.3-fold higher than CycLuc1[1][6] | Standard reference | Not explicitly stated in provided abstracts |
| Concentration for Comparable Signal | 2.5 µM | 150 µM (60-fold higher)[1] | Not explicitly stated in provided abstracts |
| Serum Half-life | ~40 min[6] | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| Observed Background Signal | High hepatic background signal reported in some studies[6][8] | Lower background | Not explicitly stated in provided abstracts |
Key Experimental Methodologies
The following sections detail the protocols for key comparative experiments cited in the literature.
In Vivo Bioluminescence Imaging of Subcutaneous Tumors
-
Animal Model: Mice with subcutaneously implanted LLC/luc (mouse lung carcinoma) or MDA-MB-231/luc (human breast carcinoma) cells.
-
Substrate Administration: D-luciferin and AkaLumine-HCl were administered via intraperitoneal injection at various concentrations.[1] To compare substrates in the same mouse, AkaLumine-HCl was injected 4 hours after D-luciferin, a time point at which the D-luciferin signal was negligible.[1]
-
Imaging: Bioluminescence images were acquired using a cooled CCD camera system (e.g., IVIS Spectrum).[8] Typical imaging parameters include a 60-second exposure time, medium binning, and an open emission filter.[1]
-
Analysis: The bioluminescent signal intensity (radiance) from the tumor region of interest was quantified.
In Vivo Imaging of Lung Metastasis
-
Animal Model: Mice were intravenously injected with LLC/luc cells to establish lung metastases.
-
Substrate Administration: AkaLumine-HCl, D-luciferin, or CycLuc1 was administered to the mice. For direct comparison, different substrates were administered to the same mice with a sufficient time interval to allow the signal from the previous substrate to decay (e.g., 8 hours for CycLuc1 before AkaLumine-HCl).[1]
-
Imaging: Whole-body bioluminescence imaging was performed at specified time points post-substrate injection.
-
Analysis: The bioluminescent signal from the lung region was quantified to compare the detection sensitivity for deep-tissue cancer cells.[1]
Tissue Penetration Assay
-
Setup: Wells containing a mixture of luciferase and the respective substrate (AkaLumine-HCl, D-luciferin, or CycLuc1) were prepared.
-
Measurement: The bioluminescence intensity was measured with and without a biological tissue slice (e.g., 4-mm or 8-mm thick) placed over the wells.[1]
-
Analysis: The penetration efficiency was calculated as the ratio of the bioluminescence intensity measured through the tissue to the intensity from the open well.[1]
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Comparative performance of bioluminescent substrates.
Caption: General workflow for in vivo bioluminescence imaging.
Caption: Simplified bioluminescence signaling pathway.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 6. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. sabinai-neji.com [sabinai-neji.com]
Benchmarking AkaLumine Hydrochloride: A Comparative Guide for In Vivo Bioluminescence Imaging
An objective analysis of AkaLumine hydrochloride's performance against traditional and alternative luciferin (B1168401) analogs in various animal models, supported by experimental data.
For researchers, scientists, and drug development professionals leveraging bioluminescence imaging (BLI) in preclinical studies, the choice of substrate is critical for achieving high sensitivity and accuracy, particularly for deep-tissue targets. This guide provides a comprehensive comparison of this compound with the conventional substrate, D-luciferin, and another synthetic analog, CycLuc1. The data presented herein is collated from peer-reviewed studies to aid in the selection of the most appropriate substrate for specific research applications.
Mechanism of Action and Key Advantages
This compound is a synthetic analog of D-luciferin designed for enhanced in vivo bioluminescence imaging.[1][2] Its primary advantage lies in its reaction with firefly luciferase (Fluc), which produces near-infrared (NIR) light with an emission maximum (λmax) of approximately 677 nm.[1][2][3][4] This is a significant red-shift compared to the 562 nm emission of the D-luciferin/Fluc reaction.[3] Light in the NIR spectrum is less susceptible to absorption by biological tissues, particularly hemoglobin and water, allowing for significantly improved deep-tissue penetration and detection sensitivity.[3][4][5][6] Furthermore, this compound is highly soluble in water, facilitating its in vivo administration.[3]
The enhanced properties of this compound have led to the development of the AkaBLI system, which pairs AkaLumine with a mutated firefly luciferase called Akaluc. This system can generate a bioluminescent signal that is 100 to 1,000 times brighter than the conventional Fluc/D-luciferin system in vivo, enabling visualization of biological processes at greater depths and with higher clarity.[6]
Performance Comparison in Animal Models
The superior performance of this compound has been demonstrated across various animal models, including those for cancer research and infectious diseases.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound in comparison to D-luciferin and CycLuc1.
| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 | Reference |
| Emission Maximum (λmax) | ~677 nm | ~562 nm | ~604 nm | [3][7] |
| Tissue Penetration (8mm thick) | 8.3-fold higher than D-luciferin | Baseline | 6.7-fold lower than AkaLumine-HCl | [3] |
| Signal Intensity (Subcutaneous Tumor) | >40-fold higher than D-luciferin (at 1 mM) | Baseline | - | [3] |
| Signal Intensity (Lung Metastasis) | Up to 8-fold higher than D-luciferin | Baseline | 3-fold lower than AkaLumine-HCl | [7] |
| Effective Concentration | Strong signal at low concentrations (e.g., 2.5 µM) | Requires higher concentrations (e.g., 150 µM for comparable signal) | Dose-dependent increase in signal | [3][7] |
| In Vivo Half-life | ~40 minutes | - | - | [7] |
Table 1: Performance Metrics of Bioluminescent Substrates
| Animal Model | Cell Line | Key Findings | Reference |
| Subcutaneous Tumor (Mouse) | LLC/luc, PC-3/κB-luc | AkaLumine-HCl produced >40-fold higher signals than D-luciferin at the same concentration. A 60-fold higher concentration of D-luciferin was needed to achieve a signal intensity comparable to that of AkaLumine-HCl. | [3] |
| Lung Metastasis (Mouse) | - | Bioluminescence from AkaLumine-HCl was up to 8-fold higher than from D-luciferin and 3-fold higher than from CycLuc1. | [7] |
| Intracranial Glioma (Mouse) | GL261, SD3 GSC | The Akaluc/AkaLumine-HCl system generated signals more than 100-fold higher than the Fluc/D-luciferin system, enabling earlier tumor detection. | [8][9] |
| Parasitic Diseases (VL, CL, AT in mice) | Leishmania, Trypanosoma | While showing comparable in vitro results to D-luciferin, AkaLumine-HCl was unsuitable for in vivo monitoring in these models due to high background signals in the liver. CycLuc1 performed better in this specific application. | [7] |
| Breast Cancer (Mouse) | 4T1Br5 | The Akaluc/AkaLumine-HCl system allowed for high-sensitivity tracking of metastatic cancer cells. | [10] |
| Drosophila | - | The Akaluc/AkaLumine system showed up to a 5-fold greater signal than Luc/D-luciferin in deep tissues and is suitable for non-invasive, continuous monitoring. | [11] |
Table 2: Performance of this compound in Specific Animal Models
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for in vivo bioluminescence imaging using this compound.
In Vivo Bioluminescence Imaging Protocol (General)
-
Animal Preparation: Anesthetize the animal (e.g., mouse) using isoflurane. For imaging of specific regions, shaving the fur may be necessary to reduce light scatter.[8]
-
Substrate Administration: Prepare a stock solution of this compound in sterile water or phosphate-buffered saline (PBS).[9] Administer the substrate via intraperitoneal (i.p.) injection. The typical dosage ranges from 25 mg/kg to 50 mg/kg.[8][12] For comparison, D-luciferin is often administered at 150 mg/kg.[9][12]
-
Image Acquisition: Place the anesthetized animal in a cooled CCD camera-based imaging system (e.g., IVIS Spectrum).[9][10] Acquire images at various time points post-injection to determine the peak signal. The exposure time can range from 1 second to 1 minute, depending on the signal intensity.[3][8][12] Use appropriate emission filters for spectral analysis if required. For AkaLumine-HCl, filters around 660-700 nm are suitable.[3]
-
Data Analysis: Quantify the bioluminescent signal using specialized software (e.g., Living Image). The signal is typically expressed as radiance (photons/second/cm²/steradian).[10]
Protocol for Subcutaneous Tumor Models
-
Cell Implantation: Suspend luciferase-expressing cancer cells (e.g., 3 x 10⁵ LLC/luc cells) in PBS, potentially mixed with an equal volume of a basement membrane extract like Geltrex. Inject the cell suspension subcutaneously into the flank of the mouse.[3]
-
Imaging Schedule: Allow tumors to establish and grow to a palpable size. Perform imaging at desired intervals to monitor tumor progression.
-
Comparative Imaging: When comparing substrates in the same animal, inject this compound 4 hours after D-luciferin administration to ensure the signal from the first substrate has diminished to negligible levels.[3]
Protocol for Intracranial Glioma Models
-
Cell Implantation: Anesthetize the mouse and secure it in a stereotaxic frame. Inject a low number of luciferase-expressing glioma cells (e.g., 5,000) into the striatum. Seal the cranial opening with bone wax.[9]
-
Substrate Administration and Imaging: For imaging, administer AkaLumine-HCl (e.g., 25 mg/kg, i.p.) or D-luciferin (e.g., 150 mg/kg, i.p.). Shave the head of the mouse before imaging to improve signal detection. Acquire images every 2 minutes to capture the maximal signal.[8][9]
Considerations and Limitations
While this compound offers significant advantages, it is essential to consider potential limitations. In some experimental models, such as those for visceral leishmaniasis, cutaneous leishmaniasis, and African trypanosomiasis, AkaLumine-HCl has been reported to produce high background signals in the liver, which could interfere with the detection of parasites in that organ.[7] Therefore, the suitability of this compound should be empirically determined for each specific animal model and research question.
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission profile leads to superior tissue penetration and detection sensitivity, making it an invaluable tool for non-invasive, longitudinal monitoring of biological processes in deep tissues. For many applications, particularly in oncology and neuroscience research, this compound, especially when paired with the Akaluc luciferase, offers performance that is orders of magnitude greater than the traditional D-luciferin/Fluc system. However, researchers should be mindful of potential model-specific limitations and validate the substrate's performance in their particular experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 7. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Magnetic Particle Imaging and Akaluc Bioluminescence Imaging for Tracking Cancer Cell Metastasis [mdpi.com]
- 11. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
